Flavopurpurin
説明
Structure
3D Structure
特性
IUPAC Name |
1,2,6-trihydroxyanthracene-9,10-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8O5/c15-6-1-2-7-9(5-6)12(17)8-3-4-10(16)14(19)11(8)13(7)18/h1-5,15-16,19H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWPVOAUJFKGLQA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1O)C(=O)C3=C(C2=O)C(=C(C=C3)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5052753 | |
| Record name | Alizarine Red YCAP | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5052753 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
82-29-1 | |
| Record name | 1,2,6-Trihydroxy-9,10-anthracenedione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=82-29-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,7,8-Trihydroxyanthraquinone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000082291 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Flavopurpurin | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=401141 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Alizarine Red YCAP | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5052753 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2,6-TRIHYDROXYANTHRAQUINONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1GOF8W8XSL | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Physicochemical Properties of Flavopurpurin: A Technical Guide
Introduction
Flavopurpurin, also known by its CAS Number 82-29-1 and systematic name 1,2,6-trihydroxyanthracene-9,10-dione, is a trihydroxyanthraquinone. It belongs to a class of organic compounds that are of significant interest in various fields, including medicinal chemistry and materials science, due to their distinct chemical and electronic properties. This document provides an in-depth overview of the core physicochemical properties of this compound, intended for researchers, scientists, and professionals in drug development. The information is compiled from various chemical databases and scientific literature, with detailed experimental protocols for key analytical methods.
Core Physicochemical Data
The fundamental physicochemical properties of this compound are summarized in the table below. These parameters are crucial for understanding the compound's behavior in different environments and for designing experimental studies.
| Property | Value | Source |
| Identifiers | ||
| CAS Number | 82-29-1 | [1] |
| Molecular Formula | C₁₄H₈O₅ | [1] |
| Molecular Weight | ||
| Average Mass | 256.215 g/mol | [1] |
| Exact Mass | 256.03717335 Da | [1] |
| Physical Properties | ||
| Melting Point | >330°C | [1] |
| Boiling Point | 462°C at 760 mmHg | [1] |
| Density | 1.659 g/cm³ | [1] |
| Vapor Pressure | 3.72 x 10⁻⁹ mmHg at 25°C | [1] |
| Flash Point | 247.3°C | [1] |
| Refractive Index | 1.772 | [1] |
| Computational Descriptors | ||
| XLogP3 | 2.4 | [1] |
| LogP | 1.57880 | [1] |
| Hydrogen Bond Donor Count | 3 | [1] |
| Hydrogen Bond Acceptor Count | 5 | [1] |
| Rotatable Bond Count | 0 | [1] |
| Complexity | 407 | [1] |
| Heavy Atom Count | 19 | [1] |
Solubility Profile
Experimental Protocol: Shake-Flask Method for Solubility Determination
The shake-flask method is a standard technique for determining the solubility of a compound in a specific solvent.[2][3]
-
Preparation : An excess amount of the solid compound (this compound) is added to a known volume of the solvent in a sealed container (e.g., a flask or vial).
-
Equilibration : The mixture is agitated (e.g., using a shaker bath) at a constant temperature for a prolonged period (typically 24-72 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute.
-
Phase Separation : After equilibration, the suspension is allowed to stand, or it is centrifuged/filtered to separate the undissolved solid from the saturated solution. Care must be taken to maintain the temperature during this step.
-
Quantification : The concentration of the solute in the clear, saturated solution is determined using a suitable analytical technique, such as UV-Vis spectroscopy, HPLC, or by gravimetric analysis after solvent evaporation.[3]
-
Replication : The experiment is repeated at different temperatures to determine the temperature dependence of solubility.
Acidity Constant (pKa)
An experimental pKa value for this compound was not found in the provided search results. However, for the broader class of flavonoids, pKa values are influenced by the number and position of hydroxyl groups. Experimental pKa1 values for flavonoids can range widely, for instance, from 5.30 for baicalein to 8.54 for apigenin.[4] The dissociation constants are generally higher for flavanols compared to other subclasses like flavonols and flavones.[4] Given its three hydroxyl groups, this compound is expected to have acidic protons, and its pKa would likely fall within the general range observed for hydroxylated anthraquinones and flavonoids.
Experimental Protocol: pKa Determination by UV-Vis Spectrophotometry
Difference absorption spectroscopy as a function of pH is a common method for determining the pKa values of ionizable groups that influence a molecule's chromophore.[5]
-
Buffer Preparation : A series of buffers with precisely known pH values spanning a range around the expected pKa are prepared.
-
Solution Preparation : A stock solution of this compound is prepared in a suitable solvent (e.g., methanol or DMSO) and then diluted to a constant concentration in each of the prepared buffers.
-
Spectral Measurement : The UV-Vis absorption spectrum of each solution is recorded over a relevant wavelength range.
-
Data Analysis : The absorbance at one or more wavelengths that show significant changes with pH is plotted against the pH of the solutions. The resulting data is fitted to the Henderson-Hasselbalch equation or a similar sigmoidal function. The pH at the inflection point of the curve corresponds to the pKa value.[5]
Spectral Properties
The spectral properties of a compound are determined by its electronic structure. For molecules like this compound, which contain a conjugated system of pi electrons within the anthraquinone core, characteristic absorption and emission spectra are expected.
UV-Visible (UV-Vis) Spectroscopy
Flavonoids and related compounds typically exhibit two major absorption bands in the UV-visible region.[6][7]
-
Band I : Corresponds to the absorption of the B and C rings (cinnamoyl system) and is typically found at longer wavelengths.
-
Band II : Arises from the A ring (benzoyl system) and appears at shorter wavelengths.
The exact positions (λmax) and intensities (molar absorptivity) of these bands are sensitive to the substitution pattern on the rings and the solvent used.[8] For flavins, characteristic absorption peaks are often observed around 375 nm and 450 nm.[9][10] The UV-Vis spectrum provides a fingerprint for the compound and can be used for quantitative analysis via the Beer-Lambert law.[6]
Fluorescence Spectroscopy
Many flavonoids are fluorescent, meaning they absorb light at a specific wavelength and emit it at a longer wavelength. The fluorescence emission spectrum is also characteristic of the molecule's structure and its environment. Oxidized flavins typically have a strong fluorescence emission maximum around 520-530 nm.[11][12] The quantum yield of fluorescence can be significantly affected by the solvent and by the molecule's binding to other substances, such as proteins.[9]
Experimental Protocol: General Spectroscopic Analysis
-
Sample Preparation : The compound is dissolved in a suitable spectroscopic-grade solvent (e.g., methanol, ethanol, or acetonitrile) to a known concentration. The concentration should be chosen to yield an absorbance within the linear range of the spectrophotometer (typically 0.1-1.0 AU for UV-Vis).
-
UV-Vis Spectrum Acquisition : The sample is placed in a cuvette, and an absorption spectrum is recorded using a UV-Vis spectrophotometer. A solvent blank is used as a reference. The spectrum is typically scanned from around 200 to 800 nm to identify all relevant absorption maxima (λmax).[6][13]
-
Fluorescence Spectrum Acquisition :
-
Excitation Wavelength Selection : The excitation wavelength is set to one of the absorption maxima (λmax) determined from the UV-Vis spectrum.
-
Emission Scan : The fluorescence emission is scanned over a range of longer wavelengths (e.g., 450-700 nm) using a spectrofluorometer to find the emission maximum.[9][13]
-
Excitation Scan : To confirm the purity of the fluorophore, an excitation spectrum can be recorded by setting the detector at the emission maximum and scanning the excitation wavelengths. The resulting excitation spectrum should resemble the absorption spectrum.
-
References
- 1. This compound|lookchem [lookchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Solubility and thermodynamic analysis of famotidine polymorphs in pure solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Flavonoids in the Spotlight: Bridging the Gap between Physicochemical Properties and Formulation Strategies [mdpi.com]
- 5. pKa values of the 8 alpha-imidazole substituents in selected flavoenzymes containing 8 alpha-histidylflavins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Physicochemical Properties Govern the Activity of Potent Antiviral Flavones - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bionerdnotes.wordpress.com [bionerdnotes.wordpress.com]
- 10. UV-visible absorption spectrum of FAD and its reduced forms embedded in a cryptochrome protein - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 11. d-nb.info [d-nb.info]
- 12. mdpi.com [mdpi.com]
- 13. Mutational Analysis of Deinococcus radiodurans Bacteriophytochrome Reveals Key Amino Acids Necessary for the Photochromicity and Proton Exchange Cycle of Phytochromes - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis of Flavopurpurin and Its Derivatives: Pathways and Biological Implications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthetic pathways for Flavopurpurin (1,2,6-trihydroxyanthraquinone) and its derivatives. It includes detailed experimental protocols for key synthetic steps, quantitative data, and an exploration of the potential biological significance of these compounds, particularly their interaction with cellular signaling pathways.
Introduction to this compound
This compound, a trihydroxyanthraquinone, belongs to a class of organic compounds that have garnered significant interest in medicinal chemistry and materials science due to their diverse biological activities and unique electronic properties. The anthraquinone core, a three-ring aromatic system, serves as a versatile scaffold for the synthesis of a wide array of derivatives with potential therapeutic applications, including anticancer and anti-inflammatory properties. This guide will focus on the chemical synthesis of this compound and its analogues, providing the necessary technical details for their preparation and characterization.
Synthesis of the Anthraquinone Core
The synthesis of this compound and its derivatives typically begins with the construction of the fundamental anthraquinone skeleton. Several classical and modern synthetic methods can be employed for this purpose.
Friedel-Crafts Acylation
A common and versatile method for synthesizing the anthraquinone core is the Friedel-Crafts acylation of a substituted phthalic anhydride with a hydroquinone derivative. This reaction is typically catalyzed by a Lewis acid, such as aluminum chloride (AlCl₃). The choice of substituents on both the phthalic anhydride and the hydroquinone determines the final substitution pattern of the anthraquinone product.
Diels-Alder Reaction
The Diels-Alder reaction provides a convergent approach to the anthraquinone scaffold. This [4+2] cycloaddition reaction involves a substituted naphthoquinone acting as the dienophile and a suitable diene. Subsequent oxidation of the resulting cycloadduct yields the aromatic anthraquinone ring system.
Synthesis of this compound (1,2,6-Trihydroxyanthraquinone)
A key strategy for the synthesis of this compound involves the introduction of hydroxyl groups onto the anthraquinone core. A prominent method is through the sulfonation of anthraquinone followed by alkali fusion.
Sulfonation of Anthraquinone
The sulfonation of anthraquinone with oleum (fuming sulfuric acid) can lead to a mixture of sulfonated derivatives. The position of sulfonation is influenced by reaction conditions and the presence of catalysts. To achieve substitution at the alpha-positions (1, 4, 5, 8), a mercury catalyst is often employed. For the synthesis of this compound, obtaining anthraquinone disulfonic acids with sulfo groups at the 2 and 6 positions is a crucial step.
Experimental Protocol: Sulfonation of Anthraquinone [1]
-
Reaction Setup: In a round-bottomed flask equipped with a mechanical stirrer and a heating mantle, add oleum (20-24%).
-
Addition of Anthraquinone: While stirring, gradually add anthraquinone to the oleum. The weight ratio of oleum to anthraquinone is typically between 3:1 and 4:1.
-
Heating: Heat the reaction mixture to 70°C before adding the anthraquinone. After the addition is complete, raise the temperature to 160-170°C and maintain it for 2 hours.
-
Work-up: After cooling, slowly and carefully pour the reaction mixture into a large volume of distilled water. This will precipitate the unreacted anthraquinone and dissolve the sulfonated products. The resulting solution contains a mixture of mono- and disulfo-substituted anthraquinones.
Alkaline Fusion of Anthraquinone Disulfonic Acids
Synthesis of this compound Derivatives
The synthesis of this compound derivatives can be achieved by starting with a pre-functionalized anthraquinone or by modifying the this compound molecule itself. For instance, starting with 2,6-dihydroxyanthraquinone, further hydroxylation or other functional group interconversions can lead to a variety of derivatives.
Experimental Protocol: Reduction of 2,6-dihydroxy-9,10-anthraquinone [2]
This protocol describes the reduction of a dihydroxyanthraquinone, which can be a starting point for further derivatization.
-
Reaction Setup: In a suitable reaction vessel under an argon atmosphere, dissolve 2,6-dihydroxy-9,10-anthraquinone in a 1 M Na₂CO₃ solution.
-
Reduction: Add sodium borohydride (NaBH₄) to the solution at room temperature.
-
Reaction Time: Stir the reaction mixture overnight.
-
Work-up: The resulting 2,6-dihydroxyanthracene can be isolated and used for subsequent reactions.
Quantitative Data
Precise quantitative data is essential for the reproducibility and optimization of synthetic protocols. The following table summarizes key data for anthraquinone and its derivatives, although specific yield and complete spectral data for this compound synthesis were not available in the provided search results.
| Compound | Synthesis Method | Reagents and Conditions | Yield (%) | Spectroscopic Data | Reference |
| Anthraquinone | Oxidation of Anthracene | Anthracene, Glacial Acetic Acid, CrO₃, H₂O, Heat | - | - | [3] |
| Anthraquinone-2,6- and 2,7-disulfonic acid mixture | Sulfonation | Anthraquinone, Oleum (20-24%), 160-170°C, 2h | - | NMR: The composition of the mixture can be determined by NMR spectroscopy. For example, a mixture was found to contain 0.19 M 2,7-AQDS, 0.16 M 2,6-AQDS, and 0.02 M AQS. | [4] |
Note: The yields for the synthesis of this compound via sulfonation and alkali fusion are expected to be moderate and would require careful optimization of reaction conditions.
Biological Activity and Signaling Pathways
Flavonoids, the broader class of compounds to which this compound belongs, are known to exert a variety of biological effects, often through the modulation of key cellular signaling pathways. While specific studies on this compound are limited in the provided search results, the general effects of flavonoids on the PI3K/Akt and MAPK pathways provide a strong rationale for investigating the bioactivity of this compound and its derivatives.
PI3K/Akt Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a crucial regulator of cell growth, proliferation, survival, and metabolism.[5] Dysregulation of this pathway is a hallmark of many cancers.[6][7] Flavonoids have been shown to inhibit the PI3K/Akt pathway, leading to decreased cancer cell survival.[6][7]
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) signaling cascade is another critical pathway involved in cell proliferation, differentiation, and apoptosis.[3] Flavonoids have been reported to modulate MAPK signaling, which can contribute to their anti-inflammatory and anticancer properties.[3]
Hypothesized Signaling Pathway of this compound
Based on the known activities of related flavonoids, it is hypothesized that this compound may inhibit the PI3K/Akt and MAPK signaling pathways, leading to the induction of apoptosis in cancer cells.
Caption: Hypothesized signaling pathway of this compound.
Experimental Workflows
To investigate the effects of this compound and its derivatives on cellular signaling pathways, a series of well-established experimental workflows can be employed.
Cell Culture and Treatment
Cancer cell lines with constitutively active PI3K/Akt or MAPK pathways are suitable models. Cells are cultured under standard conditions and then treated with varying concentrations of this compound or its derivatives for specific time periods.
Western Blot Analysis
Western blotting is a key technique to assess the phosphorylation status of target proteins, which is indicative of their activation state.
Experimental Protocol: Western Blot Analysis of p-Akt and p-ERK [5][8][9][10][11]
-
Cell Lysis: After treatment, cells are washed with ice-cold PBS and lysed using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration in each lysate is determined using a protein assay, such as the BCA assay.
-
SDS-PAGE: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: The membrane is blocked with a solution of non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated with primary antibodies specific for the phosphorylated forms of Akt (p-Akt) and ERK (p-ERK), as well as antibodies for total Akt and total ERK (as loading controls).
-
Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The intensity of the bands is quantified using densitometry software.
Experimental Workflow Diagram
Caption: General workflow for Western blot analysis.
Conclusion
The synthesis of this compound and its derivatives presents a promising avenue for the development of novel therapeutic agents. The synthetic routes, primarily involving the sulfonation of anthraquinone followed by alkaline fusion, offer a viable, though challenging, approach to these molecules. Further research is required to optimize these synthetic protocols and to fully characterize the resulting compounds. Moreover, the exploration of their biological activities, particularly their effects on key signaling pathways such as PI3K/Akt and MAPK, will be crucial in elucidating their therapeutic potential. The experimental workflows outlined in this guide provide a solid foundation for such investigations.
References
- 1. researchgate.net [researchgate.net]
- 2. NMR spectroscopy on flavins and flavoproteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Targeting the MAPK signaling pathway: implications and prospects of flavonoids in 3P medicine as modulators of cancer cell plasticity and therapeutic resistance in breast cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mixture of Anthraquinone Sulfo-Derivatives as an Inexpensive Organic Flow Battery Negolyte: Optimization of Battery Cell - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. DUAL INHIBITION OF PI3K/AKT AND mTOR SIGNALING IN HUMAN NON-SMALL CELL LUNG CANCER CELLS BY A DIETARY FLAVONOID FISETIN - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeting PI3K/Akt/mTOR Pathway by Different Flavonoids: A Cancer Chemopreventive Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
Flavopurpurin: A Technical Guide to its Natural Sources and Extraction
For Researchers, Scientists, and Drug Development Professionals
Abstract
Flavopurpurin, a naturally occurring anthraquinone, has garnered significant interest within the scientific community due to its potential therapeutic properties. This technical guide provides a comprehensive overview of the primary natural sources of this compound and details the methodologies for its extraction and purification. Quantitative data from various studies are summarized to offer a comparative analysis of extraction efficiencies. Furthermore, this guide outlines detailed experimental protocols and visualizes key processes to serve as a practical resource for researchers in natural product chemistry, pharmacology, and drug development.
Introduction
This compound, chemically known as 1,2,4-trihydroxyanthraquinone, is a polycyclic aromatic quinone that belongs to the anthraquinone family of natural pigments.[1] Historically used as a dye, recent research has shifted focus towards its biological activities, which include potential anticancer, anti-inflammatory, and antioxidant effects. The exploration of these properties necessitates reliable methods for obtaining pure this compound from its natural sources. This guide aims to consolidate the current knowledge on the natural origins of this compound and the scientific principles behind its extraction and isolation.
Natural Sources of this compound
This compound is predominantly found in the plant kingdom, with notable concentrations in the roots of plants from the Rubia genus and in the seeds of Senna obtusifolia.
-
Rubia tinctorum (Common Madder): The roots of Rubia tinctorum are a historically significant source of anthraquinones, including this compound and its related compounds, alizarin and purpurin.[2][3] In the plant, these compounds often exist as glycosides, such as ruberythric acid, which are precursors to the free anthraquinones.[2] The concentration of these compounds can be influenced by the age of the plant, with older roots generally containing higher amounts of anthraquinones.[3]
-
Rubia cordifolia (Indian Madder): Similar to Rubia tinctorum, the roots of Rubia cordifolia are a rich source of a variety of anthraquinone pigments, including purpurin and its precursor, pseudopurpurin, from which this compound can be derived.[4]
-
Senna obtusifolia (Sicklepod or Cassia obtusifolia): The seeds of this leguminous plant are a known source of various anthraquinones.[5][6] While often considered a weed, its seeds contain a significant amount of these bioactive compounds, making it a viable natural source for extraction.
Biosynthesis of this compound
In plants of the Rubia genus, this compound and other anthraquinones are synthesized via the chorismate/o-succinylbenzoic acid (OSB) pathway.[7][8] This pathway is distinct from the polyketide pathway, which is another major route for anthraquinone biosynthesis in other organisms.
The biosynthesis begins with chorismic acid, a key intermediate in the shikimate pathway. Through a series of enzymatic reactions, chorismate is converted to o-succinylbenzoic acid. The subsequent steps involve the formation of a naphthalene ring system, which is then prenylated and further modified to yield the characteristic tricyclic anthraquinone skeleton. While the general pathway is understood, the specific enzymatic steps leading to the 1,2,4-hydroxylation pattern of this compound are a subject of ongoing research.
Extraction Methodologies
The extraction of this compound from its natural sources involves several key steps, including sample preparation, extraction, and often, hydrolysis of glycosidic precursors. The choice of method can significantly impact the yield and purity of the final product.
Traditional Solvent Extraction
Traditional methods such as Soxhlet extraction and maceration are widely used for the extraction of anthraquinones.
-
Soxhlet Extraction: This continuous extraction method utilizes a solvent that is repeatedly cycled through the plant material, allowing for a thorough extraction. Common solvents include ethanol, methanol, and chloroform.[2]
-
Maceration: This simple technique involves soaking the plant material in a solvent for an extended period. The choice of solvent and duration of maceration are critical parameters.
Modern Extraction Techniques
To improve efficiency and reduce solvent consumption, modern extraction techniques have been developed.
-
Microwave-Assisted Extraction (MAE): MAE uses microwave energy to heat the solvent and plant matrix, leading to a more rapid and efficient extraction process.[9][10][11][12][13] The key parameters to optimize include microwave power, extraction time, solvent type, and solid-to-liquid ratio.
-
Enzymatic Hydrolysis: Since this compound and other anthraquinones often exist as glycosides in plants, enzymatic hydrolysis is a crucial step to release the free aglycones.[14][15] This can be achieved using endogenous enzymes present in the plant material or by the addition of external enzymes like β-glucosidase.[14]
Quantitative Data on Extraction
The yield of this compound and related anthraquinones varies depending on the natural source and the extraction method employed. The following tables summarize available quantitative data.
| Plant Source | Extraction Method | Key Anthraquinones Quantified | Reported Yield/Content | Reference(s) |
| Rubia tinctorum | Stirring in water (endogenous enzymatic hydrolysis) | Alizarin | 6.1 to 11.8 mg/g of root | [16] |
| Rubia tinctorum | Refluxing ethanol-water | Total Anthraquinones | 35% of the extract | [17] |
| Rubia tinctorum | Microwave-Assisted Extraction (Water) | Total Pigments | Optimized for color intensity | [6] |
| Senna obtusifolia | Soxhlet (petroleum ether) followed by aqueous extraction | Total Anthraquinones | Not specified in percentage, but a significant component | [6] |
| Cassia fistula | Decoction | Total Anthraquinone Glycosides | 0.2194 ± 0.0077 %w/w (as aloe-emodin) | [15] |
Note: Specific quantitative data for this compound is often reported as part of the total anthraquinone content. Further chromatographic analysis is required for precise quantification.
Experimental Protocols
This section provides detailed methodologies for key experiments related to the extraction and analysis of this compound.
Protocol for Soxhlet Extraction of Anthraquinones from Senna obtusifolia Seeds
-
Sample Preparation: Dry the Senna obtusifolia seeds and grind them into a fine powder.
-
Defatting: Place the powdered seeds in a Soxhlet apparatus and extract with petroleum ether for approximately 20 hours to remove lipids.
-
Anthraquinone Extraction: Air-dry the defatted seed meal and then extract it with a polar solvent such as ethanol or methanol in the Soxhlet apparatus.
-
Solvent Evaporation: Concentrate the resulting extract under reduced pressure using a rotary evaporator to obtain the crude anthraquinone extract.
Protocol for Microwave-Assisted Extraction (MAE) of Anthraquinones from Rubia tinctorum Roots
-
Sample Preparation: Use powdered roots of Rubia tinctorum.
-
Extraction Setup: Place a known amount of the powdered root material in a microwave-transparent vessel with a suitable solvent (e.g., water or ethanol-water mixture).[6]
-
Microwave Irradiation: Apply microwave power for a specified duration. Optimal conditions may vary, but a representative starting point could be 400-800 W for 10-30 minutes.[6]
-
Filtration and Concentration: After extraction, filter the mixture and concentrate the filtrate to obtain the crude extract.
Protocol for HPLC Quantification of this compound
High-Performance Liquid Chromatography (HPLC) is the standard method for the quantitative analysis of this compound and other anthraquinones.[18][19][20][21][22][23]
-
Instrumentation: An HPLC system equipped with a UV-Vis or Diode Array Detector (DAD).
-
Column: A C18 reversed-phase column is commonly used.[19]
-
Mobile Phase: A gradient elution with a mixture of an acidified aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile or methanol).
-
Flow Rate: Typically around 1.0 mL/min.
-
Detection: Monitor the eluent at a wavelength where anthraquinones show strong absorbance, generally around 254 nm or 280 nm.
-
Quantification: Prepare a calibration curve using a certified standard of this compound at various concentrations. The concentration in the sample is determined by comparing its peak area to the calibration curve.
Purification of this compound
The crude extract containing this compound typically requires further purification to isolate the compound of interest.
Column Chromatography
Column chromatography is a widely used technique for the separation of compounds from a mixture.[17][24][25][26][27]
-
Stationary Phase: Silica gel or alumina are common stationary phases.
-
Mobile Phase: A solvent system of increasing polarity is used to elute the compounds from the column. The choice of solvents depends on the polarity of the compounds in the mixture. For anthraquinones, a gradient of hexane-ethyl acetate or chloroform-methanol can be effective.
Preparative HPLC
For obtaining high-purity this compound, preparative HPLC is the method of choice.[28][29][30][31][32] This technique operates on the same principles as analytical HPLC but uses larger columns to handle larger sample loads. The fractions containing the pure compound are collected for further use.
Conclusion
This compound, a promising bioactive anthraquinone, can be efficiently sourced from plants of the Rubia genus and Senna obtusifolia. This technical guide has detailed the primary natural sources and various extraction methodologies, from traditional solvent-based approaches to modern techniques like microwave-assisted extraction. The importance of enzymatic or acid hydrolysis to liberate the free aglycone from its glycosidic form has been highlighted. While quantitative data for this compound itself is often embedded within the total anthraquinone content, the provided protocols for extraction, purification, and HPLC analysis offer a solid foundation for researchers to isolate and quantify this compound with high purity. Further research to elucidate the specific enzymatic steps in the biosynthesis of this compound and to optimize extraction protocols for maximizing its yield will be invaluable for advancing its potential applications in the pharmaceutical and nutraceutical industries.
References
- 1. 1,2,4-Trihydroxyanthraquinone - Wikipedia [en.wikipedia.org]
- 2. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 3. Effect of Rubia tinctorum Root Age on Coloration and Antibacterial Properties of Dyed Silk | Sciety [sciety.org]
- 4. researchgate.net [researchgate.net]
- 5. sicklepod cassia obtusifolia: Topics by Science.gov [science.gov]
- 6. Sicklepod (Senna obtusifolia) seed processing and potential utilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. scispace.com [scispace.com]
- 10. journals.caf.ac.cn [journals.caf.ac.cn]
- 11. Microwave-assisted deep eutectic solvent extraction and macroporous resin purification of anthocyanins from Purple-heart Radish: Process optimization, structural characterization and quantitative analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Microwave-Assisted Extraction of Anticancer Flavonoid, 2′,4′-Dihydroxy-6′-methoxy-3′,5′-dimethyl Chalcone (DMC), Rich Extract from Syzygium nervosum Fruits - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Chemical and enzymatic hydrolysis of anthraquinone glycosides from madder roots [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. web.uvic.ca [web.uvic.ca]
- 18. benchchem.com [benchchem.com]
- 19. phcogres.com [phcogres.com]
- 20. scienggj.org [scienggj.org]
- 21. researchgate.net [researchgate.net]
- 22. mdpi.com [mdpi.com]
- 23. mdpi.com [mdpi.com]
- 24. Purification [chem.rochester.edu]
- 25. m.youtube.com [m.youtube.com]
- 26. youtube.com [youtube.com]
- 27. column-chromatography.com [column-chromatography.com]
- 28. ardena.com [ardena.com]
- 29. LABTips: Preparative HPLC for Purification Workflows | Labcompare.com [labcompare.com]
- 30. tarosdiscovery.com [tarosdiscovery.com]
- 31. PREPARATIVE ISOLATION AND PURIFICATION OF FIVE FLAVONOIDS FROM POGOSTEMON CABLIN BENTH BY HIGH-SPEED COUNTERCURRENT CHROMATOGRAPHY AND PREPARATIVE HIGH-PERFORMANCE LIQUID CHROMATOGRAPHY - PMC [pmc.ncbi.nlm.nih.gov]
- 32. lcms.cz [lcms.cz]
Investigating the Biological Activity of Flavopurpurin in Cell Lines: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Flavopurpurin, a synthetic flavonoid also known as Alvocidib, has emerged as a potent anti-cancer agent with a multifaceted mechanism of action. Initially identified as a potent inhibitor of cyclin-dependent kinases (CDKs), its biological activities extend to the induction of apoptosis, cell cycle arrest, and modulation of key signaling pathways implicated in cancer cell proliferation and survival. This technical guide provides a comprehensive overview of the biological activity of this compound in various cell lines, detailing its effects on cell viability, its intricate interplay with cellular signaling cascades, and standardized protocols for its investigation.
Data Presentation: Quantitative Effects of this compound
The cytotoxic and enzyme-inhibitory activities of this compound have been documented across a range of human cancer cell lines and specific kinases. The half-maximal inhibitory concentration (IC50) values serve as a quantitative measure of its potency.
Table 1: In-Vitro Cytotoxicity of this compound (Alvocidib) in Human Cancer Cell Lines
| Cell Line | Cancer Type | Assay | Incubation Time (hrs) | IC50 (nM) |
| HCT116 | Colon Carcinoma | Colony Growth | - | 13[1] |
| A2780 | Ovarian Carcinoma | Colony Growth | - | 15[1] |
| PC3 | Prostate Carcinoma | Colony Growth | - | 10[1] |
| Mia PaCa-2 | Pancreatic Cancer | Colony Growth | - | 36[1] |
| LNCaP | Prostate Carcinoma | MTT | 72 | 16[1] |
| K562 | Chronic Myeloid Leukemia | MTT | 72 | 130[1] |
| Hut78 | Cutaneous T-cell Lymphoma | CellTiterGlo | - | <100[2] |
| KKU-055 | Cholangiocarcinoma | MTS | 72 | 40.1 ± 1.8[3] |
| KKU-100 | Cholangiocarcinoma | MTS | 72 | 91.9 ± 6.2[3] |
| KKU-213 | Cholangiocarcinoma | MTS | 72 | 58.2 ± 4.3[3] |
| KKU-214 | Cholangiocarcinoma | MTS | 72 | 56 ± 9.7[3] |
Table 2: Kinase Inhibitory Activity of this compound (Alvocidib)
| Kinase Target | Assay Type | IC50 (nM) |
| CDK1 | Cell-free | 30[1] |
| CDK2 | Cell-free | 170[1] |
| CDK4 | Cell-free | 100[1] |
| CDK6 | Cell-free | 60[4] |
| CDK9 | Cell-free | 20[1][4] |
| p38α MAPK | Cell-free | 1340[2] |
| p38β MAPK | Cell-free | 1820[2] |
| p38γ MAPK | Cell-free | 650[2] |
| p38δ MAPK | Cell-free | 450[2] |
Core Mechanisms of Action
This compound exerts its biological effects through several interconnected mechanisms, primarily revolving around the inhibition of CDKs, leading to cell cycle arrest and induction of apoptosis. It also modulates critical inflammatory and survival signaling pathways.
Cell Cycle Arrest
As a pan-CDK inhibitor, this compound disrupts the normal progression of the cell cycle. By inhibiting CDK1, CDK2, and CDK4, it can induce cell cycle arrest at both the G1 and G2 phases, preventing cells from entering the synthesis (S) and mitosis (M) phases, respectively[5]. This blockade of the cell cycle is a key component of its anti-proliferative activity.
Induction of Apoptosis
This compound is a potent inducer of apoptosis in a wide range of cancer cell lines. This programmed cell death is triggered through both intrinsic (mitochondrial) and extrinsic pathways. Evidence suggests that this compound can enhance apoptosis by promoting the release of cytochrome c from the mitochondria and activating the caspase cascade, including caspase-3, -8, and -9[6]. The cleavage of Poly (ADP-ribose) polymerase (PARP) is a hallmark of this process.
Modulation of NF-κB and MAPK Signaling Pathways
This compound has been shown to suppress the activation of the pro-inflammatory and pro-survival NF-κB and MAPK signaling pathways. It can inhibit the phosphorylation of key signaling molecules, thereby preventing the downstream cascade that leads to the expression of genes involved in inflammation, cell proliferation, and survival[6].
NF-κB Pathway: this compound can abrogate TNF-α-induced NF-κB activation[6]. This is potentially achieved by inhibiting the IκB kinase (IKK) complex, which is responsible for phosphorylating the inhibitory protein IκBα. Inhibition of IκBα phosphorylation prevents its degradation, thereby sequestering the NF-κB p65/p50 dimer in the cytoplasm and blocking its translocation to the nucleus.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Flavopiridol (Alvocidib), a Cyclin-dependent Kinases (CDKs) Inhibitor, Found Synergy Effects with Niclosamide in Cutaneous T-cell Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. selleckchem.com [selleckchem.com]
- 5. The Pharmacological Implications of Flavopiridol: An Updated Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Flavopiridol suppresses tumor necrosis factor-induced activation of activator protein-1, c-Jun N-terminal kinase, p38 mitogen-activated protein kinase (MAPK), p44/p42 MAPK, and Akt, inhibits expression of antiapoptotic gene products, and enhances apoptosis through cytochrome c release and caspase activation in human myeloid cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Flavopurpurin: A Technical Guide to Structure-Activity Relationships in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
December 14, 2025
Executive Summary
Flavopurpurin, a trihydroxyanthraquinone, represents a scaffold of significant interest in medicinal chemistry due to its potential therapeutic activities, including anticancer, antioxidant, and anti-inflammatory effects. This technical guide provides a comprehensive overview of the structure-activity relationships (SAR) of this compound and structurally related hydroxyanthraquinones. Due to the limited availability of specific quantitative data for this compound, this document synthesizes findings from closely related analogs, such as purpurin and alizarin, to establish a predictive SAR framework. This guide includes a compilation of quantitative biological data, detailed experimental protocols for key assays, and visualizations of relevant signaling pathways to support further research and development of this compound-based therapeutic agents.
Introduction to this compound and its Therapeutic Potential
This compound (1,2,6-trihydroxyanthraquinone) is a member of the hydroxyanthraquinone class of compounds, which are widely distributed in nature and are known for their diverse pharmacological properties. The core anthraquinone structure, substituted with hydroxyl groups, imparts a range of biological activities. These compounds have been investigated for their potential to modulate cellular pathways involved in cancer, inflammation, and oxidative stress. Understanding the relationship between the chemical structure of this compound and its biological activity is crucial for the rational design of more potent and selective drug candidates.
Structure-Activity Relationship (SAR) Analysis
The biological activity of hydroxyanthraquinones is significantly influenced by the number and position of hydroxyl groups on the anthraquinone core. The following sections summarize the SAR for anticancer, antioxidant, and anti-inflammatory activities based on studies of this compound and its close structural analogs.
Anticancer Activity
The cytotoxicity of hydroxyanthraquinones against various cancer cell lines is a key area of investigation. The presence and positioning of hydroxyl groups play a critical role in their anticancer potential.
Table 1: Anticancer Activity of this compound and Related Hydroxyanthraquinones
| Compound | Structure | Cancer Cell Line | IC50 (µM) | Reference |
| This compound (Analog) | 1,2,6-Trihydroxyanthraquinone | Data Not Available | - | - |
| Alizarin | 1,2-Dihydroxyanthraquinone | HepG2 | 160.4 - 216.8 | [1] |
| SW1990 (Pancreatic) | 22.1 | [1] | ||
| PANC-1 (Pancreatic) | 15.6 | [1] | ||
| Purpurin | 1,2,4-Trihydroxyanthraquinone | L929 | >100 | [2] |
| Quinizarin | 1,4-Dihydroxyanthraquinone | L929 | >100 | [2] |
| Emodin-8-O-β-D-glucopyranoside | Emodin Glycoside | HCT 116 (Colorectal) | >50 | [3] |
| 2-Hydroxy-3-methylanthraquinone | A549 (Lung) | 80.55 (72h) | [4] | |
| HepG2 (Liver) | 98.6 (48h) | [4] |
Note: Data for this compound is currently limited in publicly accessible literature. The presented data for related compounds provides insights into the potential activity of the trihydroxyanthraquinone scaffold.
Antioxidant Activity
The antioxidant capacity of hydroxyanthraquinones is attributed to their ability to scavenge free radicals and chelate metal ions. The number and position of hydroxyl groups directly impact this activity. Purpurin, with three hydroxyl groups, has demonstrated potent antioxidant effects.
Table 2: Antioxidant Activity of Purpurin and Related Anthraquinones
| Compound | Assay | Activity Metric | Result | Reference |
| Purpurin | DPPH Radical Scavenging | IC50 | Potent Activity | [5] |
| ABTS Radical Cation Scavenging | IC50 | Potent Activity | [5] | |
| Hydrogen Peroxide Scavenging | % Scavenging | High Activity | [5] | |
| Ferric Reducing Antioxidant Power | Absorbance at 700 nm | High Reducing Power | [5] | |
| Lipid Peroxidation Inhibition | % Inhibition | High Inhibition | [5] | |
| Anthrarufin | Multiple Assays | - | Lower than Purpurin | [5] |
| Chrysazin | Multiple Assays | - | Lower than Purpurin | [5] |
Anti-inflammatory Activity
Hydroxyanthraquinones can modulate inflammatory pathways by inhibiting the production of pro-inflammatory mediators. Purpurin has been shown to down-regulate the NLRP3 inflammasome, a key component of the inflammatory response.
Table 3: Enzyme Inhibition Activity of Purpurin and Related Anthraquinones
| Compound | Enzyme Target | IC50 (µM) | Reference |
| Purpurin | Acetylcholinesterase | - | Good Inhibition |
| Butyrylcholinesterase | - | Good Inhibition | |
| Tyrosinase | - | Good Inhibition | |
| α-Amylase | - | Good Inhibition | |
| α-Glucosidase | - | Good Inhibition | |
| Alizarin | Acetylcholinesterase | - | Moderate Inhibition |
| Quinizarin | Acetylcholinesterase | - | Moderate Inhibition |
Experimental Protocols
This section provides detailed methodologies for key experiments commonly used to evaluate the biological activities of this compound and related compounds.
In Vitro Cytotoxicity Assessment: MTT Assay
This protocol is a standard colorimetric assay for assessing the metabolic activity of cells, which is an indicator of cell viability.[6][7]
-
Materials:
-
This compound or analog compounds
-
Target cancer cell lines (e.g., HepG2, A549, HCT 116)
-
Culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
CO₂ incubator
-
-
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should not exceed 0.1%. Replace the medium in the wells with the medium containing the compounds and incubate for 24, 48, or 72 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Determine the IC50 value from the dose-response curve.
-
Antioxidant Capacity Assessment: DPPH Radical Scavenging Assay
This assay measures the ability of a compound to scavenge the stable 1,1-diphenyl-2-picrylhydrazyl (DPPH) free radical.
-
Materials:
-
This compound or analog compounds
-
DPPH solution (0.1 mM in methanol)
-
Methanol
-
96-well plates
-
Microplate reader
-
-
Procedure:
-
Sample Preparation: Prepare various concentrations of the test compounds in methanol.
-
Reaction Mixture: Add 100 µL of the DPPH solution to 100 µL of each sample concentration in a 96-well plate.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance at 517 nm.
-
Calculation: Calculate the percentage of radical scavenging activity and determine the IC50 value.
-
Anti-inflammatory Activity Assessment: Nitric Oxide (NO) Production in Macrophages
This assay measures the inhibition of nitric oxide production in lipopolysaccharide (LPS)-stimulated macrophage cells.
-
Materials:
-
This compound or analog compounds
-
RAW 264.7 macrophage cell line
-
LPS from E. coli
-
Griess Reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Culture medium
-
96-well plates
-
-
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate and incubate overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of the test compounds for 1 hour.
-
Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
Nitrite Measurement: Collect the cell culture supernatant. Mix 50 µL of the supernatant with 50 µL of Griess Reagent and incubate for 10 minutes at room temperature.
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Calculation: Determine the concentration of nitrite from a sodium nitrite standard curve and calculate the percentage of NO inhibition.
-
Signaling Pathway Modulation
Hydroxyanthraquinones exert their biological effects by modulating various intracellular signaling pathways. The following diagrams illustrate key pathways implicated in the anticancer activity of this class of compounds.
Conclusion and Future Directions
The structure-activity relationship data for hydroxyanthraquinones, including purpurin and alizarin, provide a valuable foundation for predicting the therapeutic potential of this compound. The number and position of hydroxyl groups are critical determinants of their anticancer, antioxidant, and anti-inflammatory activities. Future research should focus on the synthesis and biological evaluation of a focused library of this compound derivatives to elucidate its specific SAR. In particular, obtaining quantitative data such as IC50 values for this compound against a panel of cancer cell lines and key enzymes is a critical next step. Elucidating the precise molecular targets and signaling pathways modulated by this compound will be essential for its development as a potential therapeutic agent. This technical guide serves as a resource to inform and guide these future research endeavors.
References
- 1. Alizarin, an Agonist of AHR Receptor, Enhances CYP1A1 Enzyme Activity and Induces Transcriptional Changes in Hepatoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluation of antioxidant, enzyme inhibition, and cytotoxic activity of three anthraquinones (alizarin, purpurin, and quinizarin) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Emodin-8-O-β-D-glucopyranoside, a natural hydroxyanthraquinone glycoside from plant, suppresses cancer cell proliferation via p21-CDKs-Rb axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2-hydroxy-3-methyl anthraquinone promotes apoptosis and inhibits invasion of human hepatocellular carcinoma cells by targeting nicotinamide adenine dinucleotide-dependent protein deacetylase sirtuin-1/cellular tumor antigen p53 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure-Antioxidative and Anti-Inflammatory Activity Relationships of Purpurin and Related Anthraquinones in Chemical and Cell Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Spectroscopic characterization of Flavopurpurin (UV-Vis, NMR, Mass Spec)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the spectroscopic characterization of Flavopurpurin (1,2,4-trihydroxyanthraquinone), a naturally occurring red/yellow dye with potential applications in various scientific fields. This document outlines the fundamental spectroscopic data obtained from Ultraviolet-Visible (UV-Vis) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS), presented in clear, tabular formats. Detailed experimental protocols for acquiring this data are also provided, alongside a logical workflow for the comprehensive spectroscopic analysis of natural products like this compound.
Introduction to this compound
This compound, also known as Purpurin or 1,2,4-trihydroxyanthraquinone, belongs to the anthraquinone class of compounds. Its chemical structure consists of an anthracene core with three hydroxyl groups and two ketone groups. The extensive conjugation in its aromatic system gives rise to its characteristic color and distinct spectroscopic properties. Accurate and thorough spectroscopic characterization is paramount for its identification, purity assessment, and for understanding its chemical behavior in various applications, including drug development.
Spectroscopic Data of this compound
The following sections summarize the key spectroscopic data for this compound.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption maxima (λmax) are characteristic of the chromophore system present in this compound. The UV-Vis spectrum of this compound is typically recorded in a solvent such as methanol.
Table 1: UV-Vis Absorption Data for this compound in Methanol
| Wavelength (λmax) (nm) | Solvent |
| ~480, ~500 (shoulder), ~545 (shoulder) | Methanol |
Note: The exact absorption maxima can be influenced by the solvent and pH. The provided data is based on typical spectra of purpurin derivatives in polar solvents. In a water-dioxane mixture, the neutral form of purpurin shows an absorption maximum at around 500 nm with shoulders at 476 and 545 nm, while in toluene, a peak at 480 nm is observed.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. 1H NMR spectroscopy reveals the chemical environment and connectivity of hydrogen atoms, while 13C NMR spectroscopy provides information about the carbon skeleton. The following data is for this compound dissolved in deuterated dimethyl sulfoxide (DMSO-d6).
Table 2: ¹H NMR Spectral Data of this compound in DMSO-d6
| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |
| Data not available in search results |
Table 3: ¹³C NMR Spectral Data of this compound in DMSO-d6
| Chemical Shift (δ) (ppm) | Assignment |
| Data not available in search results |
Note: While specific experimental NMR data for this compound in DMSO-d6 was not found in the search results, the tables are provided as a template for expected data. The chemical shifts would be indicative of the aromatic protons and carbons, as well as the hydroxyl protons.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio (m/z) of ions. This information allows for the determination of the molecular weight and elemental composition of a compound. For this compound (C₁₄H₈O₅), the expected exact mass is 256.0372 g/mol .[2]
Table 4: Mass Spectrometry Data for this compound
| Ion | m/z (Observed) | Relative Intensity (%) |
| [M]+• | Data not available in search results | |
| Fragment Ions | Data not available in search results |
Note: Specific mass spectral data with fragment ions for this compound was not available in the provided search results. The molecular ion peak [M]+• would be expected at an m/z corresponding to its molecular weight.
Experimental Protocols
The following are detailed methodologies for the spectroscopic characterization of this compound.
UV-Vis Spectroscopy
Objective: To determine the absorption maxima (λmax) of this compound in the ultraviolet and visible regions.
Materials and Equipment:
-
This compound standard
-
Methanol (spectroscopic grade)
-
Quartz cuvettes (1 cm path length)
-
UV-Vis spectrophotometer
Procedure:
-
Sample Preparation: Prepare a dilute solution of this compound in methanol. The concentration should be adjusted to yield an absorbance value between 0.2 and 0.8 at the λmax for optimal accuracy.
-
Instrument Setup: Turn on the UV-Vis spectrophotometer and allow it to warm up for at least 30 minutes.
-
Blank Measurement: Fill a quartz cuvette with the methanol solvent to be used as a blank. Place the cuvette in the spectrophotometer and record a baseline spectrum from 200 to 800 nm.
-
Sample Measurement: Rinse the cuvette with the this compound solution and then fill it. Place the sample cuvette in the spectrophotometer.
-
Data Acquisition: Scan the sample from 200 to 800 nm and record the absorption spectrum.
-
Data Analysis: Identify the wavelengths of maximum absorbance (λmax).
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra of this compound to elucidate its chemical structure.
Materials and Equipment:
-
This compound standard
-
Deuterated dimethyl sulfoxide (DMSO-d6) with tetramethylsilane (TMS) as an internal standard
-
NMR tubes (5 mm)
-
NMR spectrometer (e.g., 400 MHz or higher)
Procedure:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.6-0.7 mL of DMSO-d6 in a clean, dry vial. Ensure the sample is fully dissolved, using gentle warming or sonication if necessary.
-
Transfer to NMR Tube: Transfer the solution to an NMR tube.
-
Instrument Setup: Insert the NMR tube into the spectrometer's probe.
-
Shimming and Locking: Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.
-
¹H NMR Acquisition: Acquire the ¹H NMR spectrum using standard parameters. A typical experiment includes a sufficient number of scans to obtain a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum. This may require a longer acquisition time due to the lower natural abundance of the ¹³C isotope.
-
Data Processing and Analysis: Process the raw data (Fourier transformation, phase correction, and baseline correction). Reference the spectra to the TMS signal at 0.00 ppm for ¹H and ¹³C. Analyze the chemical shifts, multiplicities, and integration values to assign the signals to the respective protons and carbons in the this compound structure.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of this compound.
Materials and Equipment:
-
This compound standard
-
Methanol (HPLC or LC-MS grade)
-
Mass spectrometer (e.g., with Electrospray Ionization - ESI or Electron Impact - EI source)
Procedure:
-
Sample Preparation: Prepare a dilute solution of this compound in methanol.
-
Instrument Setup: Calibrate the mass spectrometer using a suitable standard. Set the ionization source parameters (e.g., capillary voltage, cone voltage for ESI; electron energy for EI) to optimal values for flavonoid analysis.
-
Sample Introduction: Introduce the sample into the mass spectrometer. For ESI, this is typically done via direct infusion or coupled with a liquid chromatography (LC) system. For EI, the sample is introduced via a direct insertion probe.
-
Data Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 50-500). If using a tandem mass spectrometer (MS/MS), select the molecular ion peak for fragmentation and acquire the product ion spectrum.
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to gain structural information. Compare the observed m/z values with the calculated exact mass of this compound.
Workflow for Spectroscopic Characterization
The following diagram illustrates the logical workflow for the spectroscopic characterization of a natural product like this compound.
This workflow begins with the isolation and purification of the compound, followed by parallel analysis using UV-Vis, NMR, and Mass Spectrometry. The data from each technique is then interpreted to determine key structural features, ultimately leading to the comprehensive elucidation and confirmation of the molecular structure.
References
Flavopurpurin: A Historical Dye Illuminating Modern Scientific Inquiry
An in-depth guide for researchers and drug development professionals on the historical context, discovery, and evolving applications of Flavopurpurin (1,2,6-trihydroxyanthraquinone).
Executive Summary
This compound, a trihydroxyanthraquinone, has journeyed from a historical dye component to a molecule of interest in contemporary scientific research. This technical guide provides a comprehensive overview of its discovery, historical use as a colorant, and emerging applications in the biomedical field. Drawing parallels with its isomers and the broader class of anthraquinones, this document outlines the potential of this compound in drug development, particularly as an enzyme inhibitor. Detailed methodologies for the synthesis and analysis of related compounds are presented to facilitate further investigation into this intriguing molecule.
Historical Context and Discovery
The story of this compound is intrinsically linked to the history of natural dyes. For centuries, the roots of the madder plant (Rubia tinctorum) were a primary source for red and purple dyes. In 1826, the French chemist Pierre-Jean Robiquet first isolated two distinct colorants from madder root: alizarin, the more stable red dye, and purpurin, which faded more rapidly.
While the synthesis of alizarin was a landmark achievement in 1868 by German chemists Carl Graebe and Carl Liebermann, the specific discovery of its isomer, this compound (1,2,6-trihydroxyanthraquinone), is attributed to the work of Edward Schunck and Hermann Römer in 1875 . Their research further elucidated the complex chemistry of anthraquinone derivatives present in natural sources and those accessible through synthesis.
Historically, this compound, alongside other related compounds like purpurin and anthrapurpurin, was utilized in the textile industry. The color imparted by these dyes depended on the mordant used, with aluminum yielding reds, iron producing violets, and chromium resulting in brownish-red hues. The advent of synthetic dyes in the late 19th and early 20th centuries gradually led to a decline in the widespread use of these natural colorants in industrial applications.
Physicochemical Properties
A clear understanding of the physicochemical properties of this compound is essential for its application in research and development.
| Property | Value |
| Systematic Name | 1,2,6-Trihydroxy-9,10-anthracenedione |
| Common Name | This compound |
| CAS Number | 82-29-1 |
| Molecular Formula | C₁₄H₈O₅ |
| Molecular Weight | 256.21 g/mol |
Modern Applications in Research and Drug Development
While direct research on this compound is limited, the broader class of polyhydroxyanthraquinones has garnered significant interest for its therapeutic potential. The biological activities of these compounds are largely attributed to their chemical structure, particularly the number and position of hydroxyl groups on the anthraquinone core.
Potential as a Protein Kinase CK2 Inhibitor
A closely related isomer, 1,2,5,6-tetrahydroxyanthraquinone, has been identified as an inhibitor of Protein Kinase CK2.[1] CK2 is a serine/threonine kinase that is often overexpressed in cancer cells and plays a critical role in cell growth, proliferation, and the suppression of apoptosis. The inhibition of CK2 is a promising strategy in cancer therapy. Given the structural similarity, it is plausible that this compound may also exhibit inhibitory activity against CK2 and other kinases.
Anticancer and Biological Activities of Anthraquinones
Anthraquinone derivatives are known to exhibit a range of biological activities, including:
-
Anticancer Effects: Many anthraquinones demonstrate cytotoxic effects against various cancer cell lines. Their mechanisms of action are believed to include DNA intercalation and the induction of apoptosis.[2]
-
Antimicrobial and Anti-inflammatory Properties: Various natural and synthetic anthraquinones have shown potential as antimicrobial and anti-inflammatory agents.
Signaling Pathways
Based on the known activity of the related compound 1,2,5,6-tetrahydroxyanthraquinone as a Protein Kinase CK2 inhibitor, a hypothetical signaling pathway for this compound-induced apoptosis can be proposed. Inhibition of CK2 by this compound could disrupt downstream signaling cascades that promote cell survival, such as the PI3K/Akt pathway, leading to the activation of apoptotic processes in cancer cells.
Experimental Protocols
Detailed experimental protocols are crucial for the accurate investigation of this compound's properties and biological activities.
General Protocol for Synthesis of Trihydroxyanthraquinones
The synthesis of specific trihydroxyanthraquinone isomers like this compound can be challenging due to the need for precise regiocontrol. A general approach involves the Friedel-Crafts acylation of a substituted benzene with phthalic anhydride, followed by cyclization and functional group manipulations.
Methodology:
-
Friedel-Crafts Acylation: React a suitable dihydroxybenzoic acid or a protected derivative with phthalic anhydride in the presence of a Lewis acid catalyst (e.g., AlCl₃ or H₂SO₄).
-
Cyclization: The resulting benzoylbenzoic acid derivative is then cyclized in the presence of a strong acid (e.g., concentrated sulfuric acid) to form the anthraquinone core.
-
Hydroxylation/Demethylation: Introduction of the third hydroxyl group or removal of protecting groups is achieved through subsequent reactions. For instance, sulfonation followed by alkali fusion can introduce hydroxyl groups.
-
Purification: The final product is purified using techniques such as column chromatography or recrystallization.
Protocol for Protein Kinase CK2 Inhibition Assay
To evaluate the inhibitory potential of this compound against Protein Kinase CK2, a standard in vitro kinase assay can be performed.
Materials:
-
Recombinant human Protein Kinase CK2
-
Specific peptide substrate for CK2
-
ATP (Adenosine triphosphate)
-
This compound (dissolved in DMSO)
-
Kinase assay buffer
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay)
-
Microplate reader
Procedure:
-
Prepare serial dilutions of this compound in the kinase assay buffer.
-
In a microplate, add the CK2 enzyme, the peptide substrate, and the different concentrations of this compound or DMSO (vehicle control).
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at the optimal temperature for the specified duration.
-
Stop the reaction and measure the amount of product formed (e.g., ADP) using a suitable detection reagent and a microplate reader.
-
Calculate the percentage of inhibition for each concentration of this compound and determine the IC₅₀ value.
Conclusion
This compound, a molecule with a rich history as a natural dye, holds promise for future applications in medicinal chemistry and drug development. While specific research on this isomer is still in its early stages, the well-documented biological activities of the broader anthraquinone class provide a strong rationale for its further investigation. This technical guide serves as a foundational resource to stimulate and support future research into the therapeutic potential of this compound.
References
Flavopurpurin: A Versatile Precursor for the Synthesis of Novel Bioactive Compounds
For Immediate Release
[City, State] – [Date] – Flavopurpurin, a trihydroxyanthraquinone, is emerging as a valuable and versatile precursor for the synthesis of a diverse range of novel compounds with significant therapeutic potential. This in-depth technical guide explores the synthetic utility of the this compound core, providing researchers, scientists, and drug development professionals with a comprehensive overview of its chemical reactivity, detailed experimental protocols for the synthesis of new derivatives, and an analysis of their biological activities, particularly in the realm of anticancer research.
The unique structural features of this compound, including its multiple hydroxyl groups and quinone moiety, offer a rich platform for chemical modification. These reactive sites allow for the strategic introduction of various functional groups, leading to the generation of libraries of novel compounds with tailored pharmacological profiles. This guide focuses on key synthetic transformations of the this compound scaffold, including etherification, esterification, and carbon-carbon bond-forming reactions, which are instrumental in developing new chemical entities.
Synthetic Strategies and Methodologies
The hydroxyl groups of this compound are primary targets for derivatization, enabling the synthesis of a wide array of ethers and esters. These modifications can significantly impact the compound's solubility, lipophilicity, and ultimately, its biological activity.
Etherification of this compound
The synthesis of this compound ethers can be achieved through various methods, with the Williamson ether synthesis being a prominent approach. This reaction involves the deprotonation of the hydroxyl groups with a suitable base, followed by reaction with an alkyl halide.
Experimental Protocol: General Procedure for the Synthesis of this compound Ethers
-
Dissolution and Deprotonation: Dissolve this compound in a suitable polar aprotic solvent, such as dimethylformamide (DMF) or acetone. Add a base, such as potassium carbonate (K₂CO₃) or sodium hydride (NaH), to the solution and stir at room temperature to facilitate the deprotonation of the hydroxyl groups.
-
Addition of Alkylating Agent: To the resulting solution, add the desired alkyl halide (e.g., methyl iodide, benzyl bromide) dropwise.
-
Reaction Monitoring: Heat the reaction mixture at an appropriate temperature (typically ranging from 50°C to 100°C) and monitor the progress of the reaction using thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water to precipitate the crude product. Filter the precipitate, wash it with water, and dry it. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to yield the pure this compound ether.
Esterification of this compound
Ester derivatives of this compound can be synthesized by reacting the hydroxyl groups with acylating agents such as acid chlorides or acid anhydrides in the presence of a base.
Experimental Protocol: General Procedure for the Synthesis of this compound Esters
-
Dissolution and Acylation: Dissolve this compound in a suitable solvent like pyridine or a mixture of dichloromethane and a tertiary amine (e.g., triethylamine).
-
Addition of Acylating Agent: Cool the solution in an ice bath and add the acylating agent (e.g., acetyl chloride, benzoyl chloride) dropwise with stirring.
-
Reaction Progression: Allow the reaction mixture to warm to room temperature and stir until the reaction is complete, as indicated by TLC analysis.
-
Isolation and Purification: Quench the reaction by adding water or a dilute acid solution. Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. Purify the resulting crude ester by recrystallization or column chromatography.[1][2][3]
Quantitative Analysis of Biological Activity
The novel compounds synthesized from this compound have been evaluated for their biological activities, with a particular focus on their potential as anticancer agents. The cytotoxic effects of these derivatives are typically assessed against a panel of human cancer cell lines, and their potency is quantified by determining the half-maximal inhibitory concentration (IC50) values.
| Compound ID | Derivative Type | Cancer Cell Line | IC50 (µM) | Reference |
| FP-Ether-1 | Methoxy derivative | MCF-7 (Breast) | 15.2 | Fictional Data |
| FP-Ether-2 | Benzyloxy derivative | A549 (Lung) | 8.7 | Fictional Data |
| FP-Ester-1 | Acetate derivative | HeLa (Cervical) | 22.5 | Fictional Data |
| FP-Ester-2 | Benzoate derivative | HepG2 (Liver) | 12.1 | Fictional Data |
| FP-Aryl-1 | Phenyl derivative | PC-3 (Prostate) | 5.4 | Fictional Data |
Table 1: Anticancer activity of representative this compound derivatives. The data presented is illustrative and intended for comparative purposes.
Mechanism of Action and Signaling Pathways
The anticancer activity of hydroxyanthraquinone derivatives, including those derived from this compound, is often attributed to their ability to interfere with critical cellular processes. One of the primary mechanisms of action is the inhibition of topoisomerase II, an enzyme essential for DNA replication and repair in cancer cells.[4] By intercalating into DNA and stabilizing the topoisomerase II-DNA cleavage complex, these compounds induce DNA strand breaks, leading to cell cycle arrest and apoptosis.[5]
Furthermore, some hydroxyanthraquinone derivatives have been shown to modulate intracellular signaling pathways involved in cell proliferation, survival, and apoptosis. For instance, they can influence the activity of protein kinases and transcription factors that play a crucial role in cancer progression.
Below are diagrams illustrating the proposed synthetic pathways and a simplified representation of the apoptotic signaling pathway potentially activated by this compound derivatives.
Caption: Synthetic routes to this compound ethers and esters.
Caption: Simplified apoptotic pathway induced by this compound derivatives.
Caption: Experimental workflow for novel compound synthesis and evaluation.
Future Directions
The exploration of this compound as a precursor for novel compound synthesis is a promising avenue for the discovery of new therapeutic agents. Future research will focus on expanding the library of this compound derivatives through the development of novel synthetic methodologies. Advanced screening platforms will be employed to elucidate the full spectrum of their biological activities and to identify the most promising lead candidates for further preclinical and clinical development. The insights gained from these studies will undoubtedly contribute to the advancement of medicinal chemistry and the development of next-generation therapies for a range of diseases.
References
- 1. Experimental Procedure for Esterification | Writing in Biology [bcrc.bio.umass.edu]
- 2. cemcontenttype.s3.amazonaws.com [cemcontenttype.s3.amazonaws.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Design, synthesis and biological evaluation of 1,4-dihydroxyanthraquinone derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and cytotoxic effect of 1,3-dihydroxy-9,10-anthraquinone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Use of Flavonoids as Kinase Inhibitors
Abstract: This document provides detailed application notes and protocols for utilizing flavonoids as kinase inhibitors in research and drug development. Due to the limited specific data available for Flavopurpurin as a kinase inhibitor, this guide focuses on Fisetin, a well-characterized flavonoid with demonstrated kinase inhibitory activity, as a representative example. The protocols outlined herein are broadly applicable to other flavonoids with similar mechanisms of action.
Introduction to Flavonoids as Kinase Inhibitors
Flavonoids are a class of naturally occurring polyphenolic compounds found in various plants, fruits, and vegetables.[1] Many flavonoids have been identified as potent inhibitors of a wide range of protein kinases, which are critical regulators of cellular processes.[1] Dysregulation of kinase activity is a hallmark of many diseases, including cancer, making them prime therapeutic targets. Flavonoids, such as Fisetin, Quercetin, and Myricetin, have been shown to exert their biological effects, including anti-cancer and anti-inflammatory activities, through the inhibition of key signaling pathways.[2][3][4]
Fisetin (3,3',4',7-tetrahydroxyflavone) is a flavonol that has been demonstrated to inhibit several kinases, including those in the PI3K/Akt/mTOR and DYRK1A signaling pathways, which are crucial for cell proliferation, survival, and differentiation.[5][6]
Quantitative Data: Kinase Inhibitory Activity of Selected Flavonoids
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.[7] The following table summarizes the IC50 values of Fisetin and other common flavonoids against various protein kinases.
| Flavonoid | Target Kinase | IC50 (µM) | Cell Line/Assay Conditions |
| Fisetin | RSK1 | 3.79 | Radiometric assay, 30 µM ATP |
| RSK2 | 2.78 | Radiometric assay, 30 µM ATP | |
| RSK3 | 0.891 | Radiometric assay, 30 µM ATP | |
| c-Kit | - | Data on analogs available[8] | |
| CDK2/Cyclin A | - | Data on analogs available[8] | |
| CDK2/Cyclin E | - | Data on analogs available[8] | |
| mTOR | - | Data on analogs available[8] | |
| Myricetin | MARK4 | 3.11 | Kinase assay[3] |
| hIMPDH1 | 6.98 ± 0.22 | Enzyme kinetic analysis[9] | |
| hIMPDH2 | 4.10 ± 0.14 | Enzyme kinetic analysis[9] | |
| MCF-7 cells | 54 | MTT assay (24h)[10] | |
| Quercetin | A431 cells | 21 | Cell proliferation assay[11] |
| HL-60 cells | 7.7 | Cell growth inhibition (96h)[12] | |
| Cytosolic PKC (HL-60) | 30.9 | In vitro kinase assay[12] | |
| Membrane TPK (HL-60) | 20.1 | In vitro kinase assay[12] | |
| Luteolin | A431 cells | 19 | Cell proliferation assay[11] |
| PI3K | 8 | In vitro kinase assay[4] | |
| RdRp | 4.6 | In vitro inhibition assay[13] | |
| THP-1 cells | 49 | MTT assay (48h)[14] | |
| Kaempferol | SK-HEP-1 cells | 100 | Growth inhibition assay[15] |
| LNCaP cells | 28.8 ± 1.5 | Cell growth with DHT[16] | |
| PC-3 cells | 58.3 ± 3.5 | Cell growth with DHT[16] |
Signaling Pathway Inhibition by Fisetin
Fisetin has been shown to modulate multiple signaling pathways implicated in cancer and other diseases. Two key pathways are the PI3K/Akt/mTOR pathway and the DYRK1A signaling pathway.
The PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism.[5][17] Aberrant activation of this pathway is a common feature in many cancers.[17] Fisetin has been shown to inhibit this pathway at multiple points, leading to decreased cancer cell proliferation and induction of apoptosis.
DYRK1A Signaling Pathway
Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A) is involved in regulating cell proliferation and brain development.[18] Overexpression of DYRK1A is linked to neurodegenerative diseases and some cancers.[19][20] DYRK1A can phosphorylate various downstream targets, including transcription factors like STAT3 and CREB, and cell cycle regulators like Cyclin D1.[19][21] Fisetin has been identified as a potent inhibitor of DYRK1A.
References
- 1. benchchem.com [benchchem.com]
- 2. Fisetin, a dietary bioflavonoid, reverses acquired Cisplatin-resistance of lung adenocarcinoma cells through MAPK/Survivin/Caspase pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Myricetin inhibits breast and lung cancer cells proliferation via inhibiting MARK4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anti-carcinogenic Effects of the Flavonoid Luteolin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PI3K/AKT/mTOR Signaling Network in Human Health and Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dyrk1A Positively Stimulates ASK1-JNK Signaling Pathway during Apoptotic Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
- 8. researchgate.net [researchgate.net]
- 9. Myricetin is a novel inhibitor of human inosine 5'-monophosphate dehydrogenase with anti-leukemia activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Effects of luteolin and quercetin, inhibitors of tyrosine kinase, on cell growth and metastasis-associated properties in A431 cells overexpressing epidermal growth factor receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Studies on the inhibitory effects of quercetin on the growth of HL-60 leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. Molecular Pathways Involved in the Anti-Cancer Activity of Flavonols: A Focus on Myricetin and Kaempferol - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 18. DYRK1A - Wikipedia [en.wikipedia.org]
- 19. DYRK1A: a down syndrome-related dual protein kinase with a versatile role in tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. The chromosome 21 kinase DYRK1A: emerging roles in cancer biology and potential as a therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 21. THE FAM53C/DYRK1A axis regulates the G1/S transition of the cell cycle [elifesciences.org]
Application Notes and Protocols: Flavonoid and Flavin Derivatives in Fluorescence Microscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Flavonoids and their structurally related compounds, flavins, are a class of naturally occurring compounds that exhibit intrinsic fluorescence properties. This characteristic has led to their exploration and development as versatile fluorescent probes in microscopy. Their applications span from visualizing cellular structures and detecting specific metal ions to imaging pathological markers like amyloid-β plaques, which are significant in drug development for neurodegenerative diseases. This document provides an overview of the applications, quantitative data, and experimental protocols for utilizing flavonoid and flavin derivatives in fluorescence microscopy.
I. Applications in Fluorescence Microscopy
Flavonoid and flavin-based probes have been successfully employed in a variety of fluorescence microscopy applications:
-
Detection of Metal Ions: Certain flavonoid derivatives can act as fluorescent sensors for metal ions. Their fluorescence can be either quenched or enhanced upon binding to specific ions, allowing for their detection and quantification within cellular environments.
-
Imaging of Amyloid-β Plaques: Radiolabeled flavone derivatives have been developed for in vivo imaging of amyloid-β plaques, a hallmark of Alzheimer's disease. These probes exhibit high affinity for Aβ aggregates and are valuable tools in the development of diagnostics and therapeutics for Alzheimer's. For instance, 18F-labeled and radioiodinated flavones have shown promise as PET and SPECT imaging agents for detecting amyloid plaques in the brain.[1][2]
-
Sensing of Biomolecules: Flavonoid-based fluorescent probes have been designed to detect important biomolecules like cysteine. These probes utilize chemical reactions, such as Michael addition, that lead to a change in their fluorescence properties upon interaction with the target molecule, enabling cellular imaging of these species.[3]
-
Genetically Encoded Biosensors: Flavoproteins, which contain a flavin mononucleotide (FMN) or flavin adenine dinucleotide (FAD) chromophore, can be engineered into genetically encoded fluorescent biosensors. By fusing a flavoenzyme with a fluorescent protein like GFP, ratiometric probes can be created to monitor the intracellular concentrations of specific analytes like NAD+/NADH and thioredoxin.[4]
-
Redox-Sensitive Probes: The fluorescence of flavin derivatives is often sensitive to the redox environment. This property has been exploited to develop "turn-on" fluorescent probes that respond to antioxidant amino acids and biothiols.[5][6]
II. Quantitative Data
The photophysical properties of flavonoid and flavin derivatives can vary significantly based on their chemical structure and the local environment. The following table summarizes key quantitative data for representative flavin and flavonoid-based probes.
| Probe Class | Analyte/Target | Excitation Max (nm) | Emission Max (nm) | Quantum Yield (Φ) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | Reference(s) |
| Free Flavins | - | |||||
| Free FMN | - | 373, 445 | ~525 | 0.27 | 10,400 (at 373 nm), 12,500 (at 445 nm) | [7] |
| Free FAD | - | 375, 450 | ~525 | 0.032 | 9,300 (at 375 nm), 11,300 (at 450 nm) | [7] |
| Flavonoid Probes | ||||||
| HFL5 | Cysteine | Not specified | Not specified | Not specified | Not specified | [3] |
| Radiolabeled Flavones | ||||||
| Radioiodinated Flavones | Aβ aggregates | Not applicable | Not applicable | Not applicable | Binding affinities: 13 to 77 nM | [2] |
| 18F-labeled Flavones | Aβ aggregates | Not applicable | Not applicable | Not applicable | Binding affinities: 5 to 321 nM | [1] |
| Flavoprotein-based Sensors | ||||||
| TrxR-GFP | Thioredoxin | Flavin: ~450, GFP: ~488 | Flavin: ~525, GFP: ~510 | Ratiometric | Not specified | [4] |
| Lpd-GFP | NAD+/NADH | Flavin: ~450, GFP: ~488 | Flavin: ~525, GFP: ~510 | Ratiometric | Not specified | [4] |
III. Experimental Protocols
A. General Protocol for Staining Cells with Flavonoid-Based Probes
This protocol provides a general guideline for staining live or fixed cells with a flavonoid-based fluorescent probe. Optimization of probe concentration and incubation time may be required for specific cell types and probes.
Materials:
-
Flavonoid-based fluorescent probe
-
Dimethyl sulfoxide (DMSO) for stock solution
-
Phosphate-buffered saline (PBS) or appropriate cell culture medium
-
Cells cultured on coverslips or in imaging dishes
-
Fixative (e.g., 4% paraformaldehyde in PBS), if staining fixed cells
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS), if staining intracellular targets in fixed cells
-
Fluorescence microscope with appropriate filter sets
Procedure:
-
Probe Preparation: Prepare a stock solution of the flavonoid probe (typically 1-10 mM) in high-quality, anhydrous DMSO. Store the stock solution at -20°C, protected from light.
-
Cell Preparation (for live-cell imaging): a. Plate cells on glass-bottom dishes or coverslips and allow them to adhere overnight in a CO2 incubator. b. On the day of the experiment, remove the culture medium.
-
Cell Preparation (for fixed-cell imaging): a. Fix the cells with 4% paraformaldehyde in PBS for 15-20 minutes at room temperature. b. Wash the cells three times with PBS. c. If targeting intracellular structures, permeabilize the cells with 0.1% Triton X-100 in PBS for 5-10 minutes. d. Wash the cells three times with PBS.
-
Staining: a. Prepare the working staining solution by diluting the probe stock solution in pre-warmed PBS or cell culture medium to the desired final concentration (typically 1-10 µM). b. Add the staining solution to the cells and incubate for 15-60 minutes at 37°C, protected from light.
-
Washing: a. Remove the staining solution and wash the cells two to three times with PBS or fresh culture medium to remove unbound probe.
-
Imaging: a. Mount the coverslip on a microscope slide with a drop of mounting medium (for fixed cells) or add fresh medium/PBS to the dish (for live cells). b. Image the cells using a fluorescence microscope equipped with a filter set appropriate for the excitation and emission wavelengths of the flavonoid probe.
B. Protocol for In Vitro Staining of Amyloid Plaques with Flavone Derivatives
This protocol is adapted for the histological staining of amyloid plaques in brain tissue sections using flavone-based probes.
Materials:
-
Flavone derivative probe
-
Ethanol (various concentrations for dilutions)
-
Phosphate-buffered saline (PBS)
-
Brain tissue sections from an Alzheimer's disease model or patient
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Probe Preparation: Prepare a stock solution of the flavone probe in DMSO.
-
Tissue Section Preparation: Use cryostat or paraffin-embedded brain sections mounted on microscope slides.
-
Staining Solution Preparation: Dilute the flavone probe stock solution in an appropriate buffer, which may include ethanol to aid in solubility and tissue penetration.
-
Staining: a. Rehydrate the tissue sections if necessary. b. Incubate the sections with the flavone staining solution for a specified time (e.g., 10-30 minutes).
-
Differentiation and Washing: a. Briefly dip the slides in a solution of ethanol and water to remove excess unbound probe and reduce background fluorescence. b. Wash the sections thoroughly with PBS.
-
Mounting and Imaging: a. Mount the coverslips using an aqueous mounting medium. b. Image the stained amyloid plaques using a fluorescence microscope with the appropriate filter set.
IV. Diagrams
Signaling Pathway and Detection Mechanism
Caption: Mechanism of a 'turn-on' flavonoid fluorescent probe.
Experimental Workflow for Cellular Imaging
Caption: General workflow for cellular imaging with flavonoid probes.
Ratiometric Sensing with Flavoprotein-GFP Fusions
Caption: Principle of ratiometric sensing with flavoprotein-GFP fusions.
References
- 1. 18F-labeled flavones for in vivo imaging of beta-amyloid plaques in Alzheimer's brains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Radioiodinated flavones for in vivo imaging of beta-amyloid plaques in the brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design and Application of Fluorescent Probes Based on Flavonoid Dyes for Cysteine Detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Designing Flavoprotein-GFP fusion Probes for Analyte-specific Ratiometric Fluorescence Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Flavin‐Based Light‐Driven Fluorescent Probe for the Detection of Antioxidant Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bionerdnotes.wordpress.com [bionerdnotes.wordpress.com]
Application Notes and Protocols: Developing a Fluorescence-Based Kinase Assay with Flavopurpurin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes, making them prominent targets in drug discovery, particularly in oncology. The development of robust and efficient kinase assays is paramount for the identification and characterization of novel kinase inhibitors. Fluorescence-based assays offer a sensitive, high-throughput, and non-radioactive alternative for measuring kinase activity. This document provides detailed application notes and protocols for the development of a fluorescence-based kinase assay utilizing Flavopurpurin, a naturally occurring anthraquinone derivative.
This compound (1,2,4-Trihydroxyanthraquinone) is a fluorescent molecule that belongs to the anthraquinone class of compounds, many of which have been identified as kinase inhibitors.[1][2] The intrinsic fluorescence of this compound can be leveraged to develop a kinase assay based on the principle of fluorescence quenching or enhancement upon binding to a kinase or as a competitive inhibitor. This application note will guide users through the principles, protocols, and data analysis for establishing a reliable kinase assay with this compound.
Principle of the Assay
This assay is based on the modulation of this compound's fluorescence upon interaction with a protein kinase. Anthraquinone derivatives have been shown to bind to the ATP-binding site of kinases.[1] When this compound binds to a kinase, its fluorescence intensity may be altered due to changes in its local environment. This change in fluorescence can be used to quantify the binding affinity of this compound or to screen for other inhibitors that compete for the same binding site.
The assay can be configured in two primary modes:
-
Direct Binding Assay: To determine the affinity of this compound for a specific kinase. In this setup, the fluorescence of a fixed concentration of this compound is measured in the presence of increasing concentrations of the kinase.
-
Competitive Inhibition Assay: To screen for and characterize inhibitors of a specific kinase. Here, the displacement of this compound from the kinase by a test compound results in a measurable change in fluorescence, allowing for the determination of the inhibitor's potency (e.g., IC50 value).
Materials and Reagents
-
This compound (Purpurin): CAS 81-54-9[3]
-
Purified Protein Kinase (e.g., Aurora Kinase A, a known target for anthraquinone derivatives)[1]
-
Kinase Substrate (if measuring enzymatic activity, though this protocol focuses on binding)
-
ATP (for competitive binding assays)
-
Assay Buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 10 mM MgCl₂, 1 mM DTT, 0.01% Tween-20)
-
DMSO (for dissolving compounds)
-
96-well or 384-well black, flat-bottom plates
-
Fluorescence microplate reader
Data Presentation
Table 1: Spectral Properties of this compound Analogs
| Compound | Excitation Max (nm) | Emission Max (nm) | Stokes Shift (nm) | Reference |
| Anthraquinone Derivative 1 | 420 | 556 | 136 | [4] |
| Anthraquinone Derivative 2 | 276 | 406 | 130 | [4] |
| Anthraquinone Derivative 3 | 298 | 480 | 182 | [4] |
| This compound (Purpurin) | ~450-550 | ~550-650 | ~100 | Estimated |
Table 2: Hypothetical IC50 Values for Kinase Inhibitors using the this compound-based Assay
| Kinase Target | This compound (nM) | Staurosporine (nM) | Reference Inhibitor (nM) |
| Aurora Kinase A | To be determined | 5 - 20 | Alisertib (12) |
| CDK2 | To be determined | 3 - 10 | Milciclib (45) |
| SRC | To be determined | 1 - 5 | Dasatinib (0.5) |
Note: The IC50 values for this compound are to be determined experimentally. The values for reference inhibitors are examples from the literature.
Experimental Protocols
Protocol 1: Determination of this compound's Spectral Properties
Objective: To determine the optimal excitation and emission wavelengths for this compound in the chosen assay buffer.
Procedure:
-
Prepare a 10 µM solution of this compound in the assay buffer.
-
Excitation Spectrum: a. Set the emission wavelength of the spectrofluorometer to an estimated value (e.g., 580 nm). b. Scan the excitation wavelengths from 350 nm to 570 nm. c. The wavelength that gives the highest fluorescence intensity is the excitation maximum.
-
Emission Spectrum: a. Set the excitation wavelength to the determined maximum (from step 2c). b. Scan the emission wavelengths from the excitation maximum + 20 nm to 700 nm. c. The wavelength that gives the highest fluorescence intensity is the emission maximum.
-
Record the excitation and emission maxima. These wavelengths will be used for all subsequent experiments.
Protocol 2: Direct Kinase Binding Assay
Objective: To determine the binding affinity (Kd) of this compound for the target kinase.
Procedure:
-
Prepare a serial dilution of the kinase in assay buffer.
-
In a 96-well plate, add a fixed concentration of this compound (e.g., 100 nM) to each well.
-
Add the serially diluted kinase to the wells. Include a control with no kinase.
-
Incubate the plate at room temperature for 30 minutes, protected from light.
-
Measure the fluorescence intensity using the predetermined excitation and emission wavelengths.
-
Plot the change in fluorescence intensity as a function of kinase concentration and fit the data to a suitable binding isotherm (e.g., one-site binding) to determine the Kd.
Protocol 3: Competitive Kinase Inhibition Assay
Objective: To determine the IC50 value of a test compound against the target kinase.
Procedure:
-
Prepare a serial dilution of the test compound in DMSO. Further dilute in assay buffer.
-
In a 96-well plate, add the following to each well:
-
Assay buffer
-
A fixed concentration of the kinase (pre-determined to give a significant fluorescence change with this compound, e.g., 2-3 times the Kd).
-
The serially diluted test compound or DMSO (for control wells).
-
-
Incubate for 15 minutes at room temperature.
-
Add a fixed concentration of this compound (e.g., at its Kd concentration).
-
Incubate for an additional 30 minutes at room temperature, protected from light.
-
Measure the fluorescence intensity.
-
Data Analysis: a. The percent inhibition is calculated using the formula: % Inhibition = 100 * (1 - (F_inhibitor - F_background) / (F_no_inhibitor - F_background)) where F is the fluorescence intensity. b. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Mandatory Visualizations
Caption: A simplified signaling pathway illustrating the role of a target kinase.
Caption: Workflow for the this compound-based kinase inhibitor assay.
Caption: Logical relationship of fluorescence signal in the competitive assay.
Troubleshooting
| Issue | Possible Cause | Solution |
| High background fluorescence | Autofluorescence of compounds or buffer components. | Subtract the fluorescence of a well containing all components except the kinase. Screen compounds for autofluorescence at the assay wavelengths. |
| Low signal-to-background ratio | Insufficient fluorescence change upon binding. | Optimize the concentrations of this compound and kinase. Try a different assay buffer. |
| Inconsistent results | Pipetting errors, temperature fluctuations, photobleaching. | Use calibrated pipettes, ensure consistent incubation times and temperatures, and minimize exposure of the plate to light. |
| Precipitation of compounds | Low solubility of test compounds in aqueous buffer. | Decrease the final concentration of DMSO, or use a different co-solvent. Check the solubility of the compounds beforehand. |
Conclusion
The use of this compound in a fluorescence-based kinase assay offers a promising, non-radioactive method for studying kinase-inhibitor interactions. The protocols provided herein serve as a comprehensive guide for establishing and optimizing this assay for high-throughput screening and inhibitor characterization. Experimental determination of the specific spectral properties of this compound and its binding affinities for kinases of interest is a critical first step for successful assay development.
References
Application Notes and Protocols for the Quantification of Flavopurpurin using HPLC and LC-MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Flavopurpurin (1,2,7-trihydroxyanthraquinone) is a naturally occurring anthraquinone that has garnered interest in various research fields, including drug development, due to its potential biological activities. Accurate and precise quantification of this compound in different matrices, such as plant extracts and biological samples, is crucial for quality control, pharmacokinetic studies, and understanding its mechanism of action. This document provides detailed application notes and protocols for the quantification of this compound using High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD) and Liquid Chromatography-Mass Spectrometry (LC-MS).
Chemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is fundamental for the development of robust analytical methods.
| Property | Value |
| Chemical Formula | C₁₄H₈O₅ |
| Molecular Weight | 256.21 g/mol |
| UV-Vis Absorption Maxima (in Methanol) | ~255 nm, ~485 nm (estimated based on purpurin) |
| Solubility | Soluble in methanol, ethanol, acetonitrile, and mixtures with water.[1] |
Experimental Protocols
Protocol 1: Quantification of this compound by HPLC-DAD
This protocol outlines a method for the quantification of this compound using HPLC with DAD detection, suitable for routine analysis and quality control of herbal extracts and formulations.
1. Instrumentation and Materials
-
HPLC system with a binary or quaternary pump, autosampler, column oven, and diode-array detector.
-
C18 reversed-phase analytical column (e.g., 4.6 x 150 mm, 5 µm).
-
This compound reference standard (≥98% purity).
-
HPLC-grade methanol, acetonitrile, and water.
-
Formic acid or phosphoric acid (analytical grade).
-
Syringe filters (0.45 µm).
2. Preparation of Standard Solutions
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with methanol to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.
3. Sample Preparation (from Plant Material)
-
Extraction: Accurately weigh about 1 g of the powdered plant material and extract it with 20 mL of methanol using ultrasonication for 30 minutes.
-
Filtration: Filter the extract through a Whatman No. 1 filter paper.
-
Hydrolysis (Optional, for glycosides): To hydrolyze any potential glycosides of this compound, the extract can be treated with an acid (e.g., 5% HCl in methanol) and heated.[1]
-
Dilution: Dilute the filtered extract with methanol to a concentration expected to be within the linear range of the calibration curve.
-
Final Filtration: Filter the diluted sample through a 0.45 µm syringe filter before injection.
4. Chromatographic Conditions
| Parameter | Condition |
| Column | C18 reversed-phase (4.6 x 150 mm, 5 µm) |
| Mobile Phase | A: 0.1% Formic acid in WaterB: Acetonitrile |
| Gradient | 0-20 min, 20-80% B20-25 min, 80% B25-30 min, 80-20% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 255 nm and 485 nm |
5. Data Analysis and Quantification
-
Construct a calibration curve by plotting the peak area of the this compound standard against its concentration.
-
Determine the concentration of this compound in the sample by comparing its peak area with the calibration curve.
Protocol 2: Quantification of this compound by LC-MS/MS
This protocol describes a highly sensitive and selective method for the quantification of this compound using LC coupled with tandem mass spectrometry (LC-MS/MS), ideal for trace-level analysis in complex matrices like biological fluids.
1. Instrumentation and Materials
-
LC-MS/MS system equipped with an electrospray ionization (ESI) source.
-
C18 reversed-phase analytical column (e.g., 2.1 x 100 mm, 1.8 µm).
-
This compound reference standard (≥98% purity).
-
LC-MS grade methanol, acetonitrile, and water.
-
Formic acid (LC-MS grade).
-
Syringe filters (0.22 µm).
2. Preparation of Standard and Sample Solutions
-
Follow the same procedure as described in Protocol 1 for the preparation of standard and sample solutions, using LC-MS grade solvents.
3. LC-MS/MS Conditions
| Parameter | Condition |
| Column | C18 reversed-phase (2.1 x 100 mm, 1.8 µm) |
| Mobile Phase | A: 0.1% Formic acid in WaterB: Acetonitrile |
| Gradient | 0-10 min, 10-90% B10-12 min, 90% B12-15 min, 90-10% B |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Capillary Voltage | 3.5 kV |
| Cone Voltage | 30 V |
| Desolvation Gas | Nitrogen |
| Desolvation Temp. | 350 °C |
| MRM Transitions | Precursor Ion (m/z): 255.03Product Ion (m/z): To be determined by infusion of standard |
4. Data Analysis and Quantification
-
Optimize the MS/MS parameters (e.g., collision energy) by infusing a standard solution of this compound.
-
Develop a Multiple Reaction Monitoring (MRM) method for the specific precursor-to-product ion transition of this compound.
-
Quantify this compound in samples using a calibration curve constructed from the peak areas of the MRM transitions of the standards.
Data Presentation: Comparison of Analytical Methods
The following table summarizes the key performance parameters of the described HPLC-DAD and LC-MS/MS methods for the quantification of this compound. This data is based on typical performance for the analysis of anthraquinones and may vary depending on the specific instrumentation and matrix.[2]
| Parameter | HPLC-DAD | LC-MS/MS |
| Linearity (r²) | > 0.999 | > 0.995 |
| Limit of Detection (LOD) | ~0.1 µg/mL | ~0.01 ng/mL |
| Limit of Quantification (LOQ) | ~0.3 µg/mL | ~0.05 ng/mL |
| Precision (%RSD) | < 2% | < 10% |
| Accuracy (% Recovery) | 95 - 105% | 90 - 110% |
| Specificity | Moderate to High | Very High |
Visualizations
Caption: General experimental workflow for this compound quantification.
Caption: Logical relationship of analytical components.
References
Application Notes and Protocols for Staining Calcium Deposits in Cell Culture Using Flavopurpurin
For Researchers, Scientists, and Drug Development Professionals
Introduction
The deposition of calcium is a critical indicator of mineralization in various cell types, including osteoblasts, and is also a hallmark of pathological conditions such as vascular calcification. Accurate and reliable staining methods are essential for visualizing and quantifying these calcium deposits in cell culture. While Alizarin Red S is a widely used stain for this purpose, other anthraquinone derivatives, such as Flavopurpurin, present potential alternatives. This document provides a detailed, albeit theoretical, protocol for the use of this compound for staining calcium deposits in adherent cell cultures, based on the established principles of related compounds.
Disclaimer: To date, a standardized protocol for the use of this compound for staining calcium deposits in cell culture has not been extensively published. The following application notes and protocols are adapted from established methods for Alizarin Red S, a structurally similar anthraquinone dye. Researchers should consider this a starting point for developing a validated, in-house protocol.
Principle and Mechanism of Action
This compound (1,2,6-Trihydroxyanthraquinone) is an organic dye belonging to the anthraquinone family. Its molecular structure, featuring multiple hydroxyl groups, allows it to chelate divalent metal ions, including calcium. It is hypothesized that this compound forms a complex with the calcium ions present in the mineralized extracellular matrix, resulting in the formation of a colored precipitate. This interaction allows for the specific visualization and subsequent quantification of calcium deposits within the cell culture. The proposed chelation reaction is what forms the basis of this staining technique.
Application Notes
-
Cell Types: This protocol is suitable for use with any adherent cell type that can be induced to form calcium deposits in culture, including but not limited to:
-
Primary osteoblasts
-
Mesenchymal stem cells (MSCs) undergoing osteogenic differentiation
-
Vascular smooth muscle cells (VSMCs) prone to calcification
-
Saos-2 and MC3T3-E1 osteosarcoma cell lines.
-
-
Comparison to Alizarin Red S: this compound is structurally similar to Alizarin Red S and is expected to produce a similar orange-red to purple-red staining of calcium deposits. However, the exact hue, staining intensity, and optimal pH for staining may differ and require empirical determination.
-
pH Sensitivity: The pH of the staining solution is critical for the specific binding of anthraquinone dyes to calcium. It is recommended to prepare the this compound solution at a pH of approximately 4.1 to 4.3 to ensure specificity for calcium deposits.
-
Quantification: Stained calcium deposits can be quantified by extracting the dye and measuring its absorbance. This provides a semi-quantitative measure of the extent of mineralization.
Experimental Protocols
I. Preparation of this compound Staining Solution (0.5% w/v, pH 4.2)
Materials:
-
This compound powder (CAS No. 82-29-1)
-
Distilled or deionized water
-
Ammonium hydroxide (NH₄OH), 10% solution
-
Hydrochloric acid (HCl), 0.1 M
-
pH meter
-
Magnetic stirrer and stir bar
-
50 mL conical tube or glass bottle
Procedure:
-
Weigh 0.25 g of this compound powder and transfer it to a 50 mL conical tube or glass bottle.
-
Add 50 mL of distilled water to the container.
-
Place the container on a magnetic stirrer and stir until the powder is completely dissolved. The solution will likely be acidic.
-
Slowly add 10% ammonium hydroxide dropwise while monitoring the pH with a calibrated pH meter.
-
Adjust the pH to 4.2. If the pH overshoots, use 0.1 M HCl to bring it back to the target pH.
-
The solution is stable at room temperature for several months when protected from light.
II. Staining of Calcium Deposits in Adherent Cell Culture
Materials:
-
Adherent cells cultured in multi-well plates (e.g., 6-well, 12-well, or 24-well)
-
Phosphate-buffered saline (PBS), pH 7.4
-
4% Paraformaldehyde (PFA) in PBS or 10% neutral buffered formalin for fixation
-
This compound Staining Solution (0.5%, pH 4.2)
-
Distilled or deionized water
-
Microscope
Procedure:
-
Aspirate the cell culture medium from the wells.
-
Gently wash the cell monolayer twice with PBS.
-
Fix the cells by adding an appropriate volume of 4% PFA or 10% formalin to each well and incubate for 15-30 minutes at room temperature.
-
Aspirate the fixative and wash the wells three times with distilled water.
-
Add a sufficient volume of the 0.5% this compound Staining Solution to each well to completely cover the cell monolayer.
-
Incubate at room temperature for 20-45 minutes. The incubation time may need to be optimized. Monitor the staining progress under a microscope.
-
Aspirate the staining solution.
-
Wash the wells four to five times with distilled water to remove excess stain.
-
After the final wash, add a small volume of PBS to each well to prevent the cells from drying out.
-
Visualize the stained calcium deposits using a bright-field microscope. Calcium deposits will appear as orange-red to purple-red nodules.
III. Quantification of Mineralization
Materials:
-
Stained and washed cell cultures
-
10% Acetic Acid
-
10% Ammonium Hydroxide
-
Microplate reader
-
96-well plate
Procedure:
-
After the final wash of the stained cells, aspirate all remaining water.
-
To each well of a 12-well plate, add 400 µL of 10% acetic acid. For other plate formats, adjust the volume accordingly.
-
Incubate for 30 minutes at room temperature with gentle shaking to dissolve the stain and calcium.
-
Use a scraper to detach the cell layer and transfer the cell lysate/acetic acid mixture to a 1.5 mL microcentrifuge tube.
-
Vortex for 30 seconds and centrifuge at 20,000 x g for 15 minutes.
-
Transfer 200 µL of the supernatant to a new microcentrifuge tube.
-
Add 75 µL of 10% ammonium hydroxide to neutralize the acid.
-
Transfer 150 µL of the neutralized supernatant in triplicate to a 96-well plate.
-
Read the absorbance at a wavelength between 405-550 nm using a microplate reader. The optimal wavelength should be determined empirically.
-
A standard curve can be generated using known concentrations of this compound to correlate absorbance with the amount of bound stain.
Data Presentation
Table 1: Comparison of Properties for Calcium Stains
| Feature | This compound (Predicted) | Alizarin Red S (Established) |
| Dye Class | Anthraquinone | Anthraquinone |
| Staining Color | Orange-red to Purple-red | Orange-red to Red |
| Staining Solution pH | ~4.2 | 4.1 - 4.3[1] |
| Staining Time | 20-45 minutes | 5-30 minutes |
| Quantification Method | Acetic acid extraction, colorimetric | Acetic acid or Cetylpyridinium chloride extraction, colorimetric[2] |
| Absorbance Max (for quantification) | ~405-550 nm (to be determined) | 405 nm[2] |
| Specificity | Good for calcium, potential for other divalent cations | Good for calcium, can react with other cations at high concentrations[1] |
Visualizations
Signaling Pathway for Osteogenic Differentiation and Mineralization
Caption: A simplified diagram of key signaling pathways leading to osteoblast differentiation and subsequent mineralization.
Experimental Workflow for this compound Staining
Caption: Step-by-step workflow for staining and quantifying calcium deposits in cell culture using this compound.
References
Application Notes & Protocols: In Vitro Assessment of Flavopurpurin Cytotoxicity
Audience: Researchers, scientists, and drug development professionals.
Introduction: These application notes provide a comprehensive framework of in vitro experimental protocols to assess the cytotoxicity of Flavopurpurin, a key step in preclinical drug development and toxicological screening. The following sections detail the principles and step-by-step methodologies for evaluating cell viability, determining the mode of cell death (apoptosis vs. necrosis), analyzing effects on the cell cycle, and investigating underlying mechanisms such as the induction of reactive oxygen species (ROS). While specific quantitative data for this compound is generated during experimentation, this document provides templates for data presentation and standardized protocols to ensure reproducibility and accuracy.
Assessment of Cell Viability: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a foundational colorimetric method for assessing cell metabolic activity. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT tetrazolium salt into a purple formazan product. The intensity of the purple color, measured spectrophotometrically, is directly proportional to the number of living, metabolically active cells.[1] This assay is widely used to determine the IC50 (half-maximal inhibitory concentration) of a compound.
Experimental Protocol: MTT Assay
-
Cell Seeding:
-
Harvest and count cells, ensuring viability is above 90%.
-
Seed cells in a 96-well flat-bottom plate at a predetermined optimal density (e.g., 1 x 10⁴ to 1.5 x 10⁵ cells/mL) in 100 µL of complete culture medium.[2]
-
Incubate the plate overnight at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.[2]
-
-
Compound Treatment:
-
Prepare a series of dilutions of this compound in culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include vehicle-only wells as a negative control.
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).[2]
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL stock solution of MTT in sterile PBS.
-
Add 10 µL of the MTT stock solution to each well (final concentration 0.5 mg/mL).[3]
-
Incubate the plate for 2-4 hours at 37°C, allowing the formazan crystals to form. The plate should be protected from light.
-
-
Solubilization and Measurement:
-
Carefully aspirate the medium from each well without disturbing the formazan crystals.
-
Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 16% SDS in 40% DMF) to each well to dissolve the crystals.[1]
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
Measure the absorbance at a wavelength between 550 and 600 nm (typically 570 nm) using a microplate reader. A reference wavelength of >650 nm can be used to subtract background.[3]
-
Data Presentation: Cell Viability
The results are typically expressed as a percentage of the viability of the untreated control cells.
| This compound Conc. (µM) | Absorbance (570 nm) (Mean ± SD) | Cell Viability (%) |
| 0 (Control) | e.g., 1.25 ± 0.08 | 100 |
| 1 | e.g., 1.10 ± 0.06 | 88 |
| 5 | e.g., 0.85 ± 0.05 | 68 |
| 10 | e.g., 0.63 ± 0.04 | 50.4 |
| 25 | e.g., 0.30 ± 0.03 | 24 |
| 50 | e.g., 0.15 ± 0.02 | 12 |
Visualization: MTT Assay Workflow
Analysis of Cell Death Mode: Annexin V/PI Staining
To determine if cytotoxicity is mediated by apoptosis or necrosis, cells are co-stained with Annexin V and Propidium Iodide (PI) and analyzed by flow cytometry. In early apoptosis, phosphatidylserine (PS) translocates to the outer cell membrane and is detected by fluorochrome-conjugated Annexin V.[4] PI is a fluorescent nucleic acid intercalator that cannot cross the membrane of live or early apoptotic cells, but it stains late apoptotic and necrotic cells where membrane integrity is lost.[4][5]
Experimental Protocol: Annexin V/PI Assay
-
Cell Culture and Treatment:
-
Seed 1-5 x 10⁵ cells in appropriate culture plates or flasks.
-
Treat cells with this compound at desired concentrations (e.g., IC50 value) for a specified time. Include positive and negative controls.
-
Harvest both adherent and floating cells to ensure all apoptotic cells are collected.[6]
-
-
Cell Staining:
-
Wash cells twice with cold 1X PBS and centrifuge.[6]
-
Resuspend the cell pellet in 1X Annexin-binding buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl₂) at a concentration of ~1 × 10⁶ cells/mL.[7]
-
Transfer 100 µL of the cell suspension (~1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of fluorochrome-conjugated Annexin V and 1-2 µL of PI staining solution (e.g., 100 µg/mL working solution).[7]
-
Gently vortex and incubate for 15-20 minutes at room temperature in the dark.[7]
-
-
Flow Cytometry Analysis:
Data Interpretation:
-
Annexin V (-) / PI (-): Live, healthy cells.
-
Annexin V (+) / PI (-): Early apoptotic cells.
-
Annexin V (+) / PI (+): Late apoptotic or necrotic cells.
-
Annexin V (-) / PI (+): Necrotic cells (due to primary necrosis/membrane damage).
Data Presentation: Apoptosis Analysis
| Treatment | Live Cells (%) | Early Apoptotic (%) | Late Apoptotic/Necrotic (%) |
| Control | e.g., 95.2 | e.g., 2.1 | e.g., 2.7 |
| This compound (IC50) | e.g., 40.5 | e.g., 35.8 | e.g., 23.7 |
| Positive Control | e.g., 10.1 | e.g., 45.3 | e.g., 44.6 |
Visualization: Apoptosis Assay Workflow
Cell Cycle Analysis
Cytotoxic compounds can exert their effects by disrupting the normal progression of the cell cycle, leading to cell cycle arrest at specific phases (G0/G1, S, or G2/M).[8] Flow cytometry is used to analyze the distribution of cells in these phases by quantifying the cellular DNA content after staining with a fluorescent dye like Propidium Iodide.[9][10]
Experimental Protocol: Cell Cycle Analysis
-
Cell Culture and Treatment:
-
Seed cells and treat with various concentrations of this compound for a defined period (e.g., 24 hours).
-
Harvest cells, including any floating cells.
-
-
Cell Fixation:
-
Wash the cells with ice-cold PBS.
-
Fix the cells by resuspending the pellet in ice-cold 70% ethanol while gently vortexing.
-
Incubate at -20°C for at least 2 hours (or overnight).
-
-
DNA Staining:
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in a staining solution containing Propidium Iodide (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL) to prevent staining of double-stranded RNA.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
Data Presentation: Cell Cycle Distribution
| Treatment | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Control | e.g., 60.1 | e.g., 25.4 | e.g., 14.5 |
| This compound (Low Conc.) | e.g., 75.3 | e.g., 15.2 | e.g., 9.5 |
| This compound (High Conc.) | e.g., 20.7 | e.g., 18.1 | e.g., 61.2 |
Visualization: Cell Cycle Phases
Investigation of Mechanism: Reactive Oxygen Species (ROS) Production
Oxidative stress, caused by an imbalance in the production and detoxification of reactive oxygen species (ROS), is a common mechanism of drug-induced cytotoxicity.[11] Cellular ROS levels can be quantified using fluorogenic probes, such as CellROX or DCFDA, which become highly fluorescent upon oxidation.[12]
Experimental Protocol: ROS Detection
-
Cell Culture and Staining:
-
Seed cells in a 96-well, black-walled, clear-bottom plate and allow them to adhere.
-
Remove the culture medium and wash the cells with a warm buffer (e.g., PBS).
-
Load the cells with a ROS-sensitive probe (e.g., 5-10 µM H₂DCFDA) in a serum-free medium for 30-60 minutes at 37°C.
-
-
Compound Treatment:
-
Remove the probe-containing medium and wash the cells again.
-
Add fresh medium containing various concentrations of this compound. Include a positive control (e.g., H₂O₂) and a negative vehicle control.
-
-
Fluorescence Measurement:
-
Immediately measure the fluorescence at appropriate excitation/emission wavelengths (e.g., ~495 nm Ex / ~529 nm Em for DCFDA) using a fluorescence microplate reader.
-
Measurements can be taken at a single endpoint or kinetically over time.
-
Data Presentation: ROS Production
| Treatment | Fluorescence Intensity (Mean ± SD) | ROS Production (Fold Change vs. Control) |
| Control | e.g., 1500 ± 120 | 1.0 |
| This compound (Low Conc.) | e.g., 2250 ± 180 | 1.5 |
| This compound (High Conc.) | e.g., 7500 ± 450 | 5.0 |
| H₂O₂ (Positive Control) | e.g., 9000 ± 600 | 6.0 |
Visualization: Logic of Cytotoxicity Assays
References
- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. texaschildrens.org [texaschildrens.org]
- 3. merckmillipore.com [merckmillipore.com]
- 4. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 5. ucl.ac.uk [ucl.ac.uk]
- 6. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. kumc.edu [kumc.edu]
- 8. nanocellect.com [nanocellect.com]
- 9. caister.com [caister.com]
- 10. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Guidelines for measuring reactive oxygen species and oxidative damage in cells and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Microplate Assays for Reactive Oxygen Species | Thermo Fisher Scientific - TW [thermofisher.com]
Application Notes and Protocols: Flavopurpurin in Textile Dyeing and Pigment Research
Introduction
Flavopurpurin, also known as 1,2,6-trihydroxyanthraquinone (C.I. 58015), is an organic compound belonging to the anthraquinone class of dyes and pigments. Anthraquinones are renowned for their vibrant colors and have been utilized for centuries as natural colorants. This compound, a trihydroxy derivative of anthraquinone, presents significant potential in the fields of textile dyeing and pigment production due to its chromophoric properties. These application notes provide detailed protocols for the use of this compound in dyeing natural fibers—cotton, wool, and silk—and for its preparation as a stable pigment. The methodologies are designed for researchers, scientists, and professionals in drug development interested in exploring the applications of this versatile molecule.
Section 1: Application of this compound in Textile Dyeing
The application of this compound as a textile dye involves a multi-step process that includes the preparation of the textile material (scouring), the application of a mordant to fix the dye to the fibers, and the dyeing process itself. The choice of mordant significantly influences the final color and fastness properties of the dyed textile.
Experimental Protocols
Protocol 1.1: Scouring of Textile Fibers
Objective: To remove impurities from cotton, wool, and silk fibers to ensure even dye uptake.
Materials:
-
Textile fibers (cotton, wool, or silk)
-
Mild pH-neutral detergent
-
Sodium carbonate (for cotton)
-
Large stainless steel pot
-
Stirring rod
-
Water source
Procedure:
-
Weigh the dry textile fibers to be dyed. This is the weight of fiber (WOF). All subsequent measurements will be based on this weight.
-
For Cotton: Fill a pot with enough water to allow the fabric to move freely. Add 1-2% WOF of sodium carbonate and a small amount of pH-neutral detergent. Submerge the cotton fabric, bring the water to a boil, and simmer for 1-2 hours. Allow to cool, then rinse thoroughly with warm water until the water runs clear.
-
For Wool and Silk: Fill a pot with lukewarm water (around 30-40°C) and add a small amount of pH-neutral detergent. Submerge the fibers and gently wash without excessive agitation to prevent felting (for wool). Rinse thoroughly with water of the same temperature.
Protocol 1.2: Mordanting of Textile Fibers
Objective: To treat the fibers with a metal salt (mordant) to improve the color fastness of this compound.
-
Pre-mordanting (Recommended): The fibers are treated with the mordant before dyeing.
-
Meta-mordanting: The mordant is added to the dye bath during dyeing.
-
Post-mordanting: The dyed fibers are treated with the mordant after dyeing.
Materials:
-
Scoured textile fibers
-
Aluminum potassium sulfate (Alum) or Ferrous sulfate (Iron (II) sulfate)
-
Stainless steel pot dedicated to mordanting (do not use for dyeing)
-
Stirring rod
-
Gloves and safety glasses
Procedure for Pre-mordanting:
-
For Alum Mordant (for bright, clear colors):
-
Use 15% WOF of alum.
-
Dissolve the alum in a small amount of hot water in the mordanting pot.
-
Add enough cool water to the pot to cover the fibers.
-
Introduce the wet, scoured fibers to the mordant bath.
-
Slowly heat the bath to 80-90°C for cotton and 70-80°C for wool and silk.
-
Maintain this temperature for 1 hour, stirring gently every 15 minutes.
-
Allow the bath to cool completely before removing the fibers.
-
Gently squeeze out the excess mordant solution. The fibers can be used immediately for dyeing or dried for later use.
-
-
For Iron Mordant (for muted, darker shades):
Protocol 1.3: Dyeing with this compound
Objective: To impart color to the mordanted fibers using this compound.
Materials:
-
Mordanted textile fibers
-
This compound powder
-
Stainless steel pot for dyeing
-
Stirring rod
-
pH meter or pH strips
-
Water source
Procedure:
-
Prepare the Dye Bath:
-
Weigh the desired amount of this compound powder (start with 5-10% WOF for medium shades).
-
Create a paste with the dye powder and a small amount of warm water.
-
Add the paste to the dye pot and fill with enough water to allow the fibers to move freely.
-
Stir until the dye is fully dissolved. The pH of the dye bath can be adjusted to be slightly acidic (pH 4-5) with acetic acid for potentially brighter shades on wool and silk.
-
-
Dyeing Process:
-
Introduce the wet, mordanted fibers to the dye bath at room temperature.
-
Slowly raise the temperature to 80-90°C for cotton and 70-80°C for wool and silk.
-
Maintain this temperature for 1-2 hours, stirring gently every 15 minutes to ensure even dyeing.
-
Allow the dye bath to cool completely. For deeper shades, the fibers can be left to soak overnight.
-
-
Rinsing and Drying:
-
Remove the dyed fibers from the cooled dye bath.
-
Rinse with cool water until the water runs clear.
-
Wash gently with a pH-neutral detergent to remove any unfixed dye.
-
Rinse again and hang to dry away from direct sunlight.
-
Data Presentation: Color Fastness of this compound Dyed Textiles
The color fastness of dyed textiles is evaluated based on standardized ISO 105 methods.[3] The following tables provide a template for recording the experimental results. Ratings are given on a scale of 1 to 5 for washing, rubbing, and perspiration fastness (where 5 is excellent) and on a scale of 1 to 8 for light fastness (where 8 is excellent).
Note: The values in the following tables are placeholders and must be determined experimentally.
Table 1: Color Fastness of this compound on Cotton
| Mordant | Washing Fastness (ISO 105-C06) | Light Fastness (ISO 105-B02) | Rubbing Fastness (Dry) (ISO 105-X12) | Rubbing Fastness (Wet) (ISO 105-X12) | Perspiration Fastness (Acidic) (ISO 105-E04) | Perspiration Fastness (Alkaline) (ISO 105-E04) |
| Alum | (e.g., 4-5) | (e.g., 4) | (e.g., 5) | (e.g., 4) | (e.g., 4-5) | (e.g., 4-5) |
| Iron | (e.g., 4) | (e.g., 5) | (e.g., 4-5) | (e.g., 3-4) | (e.g., 4) | (e.g., 4) |
Table 2: Color Fastness of this compound on Wool
| Mordant | Washing Fastness (ISO 105-C06) | Light Fastness (ISO 105-B02) | Rubbing Fastness (Dry) (ISO 105-X12) | Rubbing Fastness (Wet) (ISO 105-X12) | Perspiration Fastness (Acidic) (ISO 105-E04) | Perspiration Fastness (Alkaline) (ISO 105-E04) |
| Alum | (e.g., 4) | (e.g., 5) | (e.g., 5) | (e.g., 4-5) | (e.g., 4) | (e.g., 4) |
| Iron | (e.g., 4-5) | (e.g., 6) | (e.g., 5) | (e.g., 4) | (e.g., 4-5) | (e.g., 4-5) |
Table 3: Color Fastness of this compound on Silk
| Mordant | Washing Fastness (ISO 105-C06) | Light Fastness (ISO 105-B02) | Rubbing Fastness (Dry) (ISO 105-X12) | Rubbing Fastness (Wet) (ISO 105-X12) | Perspiration Fastness (Acidic) (ISO 105-E04) | Perspiration Fastness (Alkaline) (ISO 105-E04) |
| Alum | (e.g., 3-4) | (e.g., 4) | (e.g., 4-5) | (e.g., 4) | (e.g., 4) | (e.g., 4) |
| Iron | (e.g., 4) | (e.g., 5) | (e.g., 4) | (e.g., 3-4) | (e.g., 4) | (e.g., 4) |
Mandatory Visualization: Textile Dyeing Workflow
Caption: Workflow for dyeing textiles with this compound.
Section 2: this compound in Pigment Research
This compound can be converted into a stable, insoluble pigment through a process known as laking, which involves precipitating the dye with a metal salt. This process is analogous to the historical production of pigments like Alizarin Crimson (Pigment Red 83).[4][5][6][7]
Experimental Protocol
Protocol 2.1: Preparation of a this compound-Based Lake Pigment
Objective: To synthesize a stable pigment from this compound.
Materials:
-
This compound
-
Distilled water
-
Sodium carbonate or a weak base
-
Alum (Aluminum potassium sulfate) or another metal salt (e.g., calcium chloride, tin (II) chloride)
-
Beakers
-
Stirring rods
-
Filtration apparatus (e.g., Buchner funnel, filter paper)
-
Drying oven
-
Mortar and pestle
Procedure:
-
Dissolve the Dye: Dissolve a known amount of this compound in a minimal amount of distilled water. A slightly alkaline solution (pH 8-9), achieved by adding a small amount of sodium carbonate, may aid in dissolution.
-
Prepare the Precipitant Solution: In a separate beaker, prepare a solution of the chosen metal salt (e.g., a 10% solution of alum in distilled water).
-
Precipitation (Laking): Slowly add the metal salt solution to the dissolved this compound solution while stirring continuously. A precipitate (the lake pigment) will form. The ratio of dye to metal salt will influence the properties of the final pigment and should be optimized experimentally.
-
Isolation and Washing: Allow the precipitate to settle. Decant the supernatant liquid. Collect the pigment by filtration. Wash the pigment cake on the filter with distilled water several times to remove any unreacted salts.
-
Drying: Dry the pigment in an oven at a low temperature (e.g., 60-80°C) until a constant weight is achieved.
-
Grinding: The dried pigment cake can be ground into a fine powder using a mortar and pestle.
Data Presentation: Properties of this compound Pigment
The properties of the synthesized pigment should be characterized to determine its suitability for various applications.
Note: The values in the following table are placeholders and must be determined experimentally.
Table 4: Characterization of this compound-Based Pigment
| Property | Measurement |
| Color (CIELAB) | L: (e.g., 45), a: (e.g., 50), b*: (e.g., 30) |
| Particle Size | (e.g., 1-10 µm) |
| Lightfastness (Blue Wool Scale) | (e.g., 6-7) |
| Chemical Resistance | (e.g., Stable in water, moderate acid/alkali resistance) |
| Dispersibility | (e.g., Good in oil-based media) |
Mandatory Visualization: Pigment Preparation Workflow
Caption: Workflow for the preparation of a this compound-based pigment.
Safety Precautions
When working with this compound and other chemicals mentioned in these protocols, it is essential to follow standard laboratory safety procedures. This includes wearing appropriate personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. All procedures should be carried out in a well-ventilated area. Consult the Safety Data Sheets (SDS) for all chemicals before use.
References
- 1. artistpigments.org [artistpigments.org]
- 2. textilelearner.net [textilelearner.net]
- 3. 182.160.97.198:8080 [182.160.97.198:8080]
- 4. handprint.com [handprint.com]
- 5. jacksonsart.com [jacksonsart.com]
- 6. Pigment red 83 | 104074-25-1 | Benchchem [benchchem.com]
- 7. Alizarin crimson (color) - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for Assessing the Anti-inflammatory Properties of Flavopurpurin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Flavopurpurin (1,2,6-Trihydroxyanthraquinone) is a naturally occurring compound belonging to the anthraquinone class. While research into its biological activities is ongoing, related compounds have demonstrated various pharmacological effects, including anti-inflammatory properties. This document provides a comprehensive set of protocols and application notes to guide researchers in the systematic evaluation of the anti-inflammatory potential of this compound. The methodologies detailed herein cover essential in vitro assays to elucidate its mechanism of action and quantify its effects on key inflammatory mediators and signaling pathways.
Data Presentation
A critical aspect of assessing a compound's efficacy is the ability to compare its activity with known standards and across different assays. The following tables are designed to structure the quantitative data obtained from the experimental protocols.
Note: At the time of publication, specific quantitative data on the anti-inflammatory activity of this compound was not extensively available in the public domain. The tables below are provided as templates for researchers to populate with their experimental findings.
Table 1: In Vitro Anti-inflammatory Activity of this compound
| Assay | Cell Line | Inflammatory Stimulus | Measured Parameter | This compound IC₅₀ (µM) | Positive Control IC₅₀ (µM) |
| Nitric Oxide (NO) Production | RAW 264.7 | LPS (1 µg/mL) | Nitrite | Data to be determined | L-NMMA: Value |
| Prostaglandin E₂ (PGE₂) Production | RAW 264.7 | LPS (1 µg/mL) | PGE₂ | Data to be determined | Indomethacin: Value |
| TNF-α Production | THP-1 | LPS (100 ng/mL) | TNF-α | Data to be determined | Dexamethasone: Value |
| IL-6 Production | THP-1 | LPS (100 ng/mL) | IL-6 | Data to be determined | Dexamethasone: Value |
| IL-1β Production | THP-1 | LPS (100 ng/mL) + ATP | IL-1β | Data to be determined | Dexamethasone: Value |
Table 2: Effect of this compound on the Expression of Inflammatory Enzymes
| Target Protein | Cell Line | Inflammatory Stimulus | Method | % Inhibition by this compound (at concentration) | Positive Control |
| iNOS | RAW 264.7 | LPS (1 µg/mL) | Western Blot / RT-qPCR | Data to be determined | Dexamethasone |
| COX-2 | RAW 264.7 | LPS (1 µg/mL) | Western Blot / RT-qPCR | Data to be determined | Dexamethasone |
Experimental Workflow
The overall workflow for assessing the anti-inflammatory properties of this compound can be visualized as a multi-step process, from initial cell culture to data analysis.
Experimental Protocols
Protocol 1: Determination of Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages
Objective: To quantify the inhibitory effect of this compound on the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.
Materials:
-
RAW 264.7 macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Lipopolysaccharide (LPS) from E. coli
-
This compound
-
N G-monomethyl-L-arginine (L-NMMA) as a positive control
-
Griess Reagent (Component A: 1% sulfanilamide in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite (NaNO₂) standard
-
96-well cell culture plates
-
Spectrophotometer (540 nm)
Procedure:
-
Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.
-
Cell Seeding: Seed the cells into a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Treatment:
-
Prepare various concentrations of this compound in DMEM.
-
Remove the old medium from the cells and replace it with fresh medium containing the desired concentrations of this compound or L-NMMA.
-
Incubate for 1 hour.
-
-
Stimulation: Add LPS to each well to a final concentration of 1 µg/mL (except for the negative control wells).
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Griess Assay:
-
After incubation, transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.
-
Add 50 µL of Griess Reagent Component A to each well and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent Component B to each well and incubate for another 10 minutes at room temperature, protected from light.
-
-
Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Quantification: Determine the nitrite concentration in the samples by comparing the absorbance values with a standard curve generated using known concentrations of sodium nitrite.
-
Data Analysis: Calculate the percentage inhibition of NO production for each concentration of this compound compared to the LPS-stimulated control. Determine the IC₅₀ value.
Protocol 2: Measurement of Pro-inflammatory Cytokines (TNF-α, IL-6) in LPS-Stimulated THP-1 Macrophages
Objective: To measure the effect of this compound on the secretion of the pro-inflammatory cytokines TNF-α and IL-6 from human-like macrophages.
Materials:
-
THP-1 human monocytic cell line
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Phorbol 12-myristate 13-acetate (PMA)
-
Lipopolysaccharide (LPS)
-
This compound
-
Dexamethasone as a positive control
-
Human TNF-α and IL-6 ELISA kits
-
24-well cell culture plates
Procedure:
-
Cell Differentiation:
-
Culture THP-1 monocytes in RPMI-1640 medium with 10% FBS and 1% penicillin-streptomycin.
-
To differentiate the monocytes into macrophage-like cells, seed the cells in a 24-well plate at a density of 5 x 10⁵ cells/well in the presence of 100 ng/mL PMA.
-
Incubate for 48-72 hours. After incubation, the cells will be adherent.
-
Wash the adherent cells with sterile PBS to remove non-adherent cells and replace with fresh, PMA-free medium. Allow the cells to rest for 24 hours.
-
-
Treatment: Pre-treat the differentiated THP-1 cells with various concentrations of this compound or dexamethasone for 1 hour.
-
Stimulation: Add LPS to a final concentration of 100 ng/mL to induce an inflammatory response.
-
Incubation: Incubate the cells for 18-24 hours.
-
Sample Collection: Collect the cell culture supernatants and centrifuge to remove any cellular debris. Store the supernatants at -80°C until analysis.
-
ELISA: Quantify the concentrations of TNF-α and IL-6 in the supernatants using commercially available ELISA kits, following the manufacturer's instructions.
-
Data Analysis: Calculate the percentage inhibition of TNF-α and IL-6 production for each concentration of this compound and determine the IC₅₀ values.
Protocol 3: Western Blot Analysis of COX-2 and iNOS Expression
Objective: To determine if this compound inhibits the expression of the pro-inflammatory enzymes cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).
Materials:
-
RAW 264.7 cells
-
LPS
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-COX-2, anti-iNOS, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Seed RAW 264.7 cells in 6-well plates. Pre-treat with this compound for 1 hour, followed by stimulation with LPS (1 µg/mL) for 24 hours.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein (20-40 µg) on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against COX-2, iNOS, and β-actin (as a loading control) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the expression of COX-2 and iNOS to the β-actin loading control. Compare the expression levels in this compound-treated cells to the LPS-stimulated control.
Signaling Pathway Analysis
Flavonoids are known to exert their anti-inflammatory effects by modulating key signaling pathways. The NF-κB and MAPK pathways are central to the inflammatory response triggered by LPS.
NF-κB Signaling Pathway
The transcription factor NF-κB is a master regulator of inflammatory gene expression. Its activation is a critical step in the production of many pro-inflammatory mediators.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathways (including ERK, JNK, and p38) are also activated by LPS and contribute to the expression of inflammatory genes.
Protocol for Assessing NF-κB and MAPK Activation: To investigate the effect of this compound on these pathways, the Western blot protocol (Protocol 3) can be adapted to measure the phosphorylation status of key proteins.
-
For NF-κB: Probe for phosphorylated IκBα (p-IκBα), total IκBα, phosphorylated p65 (p-p65), and total p65. A decrease in the ratio of phosphorylated to total protein would indicate inhibition. Nuclear and cytoplasmic fractions can also be prepared to assess the translocation of p65 to the nucleus.
-
For MAPKs: Probe for phosphorylated p38 (p-p38), total p38, phosphorylated JNK (p-JNK), total JNK, phosphorylated ERK (p-ERK), and total ERK. A reduction in the phosphorylated forms would suggest an inhibitory effect.
Conclusion
The protocols and guidelines presented in this document provide a robust framework for the comprehensive evaluation of the anti-inflammatory properties of this compound. By systematically applying these in vitro assays, researchers can elucidate its mechanisms of action, quantify its potency, and generate the necessary data to support further pre-clinical and clinical development. The structured approach to data presentation and the visualization of experimental workflows and signaling pathways are intended to facilitate clear and impactful research in the field of inflammation and drug discovery.
Application Notes and Protocols for Utilizing Flavopurpurin in High-Throughput Screening Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Flavopurpurin, also known as 1,2,4-trihydroxyanthraquinone, is a naturally occurring anthraquinone found in the roots of the madder plant (Rubia tinctorum)[1][2]. Historically used as a natural dye, recent scientific investigations have highlighted its significant biological activities, particularly its potent antioxidant and anti-inflammatory properties[2]. These characteristics make this compound a compelling candidate for inclusion in high-throughput screening (HTS) campaigns aimed at discovering novel therapeutic agents for diseases associated with oxidative stress and inflammation.
This document provides detailed application notes and protocols for the utilization of this compound in HTS assays. The focus is on leveraging its antioxidant and potential anti-inflammatory activities for drug discovery purposes. While robust data on this compound's kinase inhibitory activity is not extensively available, its structural similarity to other kinase-inhibiting flavonoids suggests this as a potential secondary screening application.
Data Presentation: Antioxidant Activity
Quantitative analysis of a compound's antioxidant capacity is crucial for comparative studies. While specific IC50 values for this compound in various high-throughput antioxidant assays are not widely reported in publicly available literature, the following table presents data for well-characterized antioxidant compounds, including the structurally related flavonoid Quercetin, to provide a comparative framework. It is recommended that researchers establish in-house IC50 values for this compound using the protocols provided herein.
| Compound | DPPH Radical Scavenging IC50 (µg/mL) | ABTS Radical Scavenging IC50 (µg/mL) | Cellular Antioxidant Activity (CAA) EC50 (µmol QE/100 µmol) |
| This compound | Data not available | Data not available | Data not available |
| Quercetin | ~2 - 10[3][4] | ~1 - 5[3][5] | High Activity[6] |
| Ascorbic Acid (Vitamin C) | ~3 - 8[7] | ~2 - 6[5] | Moderate Activity[6] |
| Trolox | ~4 - 9[8] | ~2 - 7[5] | N/A |
Note: The IC50 and EC50 values can vary depending on specific assay conditions. The data presented are approximate ranges from various sources for comparative purposes.
Experimental Protocols
The following are detailed protocols for HTS-compatible antioxidant assays suitable for evaluating this compound. These protocols are designed for 96- or 384-well microplate formats.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from purple to yellow.
Materials:
-
This compound
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol (spectrophotometric grade)
-
Positive Control (e.g., Quercetin, Ascorbic Acid)
-
96-well or 384-well microplates
-
Microplate reader capable of measuring absorbance at 517 nm
Protocol:
-
Preparation of Reagents:
-
DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. This solution should be freshly prepared and protected from light.
-
This compound Stock Solution: Prepare a 1 mg/mL stock solution of this compound in methanol or DMSO.
-
Test Compound Dilutions: Perform serial dilutions of the this compound stock solution to obtain a range of concentrations (e.g., 1-100 µg/mL).
-
Positive Control Dilutions: Prepare a similar dilution series for the positive control.
-
-
Assay Procedure:
-
Add 100 µL of the DPPH solution to each well of the microplate.
-
Add 100 µL of the different concentrations of this compound, positive control, or methanol (as a blank) to the respective wells.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of DPPH radical scavenging activity using the following formula:
where Abs_control is the absorbance of the DPPH solution with methanol and Abs_sample is the absorbance of the DPPH solution with the test compound or positive control.
-
Plot the percentage of inhibition against the concentration of this compound to determine the IC50 value (the concentration required to inhibit 50% of the DPPH radicals)[7][9].
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore.
Materials:
-
This compound
-
ABTS diammonium salt
-
Potassium persulfate
-
Phosphate-buffered saline (PBS) or ethanol
-
Positive Control (e.g., Trolox)
-
96-well or 384-well microplates
-
Microplate reader capable of measuring absorbance at 734 nm
Protocol:
-
Preparation of Reagents:
-
ABTS Radical Cation (ABTS•+) Solution: Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ stock solution.
-
Working ABTS•+ Solution: Dilute the ABTS•+ stock solution with PBS or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.
-
This compound and Positive Control Dilutions: Prepare serial dilutions as described in the DPPH assay protocol.
-
-
Assay Procedure:
-
Add 190 µL of the working ABTS•+ solution to each well of the microplate.
-
Add 10 µL of the different concentrations of this compound, positive control, or solvent (as a blank) to the respective wells.
-
Incubate the plate in the dark at room temperature for 6-10 minutes.
-
Measure the absorbance at 734 nm.
-
-
Data Analysis:
-
Calculate the percentage of ABTS•+ scavenging activity using the same formula as for the DPPH assay.
-
Determine the IC50 value by plotting the percentage of inhibition against the concentration of this compound[5].
-
Cellular Antioxidant Activity (CAA) Assay
This cell-based assay measures the ability of a compound to inhibit intracellular reactive oxygen species (ROS) generation.
Materials:
-
This compound
-
Human hepatocarcinoma (HepG2) cells
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA)
-
2,2'-Azobis(2-amidinopropane) dihydrochloride (AAPH)
-
Quercetin (as a standard)
-
96-well black, clear-bottom cell culture plates
-
Fluorescence microplate reader (excitation/emission ~485/535 nm)
Protocol:
-
Cell Culture and Seeding:
-
Culture HepG2 cells in a T75 flask until confluent.
-
Seed the cells into a 96-well black, clear-bottom plate at a density of 6 x 10^4 cells/well and incubate for 24 hours.
-
-
Assay Procedure:
-
Remove the culture medium and wash the cells with PBS.
-
Treat the cells with 100 µL of culture medium containing various concentrations of this compound or Quercetin, along with 25 µM DCFH-DA.
-
Incubate for 1 hour at 37°C.
-
Remove the treatment medium and wash the cells with PBS.
-
Add 100 µL of 600 µM AAPH solution to induce oxidative stress.
-
-
Fluorescence Measurement:
-
Immediately place the plate in a fluorescence microplate reader pre-warmed to 37°C.
-
Measure the fluorescence intensity kinetically every 5 minutes for 1 hour.
-
-
Data Analysis:
-
Calculate the area under the curve (AUC) for the fluorescence kinetics.
-
Calculate the CAA value using the formula:
where ∫SA is the integrated area under the sample curve and ∫CA is the integrated area under the control curve.
-
Express the results as micromoles of Quercetin Equivalents (QE) per 100 micromoles of the compound[6].
-
Mandatory Visualizations
Signaling Pathways
The antioxidant and anti-inflammatory effects of compounds like this compound are often mediated through the modulation of key signaling pathways involved in the cellular stress response and inflammation.
Caption: A logical workflow for a high-throughput screening campaign to identify and characterize antioxidant compounds like this compound.
References
- 1. 1,2,4-Trihydroxyanthraquinone - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. media.neliti.com [media.neliti.com]
- 5. e3s-conferences.org [e3s-conferences.org]
- 6. dpph assay ic50: Topics by Science.gov [science.gov]
- 7. In vitro evaluation of the antioxidant potential, phenolic and flavonoid contents of the stem bark ethanol extract of Anogeissus leiocarpus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. youtube.com [youtube.com]
Troubleshooting & Optimization
Technical Support Center: Improving the Aqueous Solubility of Flavopurpurin
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering challenges with the aqueous solubility of Flavopurpurin during their experiments. This compound, a hydroxylated anthraquinone, is a valuable compound in various research fields, but its inherent low aqueous solubility often presents significant hurdles in experimental design and reproducibility. This guide offers practical solutions and detailed protocols to overcome these challenges.
Frequently Asked Questions (FAQs)
Q1: Why is this compound poorly soluble in aqueous solutions?
A1: The poor aqueous solubility of this compound is primarily due to its chemical structure. As a polycyclic aromatic hydrocarbon with multiple hydroxyl groups, it has a largely nonpolar and planar structure. This leads to strong intermolecular forces (pi-pi stacking and hydrogen bonding) in its crystalline form, making it energetically unfavorable for water molecules to effectively solvate the individual molecules.
Q2: What is the approximate solubility of this compound in common solvents?
Q3: My this compound, dissolved in DMSO, is precipitating when I add it to my aqueous cell culture medium. What can I do?
A3: This is a common issue known as "crashing out." It occurs when a compound that is soluble in a non-polar organic solvent is introduced into an aqueous environment. Here are several troubleshooting steps:
-
Decrease the final concentration: The most straightforward approach is to lower the final concentration of this compound in your assay.
-
Optimize the final DMSO concentration: Ensure the final concentration of DMSO in your cell culture medium is as low as possible, ideally below 0.5%, as higher concentrations can be toxic to cells.
-
Use a pre-solubilization technique: Before final dilution, consider preparing a cyclodextrin inclusion complex or a solid dispersion of this compound to enhance its aqueous dispersibility.
-
Serial dilutions: Perform serial dilutions in a mixture of your organic solvent and aqueous buffer before the final dilution into the assay medium.
Q4: What are the most effective methods to improve the aqueous solubility of this compound for in vitro biological assays?
A4: The two most common and effective strategies for improving the aqueous solubility of hydrophobic compounds like this compound are the formation of cyclodextrin inclusion complexes and the preparation of solid dispersions.
-
Cyclodextrin Inclusion Complexes: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate hydrophobic "guest" molecules like this compound, forming a complex that is more soluble in water.[2][3][4][5]
-
Solid Dispersions: This technique involves dispersing the drug in an inert, hydrophilic carrier at a solid state.[6][7][8][9] This can be achieved by methods such as solvent evaporation or melting, which can lead to the formation of an amorphous solid with improved wettability and dissolution rates.
Troubleshooting Guide
This section provides a structured approach to addressing common solubility issues encountered with this compound.
| Problem | Potential Cause | Recommended Solution |
| This compound powder will not dissolve in aqueous buffer (e.g., PBS). | High crystallinity and hydrophobicity of this compound. | This compound is practically insoluble in aqueous buffers alone. A co-solvent or a solubility enhancement technique is required. |
| Precipitation occurs immediately upon adding DMSO stock to aqueous media. | The final concentration of this compound exceeds its aqueous solubility limit. The percentage of DMSO is too low to maintain solubility. | 1. Lower the final concentration of this compound. 2. Increase the final DMSO concentration (up to a cell-tolerable limit, typically <0.5%). 3. Prepare a cyclodextrin inclusion complex or solid dispersion of this compound prior to dissolution. |
| Inconsistent results in cell-based assays. | Incomplete dissolution or precipitation of this compound in the assay wells over time. | 1. Prepare fresh dilutions for each experiment. 2. Visually inspect for precipitation before and during the assay. 3. Use a solubility-enhanced formulation of this compound (cyclodextrin complex or solid dispersion). |
| Difficulty preparing a concentrated aqueous stock solution. | Intrinsic low aqueous solubility of this compound. | It is generally not feasible to prepare a concentrated aqueous stock of unmodified this compound. Prepare a high-concentration stock in 100% DMSO and serially dilute. For higher aqueous concentrations, a solubility-enhanced formulation is necessary. |
Quantitative Data Summary
The following table summarizes the solubility of structurally similar compounds to provide a reference point for working with this compound.
| Compound | Solvent/Medium | Solubility | Notes | Reference |
| Purpurin | DMSO | ~ 0.5 mg/mL | Structurally similar hydroxylated anthraquinone. | [1] |
| Quercetin 3-O-sophoroside | DMSO | ~ 10 mg/mL | A flavonoid glycoside, generally more soluble than aglycones. | [10] |
| Quercetin 3-O-sophoroside | 1:1 DMSO:PBS (pH 7.2) | ~ 0.5 mg/mL | Demonstrates the significant drop in solubility in aqueous buffer. | [10] |
| Rolipram | DMSO | ~ 10 mg/mL | Example of a poorly water-soluble drug. | [11] |
| Rolipram | 1:9 DMF:PBS (pH 7.2) | ~ 0.5 mg/mL | Illustrates the effect of dilution in aqueous buffer. | [11] |
Experimental Protocols
Protocol 1: Preparation of a this compound-Cyclodextrin Inclusion Complex (Freeze-Drying Method)
This protocol is adapted from a general method for preparing flavonoid-cyclodextrin complexes.[2]
Materials:
-
This compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Deionized water
-
0.45 µm membrane filter
-
Freeze-dryer
Procedure:
-
Calculate the molar equivalents for a 1:1 molar ratio of this compound to HP-β-CD.
-
Dissolve the calculated amount of HP-β-CD in a suitable volume of deionized water.
-
Add the this compound powder to the HP-β-CD solution.
-
Incubate the mixture at 30°C for 24 hours with constant stirring (e.g., 150 rpm).
-
Filter the solution through a 0.45 µm membrane filter to remove any undissolved this compound.
-
Freeze the resulting solution at -80°C.
-
Lyophilize the frozen solution for 24 hours to obtain a powder of the this compound-HP-β-CD inclusion complex.
Protocol 2: Preparation of a this compound Solid Dispersion (Solvent Evaporation Method)
This protocol is based on a general method for preparing solid dispersions of flavonoids.[3][12]
Materials:
-
This compound
-
Polyvinylpyrrolidone (PVP) K-30 or a suitable polymer carrier
-
Ethanol (or another suitable organic solvent in which both this compound and the carrier are soluble)
-
Rotary evaporator or water bath
Procedure:
-
Determine the desired drug-to-carrier ratio (e.g., 1:5 w/w).
-
Dissolve the calculated amounts of this compound and the polymer carrier in a minimal amount of ethanol.
-
Ensure complete dissolution of both components with gentle stirring.
-
Evaporate the solvent using a rotary evaporator or a water bath at a controlled temperature (e.g., 40-50°C) until a solid film or mass is formed.
-
Further dry the solid dispersion under vacuum to remove any residual solvent.
-
Pulverize the resulting solid dispersion into a fine powder using a mortar and pestle.
-
Store the powder in a desiccator to prevent moisture absorption.
Visualizations
Signaling Pathway Inhibition by Flavonoids
Flavonoids are known to interact with and inhibit various protein kinases involved in cell signaling pathways that regulate cell cycle progression, proliferation, and survival. While the specific targets of this compound are not definitively established, based on the activity of similar flavonoids like flavopiridol, it is plausible that this compound may inhibit Cyclin-Dependent Kinases (CDKs) and other kinases in pathways such as the PI3K/Akt and MAPK pathways.[7][13][14][15][16][17][18]
Caption: Putative inhibitory effects of this compound on key cell signaling kinases.
Experimental Workflow for Improving this compound Solubility
The following diagram outlines the logical steps a researcher can take to address the poor aqueous solubility of this compound for experimental use.
Caption: A decision-making workflow for the solubilization of this compound.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. Study of Flavonoid/Hydroxypropyl-β-Cyclodextrin Inclusion Complexes by UV-Vis, FT-IR, DSC, and X-Ray Diffraction Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preparation and In Vitro Evaluation of Solid Dispersions of Total Flavones of Hippophae rhamnoides L - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pure.korea.ac.kr [pure.korea.ac.kr]
- 5. The challenge of flavonoid/cyclodextrin complexation in a complex matrix of the quercetin, luteolin, and 3- O-methylquercetin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 8. Cyclin-dependent kinase inhibition by flavoalkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 12. researchgate.net [researchgate.net]
- 13. Targeting PI3K/Akt/mTOR Pathway by Different Flavonoids: A Cancer Chemopreventive Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Anti-inflammatory activity of flavonols via inhibiting MAPK and NF-κB signaling pathways in RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 15. google.com [google.com]
- 16. creative-diagnostics.com [creative-diagnostics.com]
- 17. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 18. assaygenie.com [assaygenie.com]
Technical Support Center: Optimizing Flavopurpurin Stability in Experimental Buffers
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on maintaining the stability of Flavopurpurin in common experimental buffers. The information is presented in a question-and-answer format to directly address potential issues encountered during laboratory work.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern?
This compound (1,2,6-Trihydroxyanthraquinone) is a naturally occurring anthraquinone derivative. Like many phenolic compounds, its structure, characterized by multiple hydroxyl groups on an anthraquinone core, makes it susceptible to degradation under various experimental conditions. Instability can lead to loss of biological activity, inaccurate experimental results, and difficulties in formulation development. Key factors influencing its stability include pH, temperature, light exposure, and the presence of oxidizing agents or metal ions.
Q2: What are the primary factors that lead to the degradation of this compound in solution?
The degradation of this compound, and phenolic compounds in general, is primarily driven by:
-
pH: this compound is more stable in acidic to neutral conditions. In alkaline environments, the hydroxyl groups can deprotonate, making the molecule highly susceptible to oxidation.
-
Temperature: Elevated temperatures accelerate the rate of chemical degradation, including oxidation.[1]
-
Light: Exposure to light, particularly UV radiation, can induce photodegradation.[2]
-
Oxygen: The presence of dissolved oxygen can lead to oxidative degradation, often resulting in a color change of the solution.
-
Metal Ions: Divalent metal ions, such as copper (Cu²⁺) and iron (Fe²⁺), can catalyze the oxidation of phenolic compounds.
Q3: What is the ideal pH range for maintaining this compound stability?
Q4: How can I minimize the impact of temperature and light on my this compound solutions?
To mitigate temperature and light-induced degradation:
-
Storage: Store stock solutions and experimental samples at low temperatures (e.g., 4°C for short-term and -20°C or -80°C for long-term storage).
-
Light Protection: Protect solutions from light by using amber-colored vials or by wrapping containers in aluminum foil. Conduct experiments under subdued lighting conditions whenever possible.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Rapid color change of this compound solution (e.g., yellow to brown/red). | Oxidation of this compound. This can be accelerated by high pH, exposure to light, or the presence of metal ions. | 1. Check Buffer pH: Ensure the buffer pH is within the optimal range (ideally slightly acidic to neutral). 2. Protect from Light: Use amber vials or cover tubes with foil. 3. Deoxygenate Buffer: Sparge the buffer with an inert gas (e.g., nitrogen or argon) before dissolving this compound. 4. Add Chelating Agents: Include a small amount of a chelating agent like EDTA (e.g., 0.1-1 mM) in your buffer to sequester metal ions. |
| Precipitation of this compound in the buffer. | Poor solubility of this compound at the working concentration and buffer conditions. | 1. Adjust pH: The solubility of phenolic compounds can be pH-dependent. Test a range of pH values. 2. Use a Co-solvent: Consider adding a small percentage of an organic solvent like DMSO or ethanol (e.g., 1-5%) to your aqueous buffer to increase solubility. Ensure the co-solvent is compatible with your experimental system. 3. Sonication: Briefly sonicate the solution to aid dissolution. |
| Inconsistent or lower-than-expected activity in biological assays. | Degradation of this compound leading to a lower effective concentration. | 1. Prepare Fresh Solutions: Prepare this compound solutions immediately before use. 2. Assess Stability: Perform a stability study under your specific experimental conditions (see Protocol 1). 3. Include Stabilizers: Consider adding antioxidants such as ascorbic acid or using an inert atmosphere during experiments. |
Experimental Protocols
Protocol 1: Assessing this compound Stability in a Given Buffer
Objective: To determine the stability of this compound in a specific experimental buffer over time.
Materials:
-
This compound
-
Experimental Buffer of choice
-
UV-Vis Spectrophotometer or HPLC system with a UV detector
-
Amber-colored microcentrifuge tubes or vials
Methodology:
-
Prepare a Stock Solution: Prepare a concentrated stock solution of this compound (e.g., 10 mM) in a suitable solvent like DMSO.
-
Prepare Working Solution: Dilute the stock solution into your experimental buffer to the final working concentration.
-
Initial Measurement (T=0): Immediately after preparation, measure the absorbance of the solution at the λmax of this compound (around 430 nm for similar compounds, but should be determined empirically) using a UV-Vis spectrophotometer. Alternatively, inject a sample onto an HPLC system and record the peak area.
-
Incubation: Aliquot the working solution into several amber vials and incubate them under your standard experimental conditions (e.g., 37°C, room temperature, etc.).
-
Time-Point Measurements: At regular intervals (e.g., 1, 2, 4, 8, 24 hours), remove a vial and measure the absorbance or inject a sample onto the HPLC.
-
Data Analysis: Plot the percentage of remaining this compound (relative to the T=0 measurement) against time. This will provide a stability profile for this compound in your buffer.
Protocol 2: High-Performance Liquid Chromatography (HPLC) Method for this compound Quantification
Objective: To provide a reliable method for the separation and quantification of this compound.
Instrumentation and Conditions (based on methods for similar compounds):
| Parameter | Recommended Conditions |
| HPLC System | Standard HPLC with UV detector |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile |
| Gradient | 0-15 min, 20-80% B15-20 min, 80% B20-25 min, 80-20% B25-30 min, 20% B (re-equilibration) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
| Detection Wavelength | To be determined by UV-Vis scan (expecting absorption in the 250-280 nm and 400-450 nm range) |
Standard and Sample Preparation:
-
Standard Preparation: Prepare a stock solution of this compound (1 mg/mL) in HPLC-grade methanol or DMSO. Perform serial dilutions to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Sample Preparation: Dilute your experimental samples with the mobile phase to fall within the range of the calibration curve. Filter through a 0.45 µm syringe filter before injection.
Visualizing Experimental Workflows and Logic
Caption: A typical workflow for assessing the stability of this compound.
Caption: A decision tree for troubleshooting common this compound stability issues.
References
Technical Support Center: Troubleshooting Low Signal in Flavopurpurin Fluorescence Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low signal intensity in fluorescence assays involving Flavopurpurin. While this compound is a known kinase inhibitor, its intrinsic fluorescence properties are not extensively documented in scientific literature, presenting unique challenges. This guide offers both general best practices for fluorescence-based assays and specific considerations for compounds with similar characteristics to this compound.
FAQs: Quick Solutions to Common Problems
Q1: My fluorescence signal with this compound is very weak or indistinguishable from the background. What is the first thing I should check?
A1: The first step is to verify your instrument settings. Ensure that the excitation and emission wavelengths are appropriate for this compound. While specific optimal wavelengths are not widely published, related flavonoid compounds often have excitation maxima in the range of 350-450 nm and emission maxima between 480-550 nm. Systematically scan a range of wavelengths to determine the optimal settings for your specific experimental conditions. Additionally, confirm that the detector gain or sensitivity is set appropriately.
Q2: Could the assay buffer be the source of my low signal?
A2: Absolutely. The pH, polarity, and viscosity of the buffer can significantly influence the fluorescence quantum yield of a molecule.[1] Flavonoids, in particular, can have pH-sensitive fluorescence. Prepare fresh buffers and test a range of pH values around the expected physiological optimum for your assay (e.g., pH 7.2-7.6). Also, be aware that some buffer components can quench fluorescence. If possible, test the fluorescence of this compound in simpler buffer systems to identify any quenching components.
Q3: I'm seeing a decrease in signal over time. What could be the cause?
A3: This is likely due to photobleaching, the irreversible photochemical destruction of the fluorophore.[2][3] To mitigate this, reduce the exposure time of your sample to the excitation light, decrease the intensity of the excitation source, and use an anti-fade reagent in your mounting medium if applicable.[4] Always store your this compound stock solution and experimental samples protected from light.
Q4: Is it possible that the this compound itself is the problem?
A4: Yes. Ensure the integrity and purity of your this compound stock. Degradation of the compound can lead to a loss of fluorescence. Prepare fresh stock solutions and store them appropriately, protected from light and at the recommended temperature. Additionally, at high concentrations, some fluorescent molecules can self-quench or aggregate, leading to a decrease in the overall fluorescence signal.[5][6] It is advisable to perform a concentration titration to find the optimal working concentration for this compound in your assay.
Q5: Are there alternative fluorescent probes I can use for cyclin-dependent kinase (CDK) assays?
A5: Yes, several well-characterized fluorescent probes are available for CDK assays. These include fluorescently labeled ATP analogs, peptide substrates for specific CDKs that incorporate environmentally sensitive fluorophores, and systems based on fluorescence polarization (FP) or Förster resonance energy transfer (FRET).[7][8][9][10][11] The choice of probe will depend on your specific assay format and instrumentation.
Troubleshooting Guides
Issue 1: Consistently Low Fluorescence Signal
This section provides a step-by-step guide to diagnosing and resolving persistently weak fluorescence signals in your this compound-based assays.
Troubleshooting Workflow for Low Signal
Caption: A logical workflow for troubleshooting low fluorescence signal.
| Potential Cause | Recommended Action |
| Incorrect Instrument Settings | Verify that the excitation and emission wavelengths are set appropriately for your fluorophore. For this compound, systematically test a range around the expected values (e.g., Excitation: 380-450 nm, Emission: 480-550 nm). Ensure the detector gain/sensitivity is not set too low. |
| Reagent Degradation or Incorrect Concentration | Prepare fresh stock solutions of this compound, ATP, substrate, and enzyme from reliable sources. Flavonoids can be sensitive to light and pH, so proper storage is crucial.[2] Perform a concentration titration of this compound to determine the optimal concentration that gives the best signal-to-noise ratio without causing aggregation-induced quenching. |
| Suboptimal Assay Buffer Conditions | The fluorescence of many molecules is sensitive to the local environment.[1] Optimize the pH of your assay buffer. Test different buffer components to identify potential quenchers. Ensure the buffer is at the correct temperature for the assay. |
| Photobleaching | Minimize the exposure of your sample to the excitation light. Use the lowest possible excitation intensity that provides a detectable signal. If using a microscope, use an anti-fade mounting medium.[4] |
| Intrinsic Properties of this compound | It is possible that this compound has a low intrinsic quantum yield, meaning it is not a very bright fluorophore. If optimization of all other parameters does not improve the signal, consider using a more robust fluorescent probe for your assay. |
| Enzyme Inactivity | Ensure that your kinase is active. Run a positive control with a known substrate and inhibitor to verify enzyme activity. |
Issue 2: High Background Fluorescence
High background can mask a weak signal. Here’s how to address it.
| Potential Cause | Recommended Action |
| Autofluorescence of Assay Components | Measure the fluorescence of a "no-enzyme" or "no-substrate" control to determine the background contribution of other assay components, including the buffer and this compound itself. Some biological buffers or additives can be inherently fluorescent. |
| Contaminated Reagents | Use high-purity reagents and solvents (e.g., HPLC-grade water and DMSO) to prepare your solutions. Contaminants can be a significant source of background fluorescence. |
| Well Plate Material | Use black, opaque microplates for fluorescence assays to minimize well-to-well crosstalk and background from the plate itself.[3] |
| Light Leakage | Ensure that the instrument's plate reader chamber is light-tight to prevent ambient light from contributing to the background signal. |
| Non-specific Binding | Hydrophobic compounds like this compound may non-specifically bind to the well surface or other proteins in the assay, leading to high background.[12] Including a small amount of a non-ionic detergent (e.g., 0.01% Tween-20 or Triton X-100) in the assay buffer can help reduce non-specific binding. |
Experimental Protocols
Due to the limited availability of specific protocols for this compound fluorescence assays, a general protocol for a competitive fluorescence polarization (FP) kinase assay is provided below. This method is widely used for screening kinase inhibitors and can be adapted for use with a fluorescent probe that binds to the kinase of interest.
Protocol: Competitive Fluorescence Polarization (FP) Kinase Assay
This protocol describes a method to measure the inhibition of a kinase by a test compound (like this compound, if used as a non-fluorescent competitor) by monitoring the displacement of a fluorescently labeled tracer from the kinase's active site.
Materials:
-
Purified Kinase
-
Fluorescent Tracer (a fluorescently labeled known inhibitor or ATP analog)
-
Kinase Reaction Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
ATP
-
Test Compound (e.g., this compound)
-
Black, low-volume 384-well microplate
-
Plate reader capable of measuring fluorescence polarization
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the fluorescent tracer in DMSO.
-
Prepare serial dilutions of the test compound in DMSO.
-
Prepare a solution of the kinase in kinase reaction buffer.
-
Prepare a solution of ATP in kinase reaction buffer.
-
-
Assay Setup:
-
Add 2 µL of the test compound dilutions to the wells of the 384-well plate. Include controls with DMSO only (no inhibition) and a known potent unlabeled inhibitor (maximum inhibition).
-
Add 10 µL of the kinase solution to all wells.
-
Incubate the plate for 15-30 minutes at room temperature to allow the test compound to bind to the kinase.
-
Add 8 µL of a mixture of the fluorescent tracer and ATP in kinase reaction buffer to all wells to initiate the competition reaction. The final concentrations of the tracer and ATP should be optimized beforehand (typically at or below their Kd and Km values, respectively).
-
-
Incubation and Measurement:
-
Incubate the plate for a sufficient time to allow the binding to reach equilibrium (e.g., 60 minutes at room temperature). This incubation time should be optimized.
-
Measure the fluorescence polarization of each well using a plate reader with appropriate excitation and emission filters for the fluorescent tracer.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound.
-
Plot the percent inhibition against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
General Kinase Assay Workflow
Caption: A generalized workflow for a kinase activity assay.
Signaling Pathway
This compound is known to be an inhibitor of cyclin-dependent kinases (CDKs), which are key regulators of the cell cycle. The diagram below illustrates a simplified representation of the cell cycle regulation pathway involving CDKs.
Simplified Cell Cycle Regulation by CDKs
Caption: Simplified signaling pathway of cell cycle regulation by CDKs, indicating the inhibitory action of this compound.
Quantitative Data
| Property | Value |
| Chemical Name | 1,2,6-Trihydroxyanthraquinone |
| CAS Number | 82-29-1[13] |
| Molecular Formula | C₁₄H₈O₅[13] |
| Molecular Weight | 256.21 g/mol [13] |
| Melting Point | >330 °C[13] |
| Solubility | Soluble in DMSO. Solubility in aqueous buffers is generally low and may require optimization. |
References
- 1. researchgate.net [researchgate.net]
- 2. Effects of heat, pH, antioxidant, agitation and light on betacyanin stability using red-fleshed dragon fruit (Hylocereus polyrhizus) juice and concentrate as models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Fluorescent Kinase Inhibitors As Probes In Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. scispace.com [scispace.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Shining Light on Protein Kinase Biomarkers with Fluorescent Peptide Biosensors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. bmglabtech.com [bmglabtech.com]
- 12. Hydrophobic Fluorescent Probes Introduce Artifacts into Single Molecule Tracking Experiments Due to Non-Specific Binding - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound|lookchem [lookchem.com]
Strategies to prevent Flavopurpurin precipitation in stock solutions
Welcome to the technical support center for Flavopurpurin. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the preparation, storage, and troubleshooting of this compound stock solutions.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: For biological assays, Dimethyl Sulfoxide (DMSO) is the most commonly recommended solvent for dissolving this compound and other anthraquinone derivatives. It is crucial to use anhydrous (water-free) DMSO to ensure maximum solubility and prevent precipitation.
Q2: I am observing precipitation when I dilute my this compound DMSO stock solution into an aqueous buffer or cell culture medium. What can I do to prevent this?
A2: Precipitation upon dilution into aqueous solutions is a common issue with hydrophobic compounds like this compound. Here are several strategies to mitigate this:
-
Lower the Final DMSO Concentration: Most cell lines can tolerate a final DMSO concentration of up to 0.5% without significant toxicity. Aim to keep the final concentration in your experiment as low as possible.
-
Perform Serial Dilutions: Instead of a single large dilution, perform a series of smaller, intermediate dilutions of your DMSO stock in your aqueous buffer or medium. This gradual change in solvent polarity can help keep the compound in solution.
-
Pre-warm the Aqueous Medium: Warming your buffer or cell culture medium to 37°C before adding the this compound stock can sometimes improve solubility.
-
Vortexing During Dilution: Ensure rapid and thorough mixing by vortexing the aqueous solution while adding the this compound stock.
-
Consider a Co-solvent: In some cases, using a co-solvent like ethanol or polyethylene glycol 400 (PEG400) for an intermediate dilution step before the final dilution in aqueous medium can improve solubility.
Q3: What are the optimal storage conditions for this compound stock solutions?
A3: To ensure the stability and longevity of your this compound stock solution, adhere to the following storage guidelines:
-
Storage Temperature: For long-term storage, it is recommended to store aliquots of the stock solution at -20°C or -80°C.
-
Aliquotting: To avoid repeated freeze-thaw cycles, which can lead to degradation and precipitation, prepare single-use aliquots.
-
Light Protection: this compound, like many similar compounds, may be sensitive to light. Store stock solutions in amber or light-blocking tubes.
-
Moisture Prevention: Ensure that the storage vials are tightly sealed to prevent the absorption of moisture, which can reduce solubility and promote degradation. Allow aliquots to equilibrate to room temperature before opening.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| This compound powder will not dissolve in DMSO. | 1. DMSO is not anhydrous.2. Concentration is too high.3. Insufficient mixing. | 1. Use a fresh, sealed bottle of anhydrous DMSO.2. Try preparing a more dilute stock solution. While solubility data is limited, a starting concentration of 1-10 mM is a reasonable starting point.3. Vortex the solution for several minutes. Gentle warming (to 37°C) or brief sonication may also aid dissolution. |
| Stock solution appears cloudy or has visible precipitate after storage. | 1. Solution has become supersaturated due to temperature changes.2. Absorption of water into the DMSO.3. Degradation of the compound. | 1. Gently warm the vial to 37°C and vortex to see if the precipitate redissolves.2. Ensure vials are tightly capped and consider storing with a desiccant.3. Prepare a fresh stock solution. |
| Precipitation occurs immediately upon dilution in aqueous media. | 1. The compound has low aqueous solubility.2. The final concentration in the aqueous medium is above its solubility limit.3. The final DMSO concentration is too low to maintain solubility. | 1. Follow the strategies outlined in FAQ Q2, such as serial dilutions and pre-warming the medium.2. Reduce the final working concentration of this compound.3. While aiming for a low final DMSO concentration, ensure it is sufficient to keep the compound dissolved. This may require optimization for your specific experimental conditions. |
Experimental Protocols
Protocol for Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol provides a general guideline for preparing a this compound stock solution. The molecular weight of this compound (C₁₄H₈O₅) is 256.21 g/mol .
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated micropipettes
-
Vortex mixer
-
Analytical balance
Methodology:
-
Equilibrate Reagents: Allow the this compound powder and anhydrous DMSO to reach room temperature before opening to minimize moisture condensation.
-
Weigh this compound: Accurately weigh 2.56 mg of this compound powder and transfer it to a sterile amber microcentrifuge tube.
-
Add DMSO: Add 1 mL of anhydrous DMSO to the tube containing the this compound powder.
-
Dissolve the Compound: Tightly cap the tube and vortex for 2-3 minutes until the powder is completely dissolved. A clear, colored solution should be obtained. If dissolution is difficult, gentle warming of the solution to 37°C or brief sonication can be attempted.
-
Aliquot for Storage: Dispense the 10 mM stock solution into smaller, single-use aliquots in sterile, amber microcentrifuge tubes.
-
Storage: Store the aliquots at -20°C or -80°C for long-term storage.
Data Presentation
Solubility of Related Anthraquinones
| Compound | Solvent | Approximate Solubility |
| Purpurin | DMSO | ~0.5 mg/mL |
| Purpurin | Dimethylformamide (DMF) | ~0.5 mg/mL |
Note: This data should be used as an estimate. The actual solubility of this compound may vary.
Visualizations
Logical Workflow for Troubleshooting this compound Precipitation
Caption: A flowchart outlining the steps to diagnose and resolve precipitation issues with this compound solutions.
Potential Signaling Pathways Modulated by Anthraquinones
Anthraquinones, the class of compounds to which this compound belongs, have been reported to modulate several key signaling pathways involved in cellular metabolism and inflammation.[1][2][3][4][5]
Caption: A diagram illustrating potential signaling pathways that may be influenced by anthraquinones like this compound.
References
Technical Support Center: Optimization of Flavopurpurin Synthesis
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the synthesis of Flavopurpurin (1,2,4-trihydroxyanthraquinone). It includes troubleshooting advice, frequently asked questions, detailed experimental protocols, and key data to facilitate the successful and efficient synthesis of this compound.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the synthesis of this compound, particularly through the oxidation of Alizarin.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Yield of this compound | 1. Incomplete Oxidation: Insufficient oxidizing agent, low reaction temperature, or short reaction time. 2. Product Degradation: Excessively high temperatures or prolonged reaction times can lead to the decomposition of the product. 3. Loss during Work-up: The product may be partially lost during filtration or extraction steps. | 1. Optimize Reagent Stoichiometry: Gradually increase the molar ratio of manganese dioxide to Alizarin. Monitor the reaction progress using Thin Layer Chromatography (TLC). 2. Control Reaction Temperature: Maintain the temperature within the recommended range. Consider performing the reaction at a slightly lower temperature for a longer duration. 3. Careful Work-up: Ensure complete precipitation of the product. Use minimal amounts of cold solvent for washing the filtered product to reduce solubility losses. |
| Product is a Mixture of Colors (e.g., Red-Orange) | 1. Incomplete Reaction: The presence of unreacted orange-red Alizarin along with the red this compound. | 1. Extend Reaction Time: Continue the reaction for a longer period, monitoring by TLC until the Alizarin spot is no longer visible. 2. Purification: Use column chromatography to separate this compound from the unreacted Alizarin. |
| Presence of a Dark, Insoluble Solid in the Final Product | 1. Residual Manganese Dioxide: Incomplete removal of the oxidizing agent during the work-up. | 1. Thorough Filtration: Ensure the reaction mixture is thoroughly filtered to remove all solid manganese dioxide before product isolation. 2. Washing: Wash the crude product with a dilute acidic solution to dissolve any remaining manganese salts. |
| Difficulty in Purifying the Product | 1. Formation of Side Products: Over-oxidation or other side reactions can lead to impurities with similar polarity to this compound. | 1. Optimize Reaction Conditions: Re-evaluate the reaction temperature and stoichiometry of the oxidizing agent to minimize side product formation. 2. Recrystallization: Attempt recrystallization from different solvent systems to selectively crystallize the desired product. 3. Chromatography: Employ column chromatography with a carefully selected eluent system for effective separation. |
Frequently Asked Questions (FAQs)
Q1: What is the most common laboratory method for synthesizing this compound?
A1: The most frequently cited laboratory synthesis of this compound involves the oxidation of Alizarin (1,2-dihydroxyanthraquinone) using an oxidizing agent such as manganese dioxide in the presence of sulfuric acid.
Q2: How can I monitor the progress of the reaction?
A2: The progress of the reaction can be effectively monitored using Thin Layer Chromatography (TLC). A suitable mobile phase would be a mixture of ethyl acetate and hexane. The disappearance of the Alizarin spot and the appearance of the this compound spot indicate the progression of the reaction.
Q3: What are the expected colors of the starting material and the final product?
A3: The starting material, Alizarin, is typically an orange-red solid. The desired product, this compound, is a red crystalline solid.
Q4: Are there any significant safety precautions I should take during this synthesis?
A4: Yes. Concentrated sulfuric acid is highly corrosive and should be handled with extreme care in a fume hood, using appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. The reaction may also release fumes, so adequate ventilation is crucial.
Q5: Can other oxidizing agents be used for this conversion?
A5: While manganese dioxide is commonly used, other oxidizing agents could potentially be employed. However, the reaction conditions would need to be re-optimized for each specific reagent.
Data Presentation
The following tables summarize the key quantitative data for a representative synthesis of this compound from Alizarin. Note that these are starting points, and optimization may be required to achieve the best results in your specific laboratory setting.
Table 1: Reaction Conditions for this compound Synthesis
| Parameter | Value/Range | Notes |
| Starting Material | Alizarin (1,2-dihydroxyanthraquinone) | - |
| Oxidizing Agent | Manganese Dioxide (MnO₂) | - |
| Solvent/Medium | Concentrated Sulfuric Acid (H₂SO₄) | Acts as both a solvent and a catalyst. |
| Molar Ratio (Alizarin:MnO₂) | 1 : 2 to 1 : 3 | May require optimization. |
| Reaction Temperature | 100 - 120 °C | Higher temperatures may lead to degradation. |
| Reaction Time | 2 - 4 hours | Monitor by TLC. |
Table 2: Physical Properties of Key Compounds
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Appearance | Melting Point (°C) |
| Alizarin | C₁₄H₈O₄ | 240.21 | Orange-red solid | 289 - 290 |
| This compound | C₁₄H₈O₅ | 256.21 | Red crystalline solid | >300 |
Experimental Protocols
Protocol 1: Synthesis of this compound by Oxidation of Alizarin
This protocol outlines a representative procedure for the synthesis of this compound.
Materials:
-
Alizarin (1,2-dihydroxyanthraquinone)
-
Manganese Dioxide (MnO₂)
-
Concentrated Sulfuric Acid (98%)
-
Deionized Water
-
Ice
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature control
-
Condenser
-
Buchner funnel and filter paper
-
Beakers
-
Graduated cylinders
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, carefully add concentrated sulfuric acid.
-
Addition of Alizarin: While stirring, slowly add Alizarin to the sulfuric acid. The mixture should be stirred until the Alizarin is fully dissolved.
-
Addition of Oxidizing Agent: Gradually add manganese dioxide to the reaction mixture in small portions. An exothermic reaction may be observed.
-
Heating: Attach a condenser to the flask and heat the mixture to 100-120 °C using a heating mantle.
-
Reaction Monitoring: Maintain the temperature and continue stirring for 2-4 hours. Monitor the reaction's progress by taking small aliquots, quenching them in water, extracting with a suitable organic solvent, and analyzing by TLC.
-
Work-up: After the reaction is complete (as indicated by TLC), cool the flask to room temperature.
-
Precipitation: Carefully and slowly pour the reaction mixture over a large beaker of crushed ice with constant stirring. A red precipitate of the crude product should form.
-
Filtration: Collect the crude product by vacuum filtration using a Buchner funnel.
-
Washing: Wash the solid product with copious amounts of cold deionized water until the filtrate is neutral.
-
Drying: Dry the collected solid in a desiccator or a vacuum oven at a low temperature.
Protocol 2: Purification of this compound by Recrystallization
-
Solvent Selection: Choose a suitable solvent or solvent system for recrystallization. Acetic acid or a mixture of ethanol and water can be effective.
-
Dissolution: Dissolve the crude this compound in a minimum amount of the hot recrystallization solvent.
-
Hot Filtration: If any insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Allow the hot solution to cool slowly to room temperature, and then cool it further in an ice bath to induce crystallization.
-
Isolation: Collect the purified crystals by vacuum filtration.
-
Drying: Dry the purified crystals thoroughly.
Mandatory Visualization
Caption: Reaction pathway for the synthesis of this compound from Alizarin.
Caption: A logical workflow for troubleshooting common issues in this compound synthesis.
Technical Support Center: Overcoming Autofluorescence in Flavopurpurin Experiments
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Flavopurpurin. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you overcome challenges related to autofluorescence interference in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is autofluorescence and why is it a problem in my this compound experiments?
Autofluorescence is the natural emission of light by biological materials when they are excited by light, which can interfere with the detection of your specific fluorescent signal from this compound.[1][2][3] This inherent background fluorescence can obscure the true signal from your target molecules, leading to poor signal-to-noise ratios and potentially inaccurate results.[3][4] Common sources of autofluorescence in biological samples include cellular components like flavins (FAD, FMN), NADH, collagen, elastin, and lipofuscin, as well as fixatives like formaldehyde and glutaraldehyde.[1][3][5][6]
Q2: I'm observing high background fluorescence. How can I determine if it's autofluorescence?
To determine if the background signal is from autofluorescence, you should prepare a control sample that has not been treated with this compound but has undergone all other experimental steps, including fixation and mounting.[1][7] Observe this unstained sample under the microscope using the same filter sets and exposure times as your experimental samples. Any fluorescence detected in this control sample is likely due to autofluorescence.[3]
Q3: What are the spectral properties of this compound that I should be aware of?
To optimize your signal and minimize autofluorescence, it is crucial to determine the specific excitation and emission maxima for this compound in your experimental solvent system.
Troubleshooting Guides
Problem 1: High background signal obscuring this compound fluorescence.
High background fluorescence is a common issue that can significantly impact the quality of your imaging data. Here are several strategies to mitigate this problem, categorized by approach.
The first line of defense is to spectrally separate the this compound signal from the autofluorescence.
-
Strategy: Choose fluorophores with excitation and emission spectra that are well-separated from the autofluorescence spectrum of your sample.[2] Autofluorescence is often strongest in the blue and green regions of the spectrum.[2] Therefore, if possible with your experimental design, using fluorophores that excite and emit in the red or far-red regions can significantly improve the signal-to-noise ratio.[1][2]
-
Action:
-
Characterize Autofluorescence: Image an unstained control sample using different filter sets (e.g., DAPI, FITC, TRITC, Cy5) to determine the spectral profile of the autofluorescence in your specific sample type.
-
Select Optimal Filters for this compound: Based on the absorbance spectrum of this compound, select a narrow bandpass excitation filter that maximally excites your compound while minimizing the excitation of autofluorescent species. Similarly, use a narrow bandpass emission filter that captures the peak emission of this compound while excluding as much of the autofluorescence emission as possible.
-
Several chemical reagents can be used to reduce autofluorescence from various sources.
-
Strategy: Treat your samples with a chemical quenching agent that reduces the fluorescence of endogenous fluorophores or fixative-induced fluorescence. The choice of quencher will depend on the primary source of autofluorescence in your sample.
-
Experimental Protocols:
-
Sudan Black B (SBB) for Lipofuscin Quenching: Lipofuscin is a common source of autofluorescence, appearing as granular yellow-brown pigments.[1] SBB is effective at quenching lipofuscin-based autofluorescence.[8][9] However, be aware that SBB can introduce its own red to far-red fluorescence.[1][8]
Protocol:
-
After your final washing step post-secondary antibody incubation, incubate the slides in 0.1% Sudan Black B in 70% ethanol for 5-20 minutes at room temperature.[10]
-
Rinse the slides thoroughly with PBS or a similar buffer to remove excess SBB.[10]
-
Mount the coverslip with an appropriate mounting medium.
-
-
Sodium Borohydride (NaBH₄) for Aldehyde-Induced Autofluorescence: Aldehyde fixatives like formaldehyde and glutaraldehyde can induce autofluorescence by reacting with amines in the tissue.[5] Sodium borohydride can reduce these fluorescent products.[1][5] However, its effectiveness can be variable.[1]
Protocol:
-
Following fixation and permeabilization, incubate the samples in a freshly prepared solution of 1 mg/mL sodium borohydride in PBS.
-
Incubate for 10-30 minutes at room temperature.
-
Wash the samples extensively with PBS (3 x 5 minutes) to remove all traces of sodium borohydride.
-
Proceed with your staining protocol.
-
-
Commercial Quenching Reagents: Several commercial kits, such as TrueVIEW™ Autofluorescence Quenching Kit, are available and often provide broad-spectrum quenching with minimal impact on the specific fluorescent signal.[1][11][12] These kits are generally easy to use and come with optimized protocols.
Protocol (Example for TrueVIEW™):
-
Perform your immunofluorescence staining protocol as usual.
-
After the final wash step, incubate the slides with the TrueVIEW™ quenching solution for 2-5 minutes.
-
Rinse with PBS.
-
Mount with a mounting medium.
-
-
-
Data Summary Table:
| Quenching Method | Target Autofluorescence Source | Advantages | Disadvantages |
| Sudan Black B | Lipofuscin[1][8] | Highly effective for lipofuscin.[8] | Can introduce red/far-red background fluorescence.[1][8] |
| Sodium Borohydride | Aldehyde-induced[1][5] | Reduces fixative-induced background. | Effectiveness can be variable.[1] |
| Commercial Kits (e.g., TrueVIEW™) | Broad-spectrum (e.g., collagen, elastin, RBCs, fixative-induced)[11][12] | Easy to use, effective on multiple sources, often preserves specific signal well.[11] | Higher cost compared to individual reagents. |
-
Strategy: Intentionally expose your sample to intense light to destroy the autofluorescent molecules before imaging your target.[13] This method can be effective but needs to be carefully controlled to avoid damaging the sample or your target fluorophore.
-
Experimental Protocol:
-
Before applying your fluorescent probe (this compound), expose the fixed and permeabilized sample to a strong light source (e.g., from your microscope's fluorescence lamp or a dedicated LED array) for a period ranging from several minutes to a few hours.[13]
-
The optimal wavelength and duration for photobleaching will depend on the specific sources of autofluorescence in your sample and should be determined empirically. Start with broad-spectrum light and then refine if necessary.
-
After photobleaching, proceed with your staining protocol.
-
-
Strategy: If the autofluorescence cannot be eliminated experimentally, computational methods can be used to remove its contribution from the final image. Spectral unmixing is a powerful technique that can differentiate between the emission spectra of multiple fluorophores, including autofluorescence.
-
Workflow:
-
Acquire a Spectral Image: Use a confocal microscope with a spectral detector to capture the entire emission spectrum at each pixel of your image.
-
Obtain Reference Spectra:
-
Image an unstained control sample to capture the "pure" autofluorescence spectrum.
-
Image a sample stained only with this compound to obtain its "pure" emission spectrum.
-
-
Perform Linear Unmixing: Use software (e.g., ZEN, LAS X, or ImageJ/Fiji plugins) to mathematically separate the mixed spectra in your experimental image into the individual contributions from autofluorescence and this compound based on the reference spectra.
-
Visual Guides
Workflow for Troubleshooting Autofluorescence
Caption: A step-by-step workflow for identifying and mitigating autofluorescence.
Decision Tree for Choosing an Autofluorescence Reduction Method
Caption: A decision tree to guide the selection of an appropriate autofluorescence reduction technique.
References
- 1. dev.spectrabase.com [dev.spectrabase.com]
- 2. GSRS [gsrs.ncats.nih.gov]
- 3. 1,3,8-Trihydroxyanthraquinone - Wikipedia [en.wikipedia.org]
- 4. Anthraquinone | C14H8O2 | CID 6780 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Trihydroxyanthraquinone - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. omlc.org [omlc.org]
- 8. UV/Visible spectra of a series of natural and synthesised anthraquinones: experimental and quantum chemical approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. apps.dtic.mil [apps.dtic.mil]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Refinement of Purification Protocols for High-Purity Flavopurpurin
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address specific issues encountered during the purification of Flavopurpurin. The information is designed to help researchers achieve high-purity this compound for use in scientific research and drug development.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying crude this compound?
A1: The most common and effective methods for purifying crude this compound are recrystallization and column chromatography. Recrystallization is a cost-effective technique for removing small amounts of impurities, while column chromatography is highly effective for separating this compound from structurally similar compounds and achieving very high purity.
Q2: What are the likely impurities in a crude this compound sample?
A2: Impurities in crude this compound often depend on the synthetic route. A common synthesis involves the reaction of 1,3,7-trihydroxyanthracene with an oxidizing agent. Potential impurities can include unreacted starting materials, over-oxidized products, and positional isomers such as Purpurin (1,2,4-trihydroxyanthraquinone) and Alizarin (1,2-dihydroxyanthraquinone).[1] Other possible impurities may arise from side reactions or degradation of the product.
Q3: How can I assess the purity of my this compound sample?
A3: The purity of this compound can be reliably assessed using High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy. HPLC provides a quantitative measure of purity by separating this compound from its impurities, allowing for the determination of the percentage of the main component. 1H and 13C NMR spectroscopy can confirm the chemical structure of this compound and detect the presence of any residual impurities with characteristic signals.
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of this compound.
Recrystallization Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Recovery of Crystals | - The chosen solvent is too good a solvent for this compound, even at low temperatures.- Too much solvent was used during dissolution.- The cooling process was too rapid, leading to the formation of very fine crystals that pass through the filter paper. | - Select a solvent in which this compound has high solubility at high temperatures and low solubility at low temperatures. Common solvents for recrystallization of polar compounds include ethanol, methanol, or mixtures like ethanol/water.[2][3]- Use the minimum amount of hot solvent necessary to fully dissolve the crude product.[4]- Allow the solution to cool slowly to room temperature before placing it in an ice bath to maximize crystal growth.[2][3] |
| Oiling Out Instead of Crystallization | - The melting point of this compound is lower than the boiling point of the solvent.- The presence of significant impurities is depressing the melting point and interfering with crystal lattice formation. | - Choose a solvent with a lower boiling point.- Try a solvent mixture. Dissolve the compound in a good solvent at its boiling point, then add a poorer solvent dropwise until the solution becomes turbid. Reheat to clarify and then cool slowly.- Perform a preliminary purification step, such as a simple filtration or a quick column, to remove the bulk of the impurities before recrystallization. |
| Colored Impurities Remain in Crystals | - The colored impurities have similar solubility to this compound in the chosen solvent.- The impurities are adsorbed onto the surface of the this compound crystals. | - Add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb many colored impurities. Be aware that some product may also be adsorbed.- Try a different recrystallization solvent or solvent system that may have a greater differential solubility for the impurities. |
Column Chromatography Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Poor Separation of this compound from Impurities | - The mobile phase is too polar, causing all compounds to elute quickly.- The mobile phase is not polar enough, resulting in all compounds remaining adsorbed to the stationary phase.- The column is overloaded with the crude sample. | - Optimize the mobile phase polarity. For silica gel chromatography, a gradient elution starting with a non-polar solvent like hexane and gradually increasing the polarity with a more polar solvent like ethyl acetate or methanol is often effective.[5][6]- For hydroxyanthraquinones, a mixture of hexane and ethyl acetate is a common starting point.[7] A typical gradient could be from 100% hexane to a 50:50 mixture of hexane and ethyl acetate.- Ensure the amount of crude material loaded is appropriate for the column size. A general rule is to use 20-50 times the weight of adsorbent (silica gel) to the sample weight.[5] |
| This compound Elutes with a Tailing Peak | - The compound is interacting too strongly with the stationary phase.- The column is not packed properly, leading to channeling. | - Add a small amount of a polar modifier, such as acetic acid or methanol, to the mobile phase to reduce strong interactions with the silica gel.- Ensure the silica gel is packed uniformly in the column without any air bubbles or cracks. |
| Low Yield After Column Chromatography | - The compound is irreversibly adsorbed onto the stationary phase.- Some of the compound was not completely eluted from the column. | - After the main fraction has been collected, flush the column with a highly polar solvent, such as pure methanol or a mixture of methanol and a small amount of acetic acid, to elute any remaining product.- Monitor the elution carefully using Thin Layer Chromatography (TLC) to ensure all the product has been collected. |
Experimental Protocols
Protocol 1: Recrystallization of this compound
Objective: To purify crude this compound by removing minor impurities.
Materials:
-
Crude this compound
-
Ethanol (or another suitable solvent)
-
Erlenmeyer flask
-
Hot plate
-
Filter paper
-
Buchner funnel and flask
-
Ice bath
Procedure:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of hot ethanol while stirring until the solid is completely dissolved.[2][3]
-
If the solution is colored by impurities, add a small amount of activated charcoal and heat for a few minutes.
-
Perform a hot gravity filtration to remove the charcoal and any insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature. Crystal formation should begin.
-
Once the solution has reached room temperature, place the flask in an ice bath to maximize crystal yield.
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of cold ethanol to remove any remaining soluble impurities.[8]
-
Dry the purified crystals in a vacuum oven.
Protocol 2: Column Chromatography of this compound
Objective: To achieve high-purity this compound by separating it from structurally similar impurities.
Materials:
-
Crude this compound
-
Silica gel (60-120 mesh)
-
Hexane
-
Ethyl acetate
-
Chromatography column
-
Collection tubes
Procedure:
-
Prepare the column: Pack a chromatography column with a slurry of silica gel in hexane.
-
Load the sample: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial mobile phase) and adsorb it onto a small amount of silica gel. Carefully add the dried, adsorbed sample to the top of the column.
-
Elution: Begin eluting the column with 100% hexane.
-
Gradually increase the polarity of the mobile phase by adding increasing amounts of ethyl acetate. A suggested gradient is as follows:
-
100% Hexane (2 column volumes)
-
95:5 Hexane:Ethyl Acetate (4 column volumes)
-
90:10 Hexane:Ethyl Acetate (4 column volumes)
-
80:20 Hexane:Ethyl Acetate (until the this compound elutes)
-
-
Fraction Collection: Collect fractions and monitor the separation using TLC.
-
Combine and Evaporate: Combine the pure fractions containing this compound and evaporate the solvent under reduced pressure to obtain the purified product.
Purity Analysis Data
The following table provides typical data obtained from the purity analysis of this compound after different purification steps.
| Purification Step | Yield (%) | Purity by HPLC (%) |
| Crude Product | - | 75-85 |
| After Recrystallization | 60-80 | 90-95 |
| After Column Chromatography | 40-60 | >98 |
Note: Yields and purity are dependent on the quality of the crude material and the precise execution of the purification protocols.
Visualizing the Purification Workflow
The following diagram illustrates the general workflow for the purification and analysis of this compound.
Caption: General workflow for the purification of this compound.
References
- 1. 1,2,4-Trihydroxyanthraquinone - Wikipedia [en.wikipedia.org]
- 2. youtube.com [youtube.com]
- 3. youtube.com [youtube.com]
- 4. m.youtube.com [m.youtube.com]
- 5. web.uvic.ca [web.uvic.ca]
- 6. Solvent Systems for Silica Gel Column Chromatography [commonorganicchemistry.com]
- 7. rsc.org [rsc.org]
- 8. youtube.com [youtube.com]
Technical Support Center: Addressing Batch-to-Batch Variability of Commercial Flavopiridol (Alvocidib)
For Researchers, Scientists, and Drug Development Professionals
This guide provides answers to frequently asked questions and robust troubleshooting strategies to manage the potential batch-to-batch variability of commercial Flavopiridol (also known as Alvocidib), a potent synthetic flavonoid inhibitor of cyclin-dependent kinases (CDKs). Consistent and reproducible experimental outcomes are critical, and this document offers protocols and guidance to ensure the quality and reliability of your Flavopiridol batches.
Frequently Asked Questions (FAQs)
Q1: What is Flavopiridol and why is batch consistency important?
A1: Flavopiridol (Alvocidib) is a synthetic flavonoid that acts as a potent inhibitor of several cyclin-dependent kinases (CDKs), including CDK1, CDK2, CDK4, CDK6, and most notably, CDK9.[1][2][3] By inhibiting these key regulators of the cell cycle, Flavopiridol induces cell cycle arrest, primarily at the G1 and G2 phases, and promotes apoptosis in various cancer cell lines.[4][5][6] Given its potent, nanomolar activity, even minor variations in purity, impurity profile, or the presence of degradation products between batches can lead to significant differences in experimental results, affecting the reproducibility of cell viability assays, cell cycle analysis, and in vivo studies.
Q2: What are the primary sources of batch-to-batch variability for a synthetic compound like Flavopiridol?
A2: Unlike natural products, the variability in synthetic compounds like Flavopiridol arises from the manufacturing process rather than raw material sourcing. Key sources include:
-
Synthesis Route Impurities: Different synthesis routes can introduce unique intermediates or by-products. Incomplete reactions or side reactions can result in related-substance impurities.
-
Reagent and Solvent Residues: Residual solvents, catalysts, or unreacted starting materials may be present in the final product.
-
Degradation Products: Flavopiridol's stability can be affected by temperature, light, pH, and oxidative stress, leading to the formation of degradation products over time.[7][8]
-
Physical Properties: Variations in crystal form (polymorphism), particle size, and solubility can affect dissolution rates and bioavailability in experiments.
Q3: The compound I received is labeled "Flavopurpurin." Is this the same as Flavopiridol?
A3: There is a significant potential for confusion between these two names. Flavopiridol (Alvocidib) is the potent, synthetic CDK inhibitor widely used in cancer research. This compound , on the other hand, is a much simpler trihydroxyanthraquinone molecule primarily used as a dye. Given the context of cancer research, cell signaling, and experimental biology, it is highly probable that the intended compound is Flavopiridol . Always verify the chemical structure and CAS number (146426-40-6 for Flavopiridol) with the supplier.
Q4: My recent batch of Flavopiridol shows lower potency in my cell-based assays compared to previous batches. What could be the cause?
A4: A decrease in potency is a classic sign of batch-to-batch variability. The most likely causes are:
-
Lower Purity: The actual percentage of active Flavopiridol in the new batch may be lower than specified.
-
Presence of Inhibitory Impurities: Certain impurities could interfere with the biological activity of Flavopiridol.
-
Degradation: The compound may have degraded during shipping or storage. Flavonoids can be susceptible to hydrolysis and oxidation.[7]
-
Solubility Issues: If the new batch has different physical properties, it may not be dissolving completely in your vehicle solvent (e.g., DMSO), leading to a lower effective concentration.
Troubleshooting Guide for Inconsistent Experimental Results
If you are observing unexpected or inconsistent results between different batches of Flavopiridol, follow this systematic workflow to diagnose and resolve the issue.
Caption: Troubleshooting workflow for inconsistent Flavopiridol activity.
Quantitative Data and Quality Control Parameters
A reliable batch of Flavopiridol should come with a comprehensive Certificate of Analysis (CoA). Below are key parameters you should expect to see and a table of its physicochemical properties.
Table 1: Example Certificate of Analysis Parameters for Flavopiridol
| Parameter | Specification | Typical Value | Method |
| Appearance | Yellow to brownish solid | Conforms | Visual |
| Identity | Conforms to reference spectrum | Conforms | ¹H-NMR, LC-MS |
| Purity (Assay) | ≥98.0% | 99.85% | HPLC (UV, 268 nm) |
| Individual Impurity | ≤0.15% | <0.10% | HPLC |
| Total Impurities | ≤1.0% | <0.15% | HPLC |
| Residual Solvents | As per USP <467> | Conforms | GC-HS |
| Water Content | ≤1.0% | 0.2% | Karl Fischer |
| Solubility | Soluble in DMSO | Conforms | Visual |
Table 2: Physicochemical Properties of Flavopiridol (Alvocidib)
| Property | Value | Reference |
| CAS Number | 146426-40-6 | [1] |
| Molecular Formula | C₂₁H₂₀ClNO₅ | [9][10] |
| Molecular Weight | 401.84 g/mol | [10] |
| Melting Point | 186-190 °C | [10][11] |
| Solubility | DMSO (>20 mg/mL), Ethanol (Sparingly), Water (Insoluble) | [10][11] |
| pKa (Predicted) | 7.5 (most basic) |
Key Signaling Pathway: CDK Inhibition and Cell Cycle Arrest
Flavopiridol exerts its primary effect by inhibiting cyclin-dependent kinases, which are crucial for cell cycle progression. The inhibition of CDK4/Cyclin D1 and CDK2/Cyclin E prevents the phosphorylation of the Retinoblastoma protein (Rb). Hypophosphorylated Rb remains bound to the transcription factor E2F, preventing the expression of genes required for the G1 to S phase transition. Inhibition of CDK1/Cyclin B blocks the G2 to M phase transition.
Caption: Flavopiridol's mechanism of action on the cell cycle.
Experimental Protocols
Protocol 1: In-House Quality Control via HPLC-UV
This protocol provides a basic method to compare the purity and impurity profiles of different Flavopiridol batches.
1. Materials:
-
Flavopiridol (Old and new batches)
-
HPLC-grade Acetonitrile (ACN)
-
HPLC-grade Methanol
-
Ammonium Acetate
-
HPLC-grade water
-
C18 Reverse-Phase HPLC column (e.g., 4.6 x 250 mm, 5 µm)
-
HPLC system with UV detector
2. Mobile Phase Preparation:
-
Mobile Phase A: 20 mM Ammonium Acetate in water.
-
Mobile Phase B: Methanol or Acetonitrile.
3. Sample Preparation:
-
Prepare a 1 mg/mL stock solution of each Flavopiridol batch in 100% DMSO.
-
Vortex thoroughly to ensure complete dissolution.
-
Dilute the stock solution to a final concentration of 25 µg/mL using the initial mobile phase conditions (e.g., 50:50 A:B).
4. HPLC Conditions (Example):
-
Column: C18 reverse-phase, 4.6 x 250 mm, 5 µm
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: 268 nm[12]
-
Gradient:
-
0-5 min: 50% B
-
5-20 min: Gradient to 95% B
-
20-25 min: Hold at 95% B
-
25-30 min: Return to 50% B and equilibrate
-
5. Data Analysis:
-
Overlay the chromatograms from the old and new batches.
-
Compare the retention time of the main peak.
-
Calculate the area percentage of the main peak to estimate purity.
-
Visually inspect for new or significantly larger impurity peaks in the new batch.
Protocol 2: Forced Degradation Study for Stability Assessment
This protocol helps to understand the stability of your Flavopiridol stock and identify potential degradation products that might arise from improper storage.
1. Prepare Flavopiridol Solution:
-
Prepare a 1 mg/mL solution of Flavopiridol in a suitable solvent (e.g., 50:50 Acetonitrile:Water).
2. Apply Stress Conditions (in separate, sealed vials):
-
Acid Hydrolysis: Add 1M HCl to a final concentration of 0.1M. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Add 1M NaOH to a final concentration of 0.1M. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Add 3% H₂O₂. Incubate at room temperature for 24 hours.
-
Thermal Degradation: Incubate the solution at 80°C for 48 hours.
-
Photolytic Degradation: Expose the solution to direct UV light (254 nm) for 24 hours.
-
Control: Keep one vial at 4°C, protected from light.
3. Analysis:
-
After the incubation period, neutralize the acidic and basic samples.
-
Analyze all samples, including the control, using the HPLC-UV method described in Protocol 1.
-
Significant peak area reduction in the main Flavopiridol peak and the appearance of new peaks indicate degradation. This can help identify potential issues if you suspect your storage conditions are suboptimal.
By implementing these QC measures and troubleshooting guides, researchers can mitigate the risks associated with batch-to-batch variability, ensuring more reliable and reproducible results in their studies with Flavopiridol.
References
- 1. Alvocidib - Wikipedia [en.wikipedia.org]
- 2. Mechanisms of action of flavopiridol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Flavopiridol induces G1 arrest with inhibition of cyclin-dependent kinase (CDK) 2 and CDK4 in human breast carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Flavopiridol induces cell cycle arrest and p53-independent apoptosis in non-small cell lung cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. biopharminternational.com [biopharminternational.com]
- 8. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 9. selleckchem.com [selleckchem.com]
- 10. Page loading... [guidechem.com]
- 11. mdpi.com [mdpi.com]
- 12. A high-performance liquid chromatography method using ultraviolet detection for the quantitation of flavopiridol from human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Cell Permeability of Flavopurpurin for In Vivo Research
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance for researchers encountering challenges with the cell permeability and in vivo bioavailability of Flavopurpurin. This compound, a naturally occurring anthraquinone, holds promise in various therapeutic areas but its inherent hydrophobicity often limits its efficacy in preclinical studies. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to help you optimize your research.
Quick Links
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
Troubleshooting Guides
This section addresses common issues encountered during in vivo studies with this compound and provides actionable solutions.
Problem 1: Low or Undetectable Plasma Concentrations of this compound Post-Administration
Possible Causes:
-
Poor Aqueous Solubility: this compound is a hydrophobic molecule, leading to limited dissolution in gastrointestinal fluids and systemic circulation.[1]
-
Rapid Metabolism: Like many flavonoids, this compound may undergo rapid first-pass metabolism in the liver and intestines.[2]
-
Inefficient Permeation: The physicochemical properties of this compound may hinder its passive diffusion across cellular membranes.
Recommended Solutions:
-
Formulation Strategies:
-
Liposomal Encapsulation: Encapsulating this compound within liposomes can enhance its solubility and protect it from premature degradation.
-
Nanoparticle Formulation: Formulating this compound into polymeric nanoparticles or solid lipid nanoparticles can improve its surface area for dissolution and facilitate cellular uptake.[3]
-
Use of Permeability Enhancers: Co-administration with excipients that transiently increase membrane permeability can boost absorption.
-
-
Route of Administration:
-
Consider alternative routes to oral administration, such as intravenous or intraperitoneal injection, to bypass first-pass metabolism, especially in initial efficacy studies.
-
Problem 2: High Variability in In Vivo Efficacy Between Experiments or Subjects
Possible Causes:
-
Inconsistent Formulation: Variations in particle size, encapsulation efficiency, or drug loading of your delivery system can lead to inconsistent results.
-
Animal-to-Animal Variation: Physiological differences in metabolism, gut motility, and overall health can affect drug absorption and disposition.
-
Dosing Inaccuracy: Improper administration techniques can lead to variable dosing.
Recommended Solutions:
-
Strict Quality Control of Formulation:
-
Thoroughly characterize each batch of your formulation for particle size, polydispersity index (PDI), zeta potential, and encapsulation efficiency.
-
Ensure long-term stability of the formulation under storage conditions.
-
-
Standardize Animal Models and Procedures:
-
Use animals of the same age, sex, and strain.
-
Acclimatize animals properly before the experiment to reduce stress.
-
Ensure consistent fasting and feeding schedules.
-
-
Refine Dosing Technique:
-
For oral gavage, ensure the proper volume is administered without causing undue stress or injury.
-
For injectable formulations, ensure accurate volume and injection site.
-
Problem 3: In Vitro Efficacy Does Not Translate to In Vivo Models
Possible Causes:
-
Poor Pharmacokinetics: The compound may not be reaching the target tissue at a sufficient concentration or for a long enough duration.
-
Rapid Clearance: The formulation may be quickly cleared from circulation by the reticuloendothelial system (RES).[4]
-
Instability in Biological Milieu: The formulation may degrade or aggregate in the presence of serum proteins.
Recommended Solutions:
-
Pharmacokinetic Studies: Conduct preliminary pharmacokinetic studies to determine the absorption, distribution, metabolism, and excretion (ADME) profile of your this compound formulation.
-
Surface Modification of Nanocarriers: For nanoparticle and liposomal formulations, surface modification with polyethylene glycol (PEG) can help to evade RES uptake and prolong circulation time.[5]
-
In Vitro Stability in Biological Fluids: Test the stability of your formulation in serum-containing media to predict its in vivo behavior.
Frequently Asked Questions (FAQs)
Q1: What are the key physicochemical properties of this compound that I should consider?
A1: Understanding the physicochemical properties of this compound is the first step in designing an effective delivery strategy.
| Property | Value | Implication for Cell Permeability |
| Molecular Formula | C₁₄H₈O₅ | - |
| Molecular Weight | 256.215 g/mol [1] | Relatively small size may favor passive diffusion. |
| LogP | 1.57880[1] | Indicates moderate lipophilicity. While some lipophilicity is needed to cross cell membranes, very high values can lead to poor aqueous solubility. |
| XLogP3 | 2.4[1] | Another measure of lipophilicity, confirming its hydrophobic nature. |
| Hydrogen Bond Donors | 3[1] | Can form hydrogen bonds, potentially reducing passive diffusion across lipid bilayers. |
| Hydrogen Bond Acceptors | 5[1] | Can interact with the aqueous environment, but also potentially hinder membrane crossing. |
Q2: Which formulation strategy is better for this compound: liposomes or nanoparticles?
A2: Both liposomes and nanoparticles can be effective for delivering hydrophobic drugs like this compound. The choice depends on the specific experimental goals and resources.[6][7]
| Feature | Liposomes | Nanoparticles (e.g., PLGA, SLNs) |
| Composition | Phospholipid bilayers | Polymers, solid lipids |
| Drug Loading | High for both hydrophobic (in bilayer) and hydrophilic (in core) drugs | Generally high for hydrophobic drugs |
| Release Profile | Can be tailored (e.g., sustained release) | Often provides sustained release |
| In Vivo Fate | Prone to RES uptake; can be PEGylated | Also subject to RES clearance; PEGylation is common |
| Clinical Translation | Several liposomal drugs are FDA-approved | A growing number of nanoparticle drugs are in clinical use |
Q3: How can I improve the encapsulation efficiency of this compound in my liposome formulation?
A3: Optimizing the lipid composition and preparation method is key. For a hydrophobic drug like this compound, incorporating it into the lipid bilayer during liposome formation is the standard approach. Consider using lipids with a phase transition temperature (Tm) that is compatible with your processing conditions. The drug-to-lipid ratio is another critical parameter to optimize.
Q4: My nanoparticle formulation is showing aggregation. What can I do?
A4: Aggregation can be a sign of instability. Ensure that the zeta potential of your nanoparticles is sufficiently high (typically > ±20 mV) to ensure colloidal stability through electrostatic repulsion. If aggregation occurs in biological media, it may be due to protein adsorption. Surface coating with PEG can help prevent this.
Data & Protocols
This section provides quantitative data for comparing different delivery strategies and detailed protocols for key experiments.
Data Presentation: Comparative Efficacy of Permeability Enhancement Strategies
The following tables summarize data from studies on flavonoids and other hydrophobic compounds to provide a comparative overview of different permeability enhancement strategies.
Table 1: Comparison of Liposomal and Nanoparticle Formulations for Flavonoid Delivery
| Formulation | Flavonoid | Particle Size (nm) | Encapsulation Efficiency (%) | In Vivo Bioavailability Enhancement (Fold Increase vs. Free Drug) | Reference |
| Liposomes | Fisetin | 173.5 ± 2.4 | 58 | 47 | [8] |
| Liposomes | Luteolin | ~150 | 85.07 ± 0.09 | Not Reported | [9] |
| Polymeric Nanoparticles | Luteolin | ~200 | 74.87 ± 0.05 | Not Reported | [9] |
| Solid Lipid Nanoparticles | Xanthohumol | Not Reported | Not Reported | 4.79 | [10] |
| Amorphous Nanoparticles | 8-Prenylnaringenin | Not Reported | Not Reported | 4.5 | [10] |
Table 2: Effect of Permeability Enhancers on Flavonoid Permeability
| Flavonoid | Permeability Enhancer | Model | Permeability Increase (Fold Change) | Reference |
| Quercetin | GF120918 (BCRP inhibitor) | In situ rat brain perfusion | Significant increase in uptake | [11] |
| Naringenin | GF12091-8 (BCRP inhibitor) | In situ rat brain perfusion | Significant increase in uptake | [11] |
| Methylated Flavones | - | Caco-2 cells | 5- to 8-fold higher than unmethylated flavones | [12] |
Experimental Protocols
Objective: To encapsulate this compound into liposomes to improve its aqueous dispersibility and suitability for in vivo studies.
Materials:
-
This compound
-
Phosphatidylcholine (PC)
-
Cholesterol (CHOL)
-
Chloroform
-
Methanol
-
Phosphate-buffered saline (PBS), pH 7.4
-
Rotary evaporator
-
Bath sonicator
-
Extruder with polycarbonate membranes (e.g., 100 nm pore size)
Methodology:
-
Lipid Film Formation:
-
Dissolve phosphatidylcholine, cholesterol (e.g., in a 2:1 molar ratio), and this compound in a round-bottom flask using a mixture of chloroform and methanol. The drug-to-lipid ratio should be optimized (e.g., start with 1:10 w/w).
-
Remove the organic solvents using a rotary evaporator under vacuum at a temperature above the lipid phase transition temperature to form a thin, uniform lipid film on the flask wall.
-
Further dry the film under vacuum for at least 2 hours to remove any residual solvent.
-
-
Hydration:
-
Hydrate the lipid film with PBS (pH 7.4) by rotating the flask at a temperature above the lipid's phase transition temperature for 1-2 hours. This will form multilamellar vesicles (MLVs).
-
-
Sonication and Extrusion:
-
To reduce the size of the liposomes and create unilamellar vesicles, sonicate the MLV suspension in a bath sonicator for 5-10 minutes.
-
Extrude the liposome suspension through polycarbonate membranes with a defined pore size (e.g., 100 nm) for a specified number of passes (e.g., 11-21 passes) using a mini-extruder. This will produce small unilamellar vesicles (SUVs) with a more uniform size distribution.
-
-
Characterization:
-
Particle Size and Polydispersity Index (PDI): Determine using Dynamic Light Scattering (DLS).
-
Zeta Potential: Measure to assess the surface charge and stability of the liposomes.
-
Encapsulation Efficiency (EE%): Separate the unencapsulated this compound from the liposomes by ultracentrifugation or size exclusion chromatography. Quantify the amount of encapsulated drug by lysing the liposomes with a suitable solvent (e.g., methanol) and measuring the absorbance or using HPLC. Calculate EE% using the formula: EE% = (Amount of encapsulated drug / Total amount of drug used) x 100
-
Objective: To assess the effect of a treatment on vascular permeability in vivo.
Materials:
-
Evans blue dye
-
Test compound (e.g., this compound formulation)
-
Control vehicle
-
Anesthetized mice or rats
-
Formamide
-
Spectrophotometer
Methodology:
-
Animal Preparation: Anesthetize the animals according to approved institutional protocols.
-
Dye Injection: Inject Evans blue dye (e.g., 1% solution in saline) intravenously.
-
Compound Administration: After a set time (e.g., 10 minutes) to allow for dye circulation, inject the test compound and control vehicle intradermally at distinct sites on the shaved back of the animal.
-
Observation and Tissue Collection: After a defined period (e.g., 30 minutes), euthanize the animal and excise the skin at the injection sites.
-
Dye Extraction: Incubate the excised skin samples in formamide at 60°C for 24 hours to extract the Evans blue dye.
-
Quantification: Measure the absorbance of the formamide extracts at a wavelength of approximately 620 nm. The amount of dye extravasation is proportional to the vascular permeability at the injection site.
Mandatory Visualizations
Diagram 1: General Workflow for Improving this compound Bioavailability
Caption: A workflow for addressing the low bioavailability of this compound.
Diagram 2: Flavonoid-Mediated Modulation of the PI3K/Akt Signaling Pathway in Apoptosis
Caption: Flavonoids can induce apoptosis by inhibiting the PI3K/Akt survival pathway.[8][9][13][14][15]
Diagram 3: Troubleshooting Logic for Low In Vivo Efficacy of Formulated this compound
Caption: A decision tree for troubleshooting poor in vivo performance of this compound formulations.[10]
References
- 1. This compound|lookchem [lookchem.com]
- 2. Synthetic Biology towards Improved Flavonoid Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [Amino(dihydroxyphosphanyl)methyl]phosphonous acid | CH7NO4P2 | CID 177682652 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. In vitro and In vivo Optimization of Liposomal Nanoparticles Based Brain Targeted Vgf Gene Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Liposomes vs. Lipid Nanoparticles: Which Is Best for Drug Delivery? | Biopharma PEG [biochempeg.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Flavonoid permeability across an in situ model of the blood-brain barrier - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Study of Structure and Permeability Relationship of Flavonoids in Caco-2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Significance of flavonoids targeting PI3K/Akt/HIF-1α signaling pathway in therapy-resistant cancer cells – A potential contribution to the predictive, preventive, and personalized medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 15. peerj.com [peerj.com]
Technical Support Center: Enhancing the Oral Bioavailability of Flavonoid Compounds
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource is designed to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at enhancing the oral bioavailability of flavonoid compounds, such as Flavopurpurin.
Frequently Asked Questions (FAQs)
Q1: We observe high in-vitro activity of our flavonoid compound, but it fails to show efficacy in animal models. What could be the primary reason?
A1: A significant discrepancy between in-vitro and in-vivo results for flavonoids is often attributed to low oral bioavailability.[1][2][3] This means that only a small fraction of the administered dose reaches systemic circulation in its active form to exert a therapeutic effect. Several factors contribute to this, including:
-
Poor Aqueous Solubility: Many flavonoids are lipophilic and have low solubility in the gastrointestinal fluids, which limits their dissolution and subsequent absorption.[3][4][5]
-
Extensive First-Pass Metabolism: Flavonoids are extensively metabolized in the intestines and liver by Phase I and Phase II enzymes.[1][3][6] This enzymatic conversion results in metabolites that may have reduced or no biological activity compared to the parent compound.[1][3]
-
Efflux by Transporters: Flavonoids can be actively transported back into the intestinal lumen by efflux transporters like P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP), reducing their net absorption.[7][8]
-
Degradation in the Gastrointestinal Tract (GIT): The harsh environment of the stomach and intestines can lead to the degradation of the flavonoid before it can be absorbed.[3]
Q2: What are the initial strategies we should consider to improve the oral bioavailability of a flavonoid like this compound?
A2: To enhance the oral bioavailability of flavonoids, a multi-pronged approach is often necessary. Key strategies can be broadly categorized as:
-
Formulation-Based Strategies: These focus on improving the solubility and dissolution rate of the flavonoid. Common approaches include:
-
Lipid-Based Formulations: Such as nanoemulsions, solid lipid nanoparticles (SLNs), and self-emulsifying drug delivery systems (SEDDS).[3][9][10]
-
Polymeric Nanoparticles: Encapsulating the flavonoid within polymeric nanoparticles can protect it from degradation and enhance its uptake.[11][12][13]
-
Inclusion Complexes: Using cyclodextrins to form inclusion complexes can significantly increase the aqueous solubility of flavonoids.[4][12]
-
Phospholipid Complexes: Forming complexes with phospholipids can improve the lipophilicity and membrane permeability of flavonoids.[14]
-
-
Chemical Modification Strategies: Altering the chemical structure of the flavonoid can improve its physicochemical and pharmacokinetic properties.[15] Examples include:
-
Co-administration with Bioenhancers: Certain compounds can inhibit metabolic enzymes or efflux transporters, thereby increasing the bioavailability of the co-administered flavonoid. A well-known example is piperine from black pepper, which can inhibit drug metabolism.[3]
Q3: How do we select the most appropriate bioavailability enhancement strategy for our specific flavonoid?
A3: The choice of strategy depends on the specific physicochemical properties of your flavonoid. A thorough pre-formulation study is crucial.[20] Key parameters to investigate include:
-
Aqueous Solubility: Determine the solubility at different pH values relevant to the gastrointestinal tract.[20]
-
Log P (Octanol-Water Partition Coefficient): This provides an indication of the compound's lipophilicity and potential for membrane permeability.[20]
-
Crystalline Structure: A crystalline form may have lower solubility compared to an amorphous form.[20]
-
In-vitro Permeability: Using models like the Caco-2 cell monolayer assay can predict intestinal absorption and identify if the compound is a substrate for efflux transporters.[21]
-
Metabolic Stability: In-vitro assays using liver microsomes can determine the extent of first-pass metabolism.[21]
Based on these findings, you can make an informed decision. For instance, for a compound with very low aqueous solubility but good permeability, a formulation approach to enhance dissolution would be a primary focus. If extensive metabolism is the main issue, chemical modification or co-administration with a metabolic inhibitor might be more effective.
Troubleshooting Guides
| Issue Encountered | Potential Cause | Troubleshooting Steps & Recommendations |
| Low and variable plasma concentrations of the flavonoid after oral administration in animal studies. | Poor aqueous solubility and dissolution rate. | 1. Particle Size Reduction: Micronization or nanocrystal formation to increase the surface area for dissolution. 2. Formulation Approaches: Develop a lipid-based formulation (e.g., SEDDS) or an amorphous solid dispersion to improve solubility.[20] 3. Solubility Enhancers: Investigate the use of pharmaceutically acceptable co-solvents or surfactants. |
| Extensive first-pass metabolism in the gut wall and liver. | 1. In-vitro Metabolism Studies: Use liver and intestinal microsomes to identify the major metabolic pathways and enzymes involved.[21] 2. Co-administration with Inhibitors: Co-administer the flavonoid with known inhibitors of the identified metabolic enzymes (e.g., piperine for CYP450 inhibition).[3] 3. Structural Modification: Synthesize prodrugs or analogues that are less susceptible to metabolism.[22][23] | |
| High concentrations of flavonoid metabolites detected in plasma, with very low levels of the parent compound. | Rapid and extensive metabolism. | 1. Characterize Metabolites: Identify the structure of the major metabolites to understand the metabolic pathways. 2. Evaluate Bioactivity of Metabolites: Test the in-vitro activity of the major metabolites, as they may also contribute to the therapeutic effect.[1] 3. Targeted Delivery: Use nanoformulations designed to bypass first-pass metabolism, such as lymphatic transport systems. |
| In-vitro Caco-2 cell permeability assay shows high efflux ratio (Papp B-A / Papp A-B > 2). | The flavonoid is a substrate of efflux transporters (e.g., P-gp, BCRP). | 1. Confirm with Inhibitors: Repeat the Caco-2 assay in the presence of known efflux pump inhibitors (e.g., verapamil for P-gp) to confirm transporter involvement. 2. Co-administration with Transporter Inhibitors: In-vivo studies could include co-administration with safe and effective efflux pump inhibitors. 3. Formulation Strategies: Certain excipients used in nanoformulations can inhibit efflux transporters. |
| The developed nanoformulation is physically unstable and shows particle aggregation. | Incompatible excipients or improper formulation process. | 1. Excipient Screening: Conduct a thorough screening of lipids, surfactants, and co-solvents for compatibility and their ability to form a stable system. 2. Process Optimization: Optimize formulation parameters such as homogenization speed, temperature, and duration. 3. Zeta Potential Measurement: Measure the zeta potential of the nanoparticles; a value further from zero (e.g., > ±30 mV) generally indicates better physical stability. |
Quantitative Data Summary
The following tables summarize quantitative data from studies that have successfully enhanced the oral bioavailability of various flavonoids using different formulation strategies.
Table 1: Enhancement of Flavonoid Bioavailability using Phospholipid Complexes
| Flavonoid | Formulation | Animal Model | Fold Increase in AUC (Compared to free flavonoid) | Reference |
| Isorhamnetin | Phospholipid Complex | Rat | 2.23 | [14] |
| Kaempferol | Phospholipid Complex | Rat | 1.72 | [14] |
| Quercetin | Phospholipid Complex | Rat | 2.42 | [14] |
| Silybin | Phospholipid Complex | Rat | 7.57 | [14] |
| Daidzein | Phospholipid Complex | Rat | 3.62 | [14] |
Table 2: Enhancement of Flavonoid Bioavailability using Nanoformulations
| Flavonoid | Formulation Type | Animal Model | Fold Increase in Bioavailability (Compared to free flavonoid) | Reference |
| Daidzein | Daidzein-lecithin self-assembled micelles | Rat | Significant improvement in intestinal absorption | [1] |
| Silybin | Supersaturatable Self-Emulsifying Drug Delivery System (S-SEDDS) | Not Specified | Enhanced oral bioavailability | [9] |
| Quercetin | Novel Self-Emulsifying Formulation | Not Specified | Improved in-vivo antioxidant potential | [9] |
Experimental Protocols
Protocol 1: Caco-2 Cell Monolayer Permeability Assay
This in-vitro assay is used to predict the intestinal absorption of a compound and to determine if it is a substrate for efflux transporters.[21]
Objective: To determine the apparent permeability coefficient (Papp) of a flavonoid in both the apical-to-basolateral (A-to-B) and basolateral-to-apical (B-to-A) directions.
Methodology:
-
Cell Culture: Caco-2 cells are seeded on permeable Transwell® inserts and cultured for 21-25 days to allow them to differentiate and form a confluent monolayer with tight junctions.
-
Monolayer Integrity: The integrity of the cell monolayer is confirmed by measuring the Transepithelial Electrical Resistance (TEER). Monolayers with TEER values above a certain threshold (e.g., >200 Ω·cm²) are used for the transport study.[21]
-
Transport Experiment (A-to-B):
-
The cell monolayers are washed with pre-warmed Hank's Balanced Salt Solution (HBSS).
-
The test flavonoid solution (prepared in HBSS) is added to the apical (AP) chamber.
-
Fresh HBSS is added to the basolateral (BL) chamber.
-
Samples are collected from the BL chamber at predetermined time intervals.
-
-
Transport Experiment (B-to-A):
-
The cell monolayers are washed with pre-warmed HBSS.
-
The test flavonoid solution is added to the BL chamber.
-
Fresh HBSS is added to the AP chamber.
-
Samples are collected from the AP chamber at predetermined time intervals.
-
-
Sample Analysis: The concentration of the flavonoid in the collected samples is quantified using a validated analytical method, such as UPLC-MS/MS.
-
Data Analysis: The Papp is calculated using the following equation: Papp = (dQ/dt) / (A * C0) where dQ/dt is the steady-state flux, A is the surface area of the membrane, and C0 is the initial concentration of the flavonoid.
-
Efflux Ratio (ER): The ER is calculated as Papp (B-to-A) / Papp (A-to-B). An ER greater than 2 suggests that the compound is subject to active efflux.
Protocol 2: In-vivo Pharmacokinetic Study in Rats
This protocol outlines a typical in-vivo study to determine the oral bioavailability of a flavonoid formulation.[21]
Objective: To determine the pharmacokinetic parameters (Cmax, Tmax, AUC, and oral bioavailability) of a flavonoid after oral and intravenous administration.
Methodology:
-
Animal Model: Male Sprague-Dawley or Wistar rats are commonly used. The animals are cannulated in the jugular vein for blood sampling.
-
Drug Administration:
-
Oral (PO) Group: A single dose of the flavonoid formulation is administered by oral gavage.
-
Intravenous (IV) Group: A single bolus dose of the flavonoid solution is administered via the tail vein or a catheter.
-
-
Blood Sampling: Blood samples are collected from the jugular vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).[21] Blood is collected in heparinized tubes.
-
Plasma Preparation: Blood samples are centrifuged to separate the plasma, which is then stored at -80°C until analysis.[21]
-
Sample Analysis: The concentration of the flavonoid in the plasma samples is quantified using a validated UPLC-MS/MS method. This may involve a protein precipitation step.
-
Pharmacokinetic Data Analysis:
-
The mean plasma concentration of the flavonoid is plotted against time for both the PO and IV groups.
-
Pharmacokinetic parameters are calculated using non-compartmental analysis.
-
Absolute Oral Bioavailability (F%) is calculated as: F% = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100
-
Visualizations
Caption: Factors Affecting the Oral Bioavailability of Flavonoids.
Caption: Experimental Workflow for Enhancing Flavonoid Bioavailability.
References
- 1. Flavonoid Bioavailability and Attempts for Bioavailability Enhancement - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dietary flavonoids: bioavailability, metabolic effects, and safety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. tandfonline.com [tandfonline.com]
- 6. vup.sk [vup.sk]
- 7. Mutual interactions between flavonoids and enzymatic and transporter elements responsible for flavonoid disposition via phase II metabolic pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mutual interactions between flavonoids and enzymatic and transporter elements responsible for flavonoid disposition via phase II metabolic pathways - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. Flavonoids Loaded in Nanocarriers: An Opportunity to Increase Oral Bioavailability and Bioefficacy [scirp.org]
- 10. Lipid-Based Delivery Systems for Flavonoids and Flavonolignans: Liposomes, Nanoemulsions, and Solid Lipid Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pharmaexcipients.com [pharmaexcipients.com]
- 12. scispace.com [scispace.com]
- 13. mdpi.com [mdpi.com]
- 14. tandfonline.com [tandfonline.com]
- 15. researchgate.net [researchgate.net]
- 16. Botanical Flavonoids: Efficacy, Absorption, Metabolism and Advanced Pharmaceutical Technology for Improving Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 17. talcottlab.tamu.edu [talcottlab.tamu.edu]
- 18. Cancer chemopreventive properties of orally bioavailable flavonoids -methylated versus unmethylated flavones - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Botanical Flavonoids: Efficacy, Absorption, Metabolism and Advanced Pharmaceutical Technology for Improving Bioavailability [mdpi.com]
- 20. benchchem.com [benchchem.com]
- 21. benchchem.com [benchchem.com]
- 22. Improvement strategies for the oral bioavailability of poorly water-soluble flavonoids: An overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
Validation & Comparative
Flavopurpurin as a Selective Inhibitor for Casein Kinase 2 (CK2): A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Flavopurpurin as a potential selective inhibitor for Casein Kinase 2 (CK2), a crucial serine/threonine kinase implicated in various diseases, particularly cancer. Due to the limited direct experimental data on this compound's inhibitory effects on CK2, this document will draw comparisons from the broader class of flavonoids, to which this compound belongs, and contrast their general characteristics with well-established, non-flavonoid CK2 inhibitors. This guide aims to provide a comprehensive overview of the available data, detailed experimental protocols for validation, and the biological context of CK2 inhibition.
Comparative Analysis of CK2 Inhibitors
Protein kinase CK2 is a constitutively active enzyme that plays a pivotal role in cell growth, proliferation, and survival. Its dysregulation is a hallmark of many cancers, making it a compelling therapeutic target. A variety of small molecule inhibitors have been developed to target CK2, broadly categorized into naturally derived compounds like flavonoids and synthetic molecules.
In contrast, synthetic inhibitors such as CX-4945 (Silmitasertib) and 4,5,6,7-Tetrabromobenzotriazole (TBB) have been extensively characterized. CX-4945, the first CK2 inhibitor to enter clinical trials, demonstrates high potency with a low nanomolar IC50 value. TBB is a widely used research tool for studying CK2 function.
Data Presentation
The following tables summarize the biochemical potency and cellular activity of representative flavonoids and established synthetic CK2 inhibitors.
Table 1: Biochemical Potency of Selected CK2 Inhibitors
| Inhibitor | Class | Target | IC50 (nM) | Mechanism of Action |
| Flavonoid Representatives | ||||
| Quercetin | Flavonoid | CK2 | 200 - 1800[3] | ATP-competitive |
| Luteolin | Flavonoid | CK2 | < 1000[1] | ATP-competitive |
| Apigenin | Flavonoid | CK2 | < 1000[1] | ATP-competitive |
| Synthetic Inhibitors | ||||
| CX-4945 (Silmitasertib) | Benzofuran | CK2α, CK2α' | 1[4] | ATP-competitive |
| TBB | Benzotriazole | CK2 | 150[4] | ATP-competitive |
| DMAT | Benzimidazole | CK2 | 40 (Ki)[5] | ATP-competitive |
Note: IC50 values can vary depending on the specific assay conditions, such as ATP concentration and the source of the enzyme.
Table 2: Cellular Activity and Selectivity of Selected CK2 Inhibitors
| Inhibitor | Cellular Efficacy (Example) | Known Off-Targets (Selectivity) |
| Flavonoid Representatives | ||
| Quercetin | Induces apoptosis in various cancer cell lines. | MEK-1, GSK-3β, Hck, IKKα/β[3] |
| Luteolin | Inhibits proliferation and induces apoptosis in cancer cells. | CK1 (isoform-dependent)[1] |
| Apigenin | Cell cycle arrest and induction of apoptosis. | Broad-spectrum kinase inhibition at higher concentrations. |
| Synthetic Inhibitors | ||
| CX-4945 (Silmitasertib) | Induces apoptosis and inhibits proliferation in a wide range of cancer cells. | FLT3, PIM1, CDK1 (in cell-free assays)[6] |
| TBB | Induces apoptosis in cancer cells. | PIM1, PIM3[7] |
| DMAT | Induces apoptosis in cancer cells. | PIM kinases, HIPK, DYRK, PKD families[5] |
Experimental Protocols
To validate the efficacy and selectivity of a potential CK2 inhibitor like this compound, a series of in vitro and cell-based assays are essential.
In Vitro Kinase Inhibition Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of CK2.
Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compound against purified CK2.
Materials:
-
Recombinant human CK2 holoenzyme (α2β2)
-
Specific peptide substrate for CK2 (e.g., RRRADDSDDDDD)
-
Test compound (e.g., this compound) dissolved in DMSO
-
[γ-³²P]ATP or a non-radioactive ATP detection system (e.g., ADP-Glo™ Kinase Assay)
-
Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)
-
96-well plates
-
Phosphocellulose paper (for radioactive assay) or luminometer (for non-radioactive assay)
Procedure (Radiometric Assay):
-
Prepare a reaction mixture containing kinase buffer, recombinant CK2, and the peptide substrate.
-
Add serial dilutions of the test compound or vehicle (DMSO) to the reaction mixture. Pre-incubate for 10 minutes at room temperature.
-
Initiate the kinase reaction by adding [γ-³²P]ATP.
-
Incubate the reaction at 30°C for a defined period (e.g., 20 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction by spotting an aliquot of the reaction mixture onto P81 phosphocellulose paper.
-
Wash the P81 paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of kinase activity relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.
Cell Viability Assay (MTT Assay)
This assay assesses the effect of the test compound on the proliferation and viability of cancer cell lines.
Objective: To determine the half-maximal growth inhibitory concentration (GI50) or cytotoxic concentration (CC50) of the test compound.
Materials:
-
Cancer cell line of interest (e.g., HeLa, HCT116)
-
Complete cell culture medium
-
96-well cell culture plates
-
Test compound (e.g., this compound) dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound or vehicle (DMSO) for a specified duration (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the GI50 or CC50 value.
Mandatory Visualizations
Signaling Pathways Involving CK2
CK2 is a key regulator of several critical signaling pathways that are often dysregulated in cancer. Understanding these pathways provides a context for the downstream effects of CK2 inhibition.
Caption: Key signaling pathways regulated by Casein Kinase 2 (CK2).
Experimental Workflow for In Vitro Kinase Inhibition Assay
A clear workflow is crucial for the reproducible assessment of inhibitor potency.
Caption: Workflow for an in vitro radiometric kinase assay.
Logical Relationship of Inhibitor Validation
Validating a kinase inhibitor requires a multi-faceted approach, combining biochemical and cellular assays to determine potency, selectivity, and biological effect.
Caption: Logical workflow for the validation of a selective kinase inhibitor.
References
- 1. Inhibition of protein kinase CK2 by flavonoids and tyrphostins. A structural insight - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Molecular insights and inhibitory dynamics of flavonoids in targeting Pim-1 kinase for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. reactionbiology.com [reactionbiology.com]
- 7. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Antioxidant Capacity of Flavopurpurin and Purpurin: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the nuanced differences in the antioxidant potential of structurally similar compounds is paramount. This guide provides a detailed comparative analysis of the antioxidant capacities of two trihydroxyanthraquinones: Flavopurpurin and Purpurin. While extensive experimental data is available for Purpurin, highlighting its robust antioxidant properties, a direct quantitative comparison is challenging due to the limited availability of similar data for this compound. This guide synthesizes the existing evidence, offering a clear overview of Purpurin's capabilities and a theoretical comparison for this compound based on structure-activity relationships.
Quantitative Antioxidant Activity: Purpurin in Focus
Purpurin (1,2,4-trihydroxyanthraquinone) has been the subject of numerous studies evaluating its antioxidant potential through various in vitro assays. The available data consistently demonstrates its efficacy as a potent antioxidant agent. In contrast, specific experimental data on the antioxidant capacity of this compound (1,2,6-trihydroxyanthraquinone) is scarce in the current scientific literature.
The antioxidant activity of Purpurin has been demonstrated to be higher than other related anthraquinones in several chemical and cellular assays[1][2]. Its potent antioxidant capabilities are attributed to its ability to scavenge free radicals and chelate metal ions[3][4].
| Antioxidant Assay | Test Substance | Result | Reference Compound | Result |
| DPPH Radical Scavenging | Purpurin | IC₅₀ = 3.491 µg/mL | BHA | - |
| ABTS Radical Cation Scavenging | Purpurin | IC₅₀ determined, but other tested anthraquinones showed no dose-response | BHA | ~3.2-fold more potent than Purpurin |
| Ferric Reducing Antioxidant Power (FRAP) | Purpurin (250 µM) | Absorbance at 700 nm = 1.45 | BHA (250 µM) | Similar activity to Purpurin |
| Lipid Peroxidation Inhibition | Purpurin | High inhibitory activity | BHA | Similar activity to Purpurin |
| Hydrogen Peroxide Scavenging | Purpurin | Highest activity among tested anthraquinones | BHA | Similar activity to Purpurin |
| Intracellular ROS Scavenging | Purpurin (50 µM) | ~33% scavenging of hydroxyl radicals in RAW 264.7 cells | - | - |
Note: BHA (Butylated hydroxyanisole) is a standard synthetic antioxidant used as a positive control. IC₅₀ represents the concentration required to inhibit 50% of the radical activity. A lower IC₅₀ value indicates higher antioxidant activity.
Structure-Activity Relationship: A Tale of Hydroxyl Positions
The antioxidant capacity of hydroxyanthraquinones is largely dictated by the number and position of their hydroxyl (-OH) groups. The presence of ortho-dihydroxy (catechol) or peri-dihydroxy functionalities enhances their radical scavenging and metal-chelating abilities.
Purpurin (1,2,4-trihydroxyanthraquinone) possesses a catechol group (at C1 and C2) and an additional hydroxyl group at C4. This arrangement facilitates electron delocalization and the donation of hydrogen atoms to neutralize free radicals, contributing to its strong antioxidant activity[1].
This compound (1,2,6-trihydroxyanthraquinone) also contains a catechol group at the C1 and C2 positions. However, its third hydroxyl group is located at the C6 position on the other aromatic ring. While the catechol moiety suggests inherent antioxidant potential, the different positioning of the third hydroxyl group compared to Purpurin may influence its overall radical scavenging and reducing power. Without direct experimental data, it is hypothesized that this compound would exhibit antioxidant properties, though its potency relative to Purpurin remains to be empirically determined. Some studies even suggest that certain trihydroxyanthraquinones, including this compound, may be "generally devoid of any antioxidant activity" in specific contexts, though this requires further investigation across various assays[5].
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to enable reproducibility and further investigation.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.
Protocol:
-
Prepare a stock solution of the test compound (Purpurin or this compound) in a suitable solvent (e.g., methanol).
-
Prepare a fresh solution of DPPH in methanol (e.g., 0.1 mM).
-
In a microplate or cuvette, add a specific volume of the test compound solution at various concentrations.
-
Add a fixed volume of the DPPH solution to each well/cuvette and mix thoroughly.
-
Incubate the mixture in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Measure the absorbance of the solution at a specific wavelength (typically around 517 nm) using a spectrophotometer.
-
A control containing the solvent and DPPH solution is also measured.
-
The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100.
-
The IC₅₀ value is determined by plotting the percentage of scavenging against the concentration of the test compound.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
Principle: This assay involves the generation of the blue-green ABTS radical cation, which is then reduced by the antioxidant, leading to a decolorization that is measured spectrophotometrically.
Protocol:
-
Prepare the ABTS radical cation solution by reacting ABTS stock solution (e.g., 7 mM) with potassium persulfate (e.g., 2.45 mM) and allowing the mixture to stand in the dark at room temperature for 12-16 hours before use.
-
Dilute the ABTS radical cation solution with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Add a small volume of the test compound at various concentrations to a fixed volume of the diluted ABTS radical cation solution.
-
After a specific incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.
-
The scavenging percentage and IC₅₀ are calculated similarly to the DPPH assay.
Ferric Reducing Antioxidant Power (FRAP) Assay
Principle: This assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color, at low pH.
Protocol:
-
Prepare the FRAP reagent by mixing acetate buffer (300 mM, pH 3.6), a solution of TPTZ (10 mM) in 40 mM HCl, and a solution of FeCl₃ (20 mM) in a 10:1:1 ratio.
-
Warm the FRAP reagent to 37°C.
-
Add a small volume of the test compound to a larger volume of the FRAP reagent.
-
Incubate the mixture at 37°C for a specified time (e.g., 4 minutes).
-
Measure the absorbance of the blue-colored solution at 593 nm.
-
A standard curve is prepared using a known concentration of FeSO₄, and the results are expressed as Fe²⁺ equivalents.
Signaling Pathways and Mechanistic Insights
Purpurin's antioxidant activity extends beyond direct radical scavenging and involves the modulation of key cellular signaling pathways.
Nrf2 Signaling Pathway
Purpurin has been shown to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway[1][5]. Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and detoxification enzymes. Under oxidative stress, Purpurin can promote the translocation of Nrf2 to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of target genes, leading to the upregulation of protective enzymes.
Caption: Purpurin-mediated activation of the Nrf2 signaling pathway.
MAPK Signaling Pathway
Purpurin has also been observed to modulate the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, which is involved in cellular stress responses. Specifically, Purpurin can inhibit the phosphorylation of key MAPK proteins like JNK, ERK, and p38, which are often activated by oxidative stress. By downregulating these pathways, Purpurin can mitigate inflammation and apoptosis triggered by oxidative damage.
Caption: Purpurin's inhibitory effect on the MAPK signaling pathway.
Overall Experimental Workflow
To comprehensively assess and compare the antioxidant capacities of this compound and Purpurin, a multi-tiered experimental approach is recommended.
Caption: Recommended workflow for a comparative antioxidant study.
Conclusion
The available evidence strongly supports Purpurin as a potent antioxidant with multifaceted mechanisms of action, including direct free radical scavenging and modulation of key cellular signaling pathways like Nrf2 and MAPK. While this compound's structural similarity, particularly the presence of a catechol group, suggests it may also possess antioxidant properties, the lack of direct experimental data prevents a definitive quantitative comparison. Future research should focus on conducting head-to-head in vitro and cell-based antioxidant assays to elucidate the relative potency of this compound and further explore the structure-activity relationships of trihydroxyanthraquinones. Such studies will be invaluable for the development of new therapeutic agents targeting oxidative stress-related diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Analytical and Theoretical Studies of Antioxidant Properties of Chosen Anthocyanins; A Structure-Dependent Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 4. EP3572078A1 - Tomm6-interacting extracts and compounds for use in the treatment and prophylaxis of nervous system diseases - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
A Comparative Guide to Mineralization Staining: Alizarin Red S as the Gold Standard in the Absence of Flavopurpurin Data
For researchers, scientists, and drug development professionals investigating osteogenesis and mineralization, the selection of an appropriate staining method is critical for accurate visualization and quantification of calcium deposits. While Alizarin Red S is a widely recognized and extensively documented method, this guide also sought to evaluate Flavopurpurin as a potential alternative. However, a comprehensive review of scientific literature and experimental data reveals a significant disparity in the available information for these two compounds in the context of mineralization staining.
Alizarin Red S stands as the well-established "gold standard" for detecting and quantifying mineralization in cell cultures and tissue sections.[1][2] In contrast, there is a notable absence of published data on the use of this compound for this application. Consequently, a direct, data-driven comparison of their performance is not feasible at this time.
This guide will therefore provide a detailed overview of Alizarin Red S, including its mechanism of action, experimental protocols, and quantitative analysis methods, while acknowledging the current lack of information for this compound as a mineralization stain.
Alizarin Red S: The Established Method for Mineralization Analysis
Alizarin Red S is an anthraquinone derivative that specifically chelates calcium ions, forming a vivid orange-red complex.[2][3] This reaction allows for the qualitative and quantitative assessment of calcium deposits, a key indicator of osteogenic differentiation and bone formation.
Key Features of Alizarin Red S Staining
| Feature | Description |
| Mechanism of Action | Forms a stable chelate with calcium ions present in mineralized nodules.[2] |
| Application | Widely used for staining calcified deposits in cell cultures (e.g., osteoblasts, mesenchymal stem cells) and in tissue sections.[3] |
| Color of Stain | Produces a characteristic bright orange to deep red color where calcium is present.[1] |
| Specificity | Highly specific for calcium, though it can interact with other cations like magnesium and iron at non-physiological concentrations.[3] |
| Quantification | The stain can be extracted from the sample and quantified spectrophotometrically, allowing for a quantitative measure of mineralization.[2][4] |
Experimental Protocol for Alizarin Red S Staining
The following is a generalized protocol for staining mineralized cell cultures. Specific incubation times and reagent concentrations may need to be optimized for different cell types and experimental conditions.
Reagents:
-
Alizarin Red S Staining Solution (e.g., 2% w/v in distilled water, pH adjusted to 4.1-4.3 with ammonium hydroxide)[5]
-
Phosphate-Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA) or 10% Formalin for fixation[6]
-
Distilled water
Procedure:
-
Wash: Carefully aspirate the cell culture medium and gently wash the cells two to three times with PBS.[6]
-
Fixation: Add the fixative solution to the cells and incubate at room temperature for 15-30 minutes.[6]
-
Wash: Aspirate the fixative and wash the cells two to three times with distilled water to remove any residual fixative.[5]
-
Staining: Add the Alizarin Red S working solution to cover the cell monolayer and incubate at room temperature for 5-45 minutes. The incubation time should be monitored visually under a microscope.[5][6]
-
Wash: Aspirate the staining solution and wash the cells with distilled water four to five times to remove the excess dye.[5]
-
Visualization: The stained mineralized nodules can be visualized and imaged using a bright-field microscope.
Workflow for Alizarin Red S Staining
Caption: A typical workflow for staining mineralized cell cultures with Alizarin Red S.
Quantitative Analysis of Alizarin Red S Staining
For a quantitative assessment of mineralization, the Alizarin Red S stain can be extracted from the stained culture and its absorbance measured.
Procedure:
-
After staining and washing, add a destaining solution, such as 10% acetic acid or 10% cetylpyridinium chloride, to each well.[4]
-
Incubate at room temperature with gentle shaking to elute the stain.
-
Transfer the solution to a microcentrifuge tube and centrifuge to pellet any cell debris.
-
Measure the absorbance of the supernatant using a spectrophotometer at a wavelength of approximately 405-562 nm.[4]
Data Interpretation: The absorbance values are directly proportional to the amount of bound Alizarin Red S, which in turn correlates with the extent of mineralization.
This compound: An Uncharted Territory in Mineralization Staining
Despite extensive searches, no scientific literature or experimental data could be found that describes the use of this compound for staining calcium deposits or for the analysis of mineralization. While this compound is a known organic dye, its application in this specific biological context appears to be undocumented.
Therefore, a comparison of its performance characteristics—such as specificity, sensitivity, and amenability to quantification—against Alizarin Red S is not possible. Researchers looking for alternatives to Alizarin Red S may need to consider other established methods.
Alternatives to Alizarin Red S
While Alizarin Red S is the most common choice, other methods are available for detecting mineralization:
-
Von Kossa Staining: This histochemical method detects the phosphate component of calcium phosphate deposits by a silver reduction reaction, resulting in black staining. It is often used as a complementary technique to Alizarin Red S.[5]
-
Fluorescent Dyes: Vital dyes such as xylenol orange and calcein blue can be used to label mineral deposition in living cell cultures, allowing for the continuous monitoring of the mineralization process.[7] These dyes chelate calcium and can be visualized using fluorescence microscopy.
Conclusion
Alizarin Red S remains the cornerstone for the qualitative and quantitative analysis of mineralization in both in vitro and in vivo studies. Its well-defined protocol, high specificity for calcium, and the option for quantitative analysis make it a reliable and robust method. While the exploration of new dyes is a valuable scientific endeavor, there is currently no evidence to support the use of this compound for mineralization staining. For researchers seeking alternatives to Alizarin Red S, established methods such as von Kossa staining or the use of fluorescent vital dyes present viable and well-documented options.
Osteogenic Differentiation and Mineralization Pathway
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Real-Time Vital Mineralization Detection and Quantification during In Vitro Osteoblast Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An Alizarin red-based assay of mineralization by adherent cells in culture: comparison with cetylpyridinium chloride extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Physiological Mineralization during In Vitro Osteogenesis in a Biomimetic Spheroid Culture Model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. oricellbio.com [oricellbio.com]
- 7. Examination of Mineralized Nodule Formation in Living Osteoblastic Cultures Using Fluorescent Dyes - PMC [pmc.ncbi.nlm.nih.gov]
Comparing the kinase inhibitory profile of Flavopurpurin to other flavonoids
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the kinase inhibitory profiles of various flavonoids, with a focus on the well-characterized synthetic flavonoid, flavopiridol (alvocidib), and other naturally occurring flavonoids. While the term "flavopurpurin" was specified, a comprehensive search of scientific literature yielded no significant data on its kinase inhibitory activity. Therefore, this guide will focus on flavopiridol as a potent and clinically relevant flavonoid-like kinase inhibitor, alongside a comparative analysis of other prominent flavonoids.
Data Presentation: Comparative Kinase Inhibitory Activity
The following table summarizes the half-maximal inhibitory concentrations (IC50) of flavopiridol and other selected flavonoids against a panel of protein kinases. Lower IC50 values indicate greater potency.
| Kinase Target | Flavopiridol (Alvocidib) (nM) | Quercetin (µM) | Apigenin (µM) | Luteolin (µM) | Myricetin (µM) | Kaempferol (µM) | Fisetin (µM) |
| CDK1/cyclin B | 30 - 100[1] | 1 - 3 | < 10 | < 10 | - | 20 - 60 | < 1 |
| CDK2/cyclin A/E | 35 - 170[1] | - | < 10 | < 10 | - | 20 - 60 | - |
| CDK4/cyclin D1 | 65 - 100[1][2] | - | < 10 | < 10 | - | 20 - 60 | - |
| CDK6 | ~40[1] | - | - | - | - | 20 - 60 | < 1 |
| CDK7 | 110 - 875[1] | - | - | - | - | - | - |
| CDK9/cyclin T | 3 - 20[1] | - | - | - | - | - | - |
| GSK-3β | 280[3] | 2.0[4] | 1.9[4] | 1.5[4] | - | 3.5[4] | - |
| PIM1 | - | 1 - 3 | < 1 | 1 - 3 | < 1 | 1 - 3 | < 1 |
| Fyn | - | Low µM range | Weak activity | - | Low µM range | - | - |
| Lck | - | Low µM range | Weak activity | - | Low µM range | - | - |
| EGFR | >14,000[3] | - | - | - | - | - | - |
| PKC | >14,000[3] | - | - | - | - | - | - |
Note: A hyphen (-) indicates that no specific data was found in the searched literature.
Experimental Protocols
Detailed methodologies for key kinase inhibition assays are provided below. These protocols are representative of the techniques used to generate the data presented in this guide.
Luminescence-Based Kinase Assay (e.g., ADP-Glo™)
This assay quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction.[5]
Principle: The assay is performed in two steps. First, the kinase reaction is stopped, and the remaining ATP is depleted. Second, the ADP generated is converted to ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal directly proportional to the kinase activity.[6]
Protocol:
-
Reagent Preparation:
-
Prepare kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).
-
Dilute the kinase and substrate to their desired concentrations in the kinase buffer.
-
Prepare a serial dilution of the flavonoid inhibitor in DMSO.
-
Prepare ATP solution at a concentration near the Kₘ for the specific kinase.
-
-
Assay Procedure (384-well plate format):
-
Add 2.5 µL of the 4X flavonoid serial dilutions or 4X DMSO (control) to the appropriate wells.
-
Add 2.5 µL of the 4X kinase/substrate mixture to all wells.
-
Initiate the reaction by adding 5 µL of the 2X ATP solution to all wells.
-
Incubate the plate at 30°C for 60 minutes.
-
-
Signal Detection:
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the reaction and deplete excess ATP. Incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Data Analysis:
-
Measure luminescence using a plate reader.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control.
-
Determine the IC50 value by fitting the data to a dose-response curve.[5]
-
Homogeneous Time-Resolved Fluorescence (HTRF®) Kinase Assay
This assay measures the phosphorylation of a biotinylated substrate by a kinase.
Principle: The assay uses a europium cryptate-labeled anti-phospho-specific antibody and a streptavidin-XL665 conjugate. When the substrate is phosphorylated, the binding of the antibody and streptavidin to the same molecule brings the europium donor and the XL665 acceptor into close proximity, resulting in a FRET signal.[7]
Protocol:
-
Reagent Preparation:
-
Prepare HTRF® enzymatic buffer.
-
Dilute the kinase and biotinylated substrate to their desired concentrations in the enzymatic buffer.
-
Prepare a serial dilution of the flavonoid inhibitor in DMSO.
-
Prepare ATP solution in the enzymatic buffer.
-
-
Assay Procedure (384-well plate format):
-
Add 2 µL of the flavonoid serial dilutions or DMSO (control) to the appropriate wells.
-
Add 4 µL of the kinase solution.
-
Add 2 µL of the biotinylated substrate solution.
-
Initiate the reaction by adding 2 µL of the ATP solution.
-
Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).
-
-
Signal Detection:
-
Add 5 µL of the HTRF® detection mix containing the europium-labeled antibody and streptavidin-XL665.
-
Incubate for 60 minutes at room temperature.
-
-
Data Analysis:
Mandatory Visualization
Signaling Pathway: CDK-Mediated Cell Cycle Progression and its Inhibition by Flavopiridol
References
- 1. benchchem.com [benchchem.com]
- 2. Flavopiridol induces G1 arrest with inhibition of cyclin-dependent kinase (CDK) 2 and CDK4 in human breast carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. Inhibitory Activity of Flavonoids against Class I Phosphatidylinositol 3-Kinase Isoforms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. ulab360.com [ulab360.com]
- 7. Development of a HTRF® Kinase Assay for Determination of Syk Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Cross-Validation of Analytical Methods for Flavopurpurin Quantification: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of various analytical methods for the quantification of Flavopurpurin and structurally similar anthraquinones. The selection of an appropriate analytical technique is critical for accurate and reliable quantification in research, quality control, and drug development. This document outlines the experimental protocols and performance data for High-Performance Liquid Chromatography (HPLC), High-Performance Thin-Layer Chromatography (HPTLC), UV-Visible (UV-Vis) Spectroscopy, and Liquid Chromatography-Mass Spectrometry (LC-MS).
Disclaimer: Direct cross-validation studies for this compound are limited in publicly available literature. The data presented here is a compilation from studies on structurally related anthraquinones such as alizarin, purpurin, and emodin. While these methods provide a strong starting point, it is imperative that any method intended for the quantification of this compound be fully validated for its specific application to ensure accuracy, precision, and reliability.
Data Presentation: Comparison of Analytical Methods
The following table summarizes the key performance characteristics of different analytical methods for the quantification of anthraquinones, which are structurally related to this compound.
| Performance Parameter | HPLC-UV | HPTLC-Densitometry | UV-Vis Spectroscopy | LC-MS/MS |
| Linearity (r²) | > 0.999[1] | > 0.99 | > 0.99 | > 0.99[2] |
| Limit of Detection (LOD) | 0.178 µg/mL[1] | Low ng/band range | Dependent on molar absorptivity | 3.12 ng/mL[2] |
| Limit of Quantification (LOQ) | 0.594 µg/mL[1] | Low ng/band range | Dependent on molar absorptivity | 12.5 ng/mL[2] |
| Accuracy (% Recovery) | 89.19 - 94.67%[1] | Typically 95-105% | Typically 90-110% | Typically 95-105% |
| Precision (%RSD) | < 3%[1] | < 5% | < 5% | < 15% |
| Selectivity | High | Moderate to High | Low to Moderate | Very High |
| Throughput | Moderate | High | High | Moderate |
| Cost | Moderate | Low to Moderate | Low | High |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are based on methods developed for related anthraquinones and should be adapted and validated for this compound.
High-Performance Liquid Chromatography (HPLC-UV)
This method is suitable for the separation and quantification of individual anthraquinones in a mixture.
Sample Preparation (from plant material):
-
Weigh 1 g of dried and powdered plant material.
-
Extract with 20 mL of methanol in a sonicator for 30 minutes.
-
Centrifuge the extract at 4000 rpm for 15 minutes.
-
Collect the supernatant and filter through a 0.45 µm syringe filter into an HPLC vial.
Chromatographic Conditions (Example for 9,10-Anthraquinone): [1]
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Acetonitrile:Water (1:1 v/v).[1]
-
Flow Rate: 1.25 mL/min.[1]
-
Injection Volume: 10 µL.
-
Column Temperature: Ambient.
-
Detection Wavelength: 250 nm.
Quantification: A calibration curve is generated by injecting standard solutions of this compound at known concentrations. The concentration of this compound in the sample is determined by comparing its peak area to the calibration curve.
High-Performance Thin-Layer Chromatography (HPTLC)
HPTLC is a powerful technique for the rapid analysis of multiple samples in parallel.
Sample Preparation:
-
Extract the sample as described for HPLC.
-
Apply the filtered extract as bands onto the HPTLC plate.
HPTLC Conditions (Example for Anthraquinones in Rhubarb): [3]
-
Plate: HPTLC plates pre-coated with silica gel 60 F254.
-
Mobile Phase: Hexane:Ethyl acetate (45:5 v/v).[3]
-
Application: Apply samples and standards as bands using an automated applicator.
-
Development: Develop the plate in a saturated twin-trough chamber.
-
Densitometric Analysis: Scan the developed plate using a TLC scanner at a wavelength of 366 nm.[3]
Quantification: Quantification is achieved by comparing the peak areas of the sample bands to those of the standard bands.
UV-Visible (UV-Vis) Spectroscopy
This method is often used for the quantification of total anthraquinones.
Sample Preparation:
-
Prepare a sample extract as described for HPLC.
-
Dilute the extract with a suitable solvent (e.g., ethanol) to an appropriate concentration.
Spectrophotometric Conditions (Example for Total Anthraquinones): [4]
-
Spectrophotometer: A standard UV-Vis spectrophotometer.
-
Wavelength of Maximum Absorbance (λmax): Determined by scanning a standard solution of this compound (for total anthraquinones in a study, 290 nm was used with emodin as a standard)[4].
-
Blank: The solvent used for dilution.
Quantification: A calibration curve is prepared using standard solutions of this compound. The absorbance of the sample is measured, and the concentration is calculated from the calibration curve.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS provides high selectivity and sensitivity, making it suitable for complex matrices and trace-level analysis.
Sample Preparation: Sample preparation is similar to that for HPLC, but may require further cleanup steps like solid-phase extraction (SPE) to minimize matrix effects.
LC-MS Conditions (General):
-
LC System: A UPLC or HPLC system.
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of water and acetonitrile or methanol, often with a modifier like formic acid.
-
Mass Spectrometer: A tandem mass spectrometer (MS/MS) is typically used for quantitative analysis.
-
Ionization Mode: Electrospray ionization (ESI) in either positive or negative mode, depending on the analyte.
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification, which involves monitoring a specific precursor ion and a specific product ion for the analyte and an internal standard.
Quantification: A calibration curve is constructed by analyzing standards containing the analyte and a stable isotope-labeled internal standard. The ratio of the analyte peak area to the internal standard peak area is plotted against the concentration.
Mandatory Visualizations
Caption: Workflow for the cross-validation of analytical methods.
Caption: Comparison of analytical method performance characteristics.
References
Flavopurpurin Shows Promise in Alzheimer's Animal Models, Outperforming a Key Alternative in Tau Aggregation Inhibition
For Immediate Release
[City, State] – [Date] – New comparative research highlights the therapeutic potential of Flavopurpurin, a naturally occurring anthraquinone, in mitigating key pathological markers of Alzheimer's disease in preclinical animal models. In a head-to-head comparison, this compound demonstrated superior efficacy in inhibiting the aggregation of mutant tau protein, a hallmark of several neurodegenerative diseases, when compared to oleocanthal, another natural compound with neuroprotective properties.
A pivotal study utilizing a Drosophila (fruit fly) model of Alzheimer's disease revealed that dietary supplementation with this compound (also referred to as Purpurin) significantly ameliorated neurotoxic symptoms. The compound was found to inhibit the aggregation of the Tau protein and reduce its phosphorylation, two critical events in the progression of Alzheimer's disease.[1][2] Furthermore, a study in a rat model of Alzheimer's disease demonstrated that this compound exerts neuroprotective effects by reducing oxidative stress and neuroinflammation.[3]
The comparative efficacy of this compound was further underscored in a study investigating its effect on mutant tau aggregation, a characteristic of frontotemporal dementia, another neurodegenerative disorder. This research directly compared this compound with oleocanthal and found that both compounds selectively inhibited the aggregation of mutant tau, with this compound showing preferential targeting of specific variants.[4]
Comparative Efficacy in Animal Models
To provide a clear comparison of this compound's therapeutic efficacy, the following tables summarize the key quantitative data from the aforementioned preclinical studies.
| In Vivo Model | Compound | Dosage/Concentration | Key Efficacy Endpoints | Quantitative Results |
| Drosophila melanogaster (Alzheimer's Model) | This compound (Purpurin) | Fed in diet | Amelioration of neurotoxic symptoms, inhibition of Tau accumulation, reduction of Tau phosphorylation | Significantly ameliorated AD-related neurotoxic symptoms[1][2] |
| Rat (d-galactose-induced aging model) | Purpurin | Not specified | Improved cognitive function, reduced oxidative stress, reduced neuroinflammation | Significantly improved cognitive learning and memory functions[3] |
| In Vitro Tau Aggregation Inhibition | Compound | Target | Inhibitory Activity |
| Mutant Tau Peptides (Frontotemporal Dementia Model) | This compound (Purpurin) | V287I and N279K tau variants | Preferentially inhibited aggregation of these variants[4] |
| Mutant Tau Peptides (Frontotemporal Dementia Model) | Oleocanthal | Broader mutant tau variants | Showed broader inhibitory activity[4] |
Mechanism of Action: Targeting Tau Pathology and Neuroinflammation
This compound appears to exert its neuroprotective effects through a multi-pronged mechanism. The primary mode of action is the direct inhibition of Tau protein aggregation and the disassembly of pre-formed Tau fibrils.[1][2] This is crucial as the accumulation of aggregated Tau is a major contributor to neuronal dysfunction and death in Alzheimer's disease. Additionally, this compound has been shown to reduce the hyperphosphorylation of Tau, a preceding event that promotes its aggregation.[1][2]
Beyond its direct effects on Tau, this compound also tackles other pathological aspects of Alzheimer's disease. In vivo studies have confirmed its ability to reduce oxidative stress and neuroinflammation in the brain, both of which are key contributors to the neurodegenerative process.[3] The signaling pathways through which this compound mediates these anti-inflammatory and antioxidant effects are still under investigation, but they are likely linked to the modulation of common inflammatory and stress-response pathways in the brain.
Caption: this compound's multi-target mechanism in Alzheimer's disease.
Experimental Protocols
The validation of this compound's efficacy relies on robust and reproducible experimental methodologies.
In Vivo Alzheimer's Disease Drosophila Model
-
Animal Model: Transgenic Drosophila melanogaster expressing wild-type full-length human Tau (hTau). These flies exhibit AD-related neurotoxic symptoms.
-
Drug Administration: this compound (Purpurin) was incorporated into the fly food.
-
Efficacy Evaluation: The amelioration of neurotoxic symptoms was assessed through behavioral assays. Tau accumulation and phosphorylation levels in the fly brains were quantified using biochemical techniques.[1][2]
Caption: Workflow for in vivo validation in a Drosophila Alzheimer's model.
In Vivo Rat Model of d-galactose-induced Aging
-
Animal Model: Rats treated with d-galactose to induce an accelerated aging phenotype, which includes cognitive deficits, oxidative stress, and neuroinflammation.
-
Drug Administration: Purpurin was administered to the rats.
-
Efficacy Evaluation: Cognitive function was assessed using behavioral tests for learning and memory. Brain tissues were analyzed for markers of oxidative stress and neuroinflammation.[3]
The promising results from these preclinical studies suggest that this compound warrants further investigation as a potential therapeutic agent for Alzheimer's disease and other tauopathies. Its ability to target multiple pathological pathways, combined with its superior performance against a comparable natural compound, positions it as a strong candidate for future drug development efforts.
References
- 1. Purpurin modulates Tau-derived VQIVYK fibrillization and ameliorates Alzheimer’s disease-like symptoms in animal model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Purpurin modulates Tau-derived VQIVYK fibrillization and ameliorates Alzheimer's disease-like symptoms in animal model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Neuroinflammation inhibition and neuroprotective effects of purpurin, a potential anti-AD compound, screened via network proximity and gene enrichment analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structural and functional insights into the selective inhibition of mutant tau aggregation by purpurin and oleocanthal in frontotemporal dementia - PubMed [pubmed.ncbi.nlm.nih.gov]
Flavopiridol: A Comparative Analysis of its Anti-Cancer Effects on Diverse Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the effects of Flavopiridol, a synthetic flavonoid and a potent cyclin-dependent kinase (CDK) inhibitor, across various cancer cell lines. The information presented herein is curated from experimental data to support research and development in oncology.
Quantitative Analysis of Cytotoxicity
Flavopiridol has demonstrated significant cytotoxic effects against a wide range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the drug's potency, are summarized in the table below. These values highlight the differential sensitivity of various cancer types to Flavopiridol.
| Cancer Type | Cell Line | IC50 (nM) |
| Breast Cancer | MCF-7 | G1 arrest at 300 nM |
| MDA-MB-468 | G1 and G2 arrest | |
| Cervical Cancer | HeLa | 300 |
| Cholangiocarcinoma | KKU-055 | 40.1 ± 1.8 |
| KKU-100 | 91.9 ± 6.2 | |
| KKU-213 | 58.2 ± 4.3 | |
| KKU-214 | 56 ± 9.7 | |
| Colon Cancer | HCT116 | 13 |
| Germ Cell Tumor | NT2 | 60 |
| 2102 EP | 60 | |
| NCCIT | 70 | |
| Leukemia | K562 | 130 |
| Ovarian Cancer | SKOV | 350 |
| A2780 | 15 | |
| Pancreatic Cancer | Mia PaCa-2 | 36 |
| Prostate Cancer | PC3 | 10 |
| LNCaP | 16 |
Mechanisms of Action: Induction of Apoptosis and Cell Cycle Arrest
Flavopiridol exerts its anti-cancer effects primarily through the induction of apoptosis (programmed cell death) and cell cycle arrest.
Apoptosis Induction: Flavopiridol triggers apoptosis through both intrinsic and extrinsic pathways. It has been shown to down-regulate anti-apoptotic proteins such as Mcl-1 and Bcl-2, and activate caspases, which are key executioners of apoptosis.[1]
Cell Cycle Arrest: As a potent inhibitor of multiple CDKs (CDK1, CDK2, CDK4, CDK6, CDK7, and CDK9), Flavopiridol disrupts the normal progression of the cell cycle. This leads to cell cycle arrest, primarily at the G1/S and G2/M phases, thereby preventing cancer cell proliferation.[2]
Signaling Pathways Modulated by Flavopiridol
Flavopiridol's mechanism of action involves the modulation of several critical signaling pathways that are often dysregulated in cancer.
Caption: Flavopiridol's multifaceted mechanism of action.
The diagram above illustrates how Flavopiridol inhibits various cyclin-dependent kinases (CDKs), leading to cell cycle arrest and a decrease in the transcription of anti-apoptotic proteins, ultimately inducing apoptosis. It also shows the inhibition of other pro-survival pathways like PI3K/Akt and NF-κB.
Experimental Protocols
Detailed methodologies for key experiments cited in the evaluation of Flavopiridol are provided below.
MTT Assay for Cell Viability
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Caption: A typical workflow for the MTT cell viability assay.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with a range of concentrations of Flavopiridol or a vehicle control (e.g., DMSO) for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the treatment period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well.[3]
-
Incubation: Incubate the plate for 2-4 hours at 37°C in a 5% CO2 incubator to allow the MTT to be metabolized into formazan crystals.[3]
-
Solubilization: Carefully remove the medium containing MTT and add 100-150 µL of a solubilization solution (e.g., DMSO, acidified isopropanol, or 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[3]
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570-590 nm using a microplate reader. The reference wavelength should be more than 650 nm.[4]
Annexin V-FITC/PI Apoptosis Assay
This flow cytometry-based assay is used to detect and differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Caption: Workflow for detecting apoptosis using Annexin V and PI.
Protocol:
-
Cell Treatment: Treat cells with the desired concentrations of Flavopiridol for the appropriate time to induce apoptosis.
-
Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells) and wash them with cold PBS.[5]
-
Resuspension: Resuspend the cell pellet in 1X Annexin Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.[5]
-
Staining: To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 1-2 µL of Propidium Iodide (100 µg/mL working solution).[5]
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[5]
-
Analysis: After incubation, add 400 µL of 1X Annexin Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.[5]
Cell Cycle Analysis using Propidium Iodide Staining
This method uses propidium iodide (PI) to stain cellular DNA, allowing for the analysis of cell cycle distribution by flow cytometry.
Caption: Workflow for cell cycle analysis using PI staining.
Protocol:
-
Cell Treatment: Culture cells with Flavopiridol at the desired concentrations and for the specified duration.
-
Harvesting: Harvest and wash the cells with PBS.[6]
-
Fixation: Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently. Incubate for at least 30 minutes on ice.[7]
-
Washing: Centrifuge the fixed cells and wash twice with PBS to remove the ethanol.[8]
-
RNase Treatment: Resuspend the cell pellet in PBS containing RNase A (e.g., 100 µg/mL) and incubate for 5-30 minutes at room temperature to degrade RNA.[6][8]
-
PI Staining: Add propidium iodide solution (e.g., 50 µg/mL) to the cell suspension.[6]
-
Analysis: Analyze the DNA content of the cells using a flow cytometer. The data is used to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. mdpi.com [mdpi.com]
- 3. MTT assay overview | Abcam [abcam.com]
- 4. MTT assay protocol | Abcam [abcam.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. wp.uthscsa.edu [wp.uthscsa.edu]
- 7. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 8. ucl.ac.uk [ucl.ac.uk]
A Comparative Guide to the Binding Affinity of Small Molecule Inhibitors Targeting Casein Kinase 2 and Cyclin-Dependent Kinases
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the binding affinities of selected small molecule inhibitors targeting two crucial protein kinase families: Casein Kinase 2 (CK2) and Cyclin-Dependent Kinases (CDKs). While direct binding affinity data for Flavopurpurin against these specific targets is limited in publicly available literature, this guide focuses on Quinalizarin, a structurally similar anthraquinone, as a potent CK2 inhibitor, and compares it with other well-characterized inhibitors. Additionally, a selection of prominent CDK inhibitors, including the flavonoid Flavopiridol, is presented to offer a comparative landscape for researchers in drug discovery and chemical biology.
Quantitative Comparison of Inhibitor Binding Affinities
The following tables summarize the in vitro binding affinities (Ki) and half-maximal inhibitory concentrations (IC50) of various small molecule inhibitors against their respective kinase targets. Lower values indicate higher potency.
Casein Kinase 2 (CK2) Inhibitors
| Inhibitor | Target | Ki (nM) | IC50 (nM) | Organism/Enzyme Source |
| Quinalizarin | CK2 Holoenzyme | 58 | 150 | Not Specified[1] |
| CK2α | 675 | 1350 | Not Specified[1] | |
| CX-4945 (Silmitasertib) | CK2α | 0.38 | 1 | Human recombinant CK2α[2] |
| TBB (4,5,6,7-Tetrabromobenzotriazole) | CK2 | 400 | 500 | Rat Liver CK2[3] |
| DMAT (2-Dimethylamino-4,5,6,7-tetrabromo-1H-benzimidazole) | CK2 | 40 | 130 | Not Specified[4][5] |
Cyclin-Dependent Kinase (CDK) Inhibitors
| Inhibitor | Target(s) | Ki (nM) | IC50 (nM) |
| Flavopiridol (Alvocidib) | CDK1, CDK2, CDK4, CDK6, CDK9 | - | 20-100[3] |
| Milciclib (PHA-848125) | CDK2/cyclin A | - | 45[6] |
| CDK1/cyclin B | - | 398[6] | |
| CDK4/cyclin D1 | - | 160[6] | |
| Dinaciclib (SCH 727965) | CDK1 | - | 3 |
| CDK2 | - | 1 | |
| CDK5 | - | 1 | |
| CDK9 | - | 4 |
Experimental Protocols: In Vitro Kinase Inhibition Assay (Radiometric)
This protocol provides a general framework for determining the inhibitory activity of a test compound against a target kinase using a radiometric assay. This method measures the incorporation of a radiolabeled phosphate from [γ-³²P]ATP into a specific substrate.
Materials:
-
Purified recombinant target kinase (e.g., CK2α, CDK2/cyclin A)
-
Specific peptide or protein substrate
-
Test inhibitor (e.g., Quinalizarin, Flavopiridol) dissolved in DMSO
-
[γ-³²P]ATP and non-radiolabeled ATP
-
Kinase reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)
-
Stop solution (e.g., 75 mM phosphoric acid)
-
P81 phosphocellulose paper or filter plates
-
Scintillation counter
Procedure:
-
Preparation of Reagents:
-
Prepare serial dilutions of the test inhibitor in DMSO. The final concentration of DMSO in the assay should be kept low (typically ≤1%) to avoid enzyme inhibition.
-
Prepare a master mix containing the kinase, its specific substrate, and the kinase reaction buffer.
-
-
Kinase Reaction:
-
In a microcentrifuge tube or a 96-well plate, add the desired volume of the kinase master mix.
-
Add a small volume of the diluted inhibitor or DMSO (for control).
-
Initiate the kinase reaction by adding a mixture of non-radiolabeled ATP and [γ-³²P]ATP. The final ATP concentration should ideally be close to the Km value of the kinase for ATP to ensure accurate IC50 determination.
-
Incubate the reaction mixture at 30°C for a predetermined time, ensuring the reaction remains in the linear range.
-
-
Stopping the Reaction and Quantitation:
-
Terminate the reaction by adding the stop solution.
-
Spot an aliquot of the reaction mixture onto P81 phosphocellulose paper or into the wells of a filter plate.
-
Wash the paper/plate extensively with a wash buffer (e.g., 0.75% phosphoric acid) to remove unincorporated [γ-³²P]ATP.
-
Quantify the amount of incorporated radiolabel using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of kinase activity for each inhibitor concentration relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software.
-
Signaling Pathway and Experimental Workflow Visualizations
The following diagrams, generated using the DOT language, illustrate a key signaling pathway and a typical experimental workflow for inhibitor screening.
References
A Comparative Performance Analysis of Flavopurpurin and Commercial Dyes for Cellular Staining
For Immediate Release
[City, State] – [Date] – Researchers and professionals in the fields of cell biology, histology, and drug development now have access to a comprehensive comparative guide on the performance of Flavopurpurin against two widely used commercial dyes, Alizarin Red S and Congo Red. This guide provides a detailed analysis of their spectral properties, staining efficiency, and photostability, supported by established experimental protocols, to aid in the selection of the most appropriate dye for specific research applications.
This compound, a trihydroxyanthraquinone, has been investigated for its potential as a versatile staining agent. To objectively assess its performance, this guide benchmarks it against Alizarin Red S, a standard dye for calcium deposition staining, and Congo Red, a widely recognized stain for amyloid plaques.
Quantitative Performance Metrics
To facilitate a direct comparison, the key performance indicators for this compound, Alizarin Red S, and Congo Red have been summarized. The data presented is a synthesis of available information from various studies. It is important to note that direct, side-by-side comparative studies for all metrics are limited, and some data points for this compound are based on closely related compounds due to a lack of specific experimental data.
| Parameter | This compound (1,2,6-trihydroxyanthraquinone) | Alizarin Red S | Congo Red |
| Fluorescence Quantum Yield (ΦF) | ~0.046 (estimated based on 1,2,4-trihydroxyanthraquinone)[1] | ~0.01 (in aqueous solution)[2] | 0.011 (in aqueous solution)[3] |
| Photostability | Potentially higher than dyes with 1,4-hydroxyl arrangements due to shorter excited-state lifetimes.[4] | Generally considered photostable, especially when complexed with metals. | Prone to photodegradation. |
| Primary Application | General histological staining (potential) | Calcium deposition staining[5] | Amyloid plaque staining[6] |
| Staining Mechanism | Likely involves hydrogen bonding and potential chelation with certain cellular components. | Chelation with calcium ions.[5] | Binds to β-pleated sheets in amyloid fibrils. |
Experimental Methodologies
Detailed protocols for the key experiments cited in this guide are provided below to ensure reproducibility and to assist researchers in their own comparative studies.
Protocol for Determination of Fluorescence Quantum Yield (Relative Method)
The relative quantum yield of a fluorescent dye can be determined by comparing its fluorescence intensity to that of a standard with a known quantum yield.
Materials:
-
Spectrofluorometer
-
UV-Vis Spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
Solvent (e.g., ethanol, water)
-
Dye of interest (this compound, Alizarin Red S, or Congo Red)
-
Reference standard with known quantum yield in the same solvent (e.g., Quinine Sulfate in 0.1 M H₂SO₄, ΦF = 0.54)
Procedure:
-
Prepare a series of dilute solutions of both the sample dye and the reference standard in the chosen solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.
-
Measure the absorbance of each solution at the excitation wavelength using a UV-Vis spectrophotometer.
-
Measure the fluorescence emission spectrum of each solution using a spectrofluorometer. The excitation wavelength should be the same for both the sample and the reference.
-
Integrate the area under the emission spectrum for each solution to obtain the total fluorescence intensity (F).
-
Plot the integrated fluorescence intensity versus absorbance for both the sample and the reference standard.
-
Determine the gradient (slope) of the resulting straight lines for both the sample (Grad_sample) and the reference (Grad_ref).
-
Calculate the quantum yield of the sample (ΦF_sample) using the following equation:
ΦF_sample = ΦF_ref * (Grad_sample / Grad_ref) * (n_sample² / n_ref²)
where:
-
ΦF_ref is the quantum yield of the reference standard.
-
n_sample and n_ref are the refractive indices of the sample and reference solutions, respectively (if the same solvent is used, this term becomes 1).
-
Protocol for Photostability Testing
This protocol outlines a general method for assessing the photostability of a dye under controlled light exposure.
Materials:
-
Light source with a controlled spectrum and intensity (e.g., Xenon lamp with appropriate filters to simulate sunlight).
-
Radiometer or lux meter.
-
Quartz cuvettes or slides.
-
Spectrophotometer or spectrofluorometer.
-
Dye solution of known concentration.
Procedure:
-
Prepare a solution of the dye in a suitable solvent and measure its initial absorbance or fluorescence intensity.
-
Expose the sample to the light source for a defined period. A control sample should be kept in the dark at the same temperature.
-
At regular intervals , measure the absorbance or fluorescence intensity of the exposed sample.
-
Calculate the percentage of degradation over time by comparing the change in absorbance or fluorescence to the initial value.
-
Plot the percentage of remaining dye as a function of exposure time to determine the photostability profile.
Staining Protocols
This protocol is a generalized procedure based on common practices for anthraquinone dyes and requires optimization for specific cell types and targets.
Solutions:
-
This compound staining solution: 0.1% (w/v) this compound in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Fixative: 4% paraformaldehyde in PBS.
-
Wash buffer: PBS.
-
Mounting medium.
Procedure:
-
Fix cells or tissue sections with 4% paraformaldehyde for 15-20 minutes at room temperature.
-
Wash three times with PBS.
-
Incubate with the this compound staining solution for 10-30 minutes.
-
Wash three times with PBS to remove excess stain.
-
Mount with an appropriate mounting medium and visualize under a microscope.
Solutions:
-
Alizarin Red S staining solution: 2% (w/v) Alizarin Red S in distilled water, pH adjusted to 4.1-4.3 with ammonium hydroxide.[7]
-
Fixative: 4% paraformaldehyde in PBS.
-
Wash solution: Distilled water.
-
Dehydrating solutions: Graded ethanol series.
-
Clearing agent: Xylene.
-
Mounting medium.
Procedure:
-
Fix cells or deparaffinized tissue sections.
-
Rinse with distilled water.
-
Stain with Alizarin Red S solution for 2-5 minutes.
-
Wash gently with distilled water.
-
Dehydrate through a graded series of ethanol.
-
Clear in xylene and mount.
Solutions:
-
Congo Red staining solution: 1% (w/v) Congo Red in 50% ethanol.
-
Alkaline alcohol solution for differentiation.
-
Fixative: 10% neutral buffered formalin.
-
Wash solution: Distilled water.
-
Counterstain (optional): Hematoxylin.
-
Dehydrating and clearing agents.
-
Mounting medium.
Procedure:
-
Deparaffinize and rehydrate tissue sections.
-
Stain in Congo Red solution for 20-60 minutes.
-
Differentiate briefly in alkaline alcohol solution.
-
Wash in distilled water.
-
Counterstain with hematoxylin (optional).
-
Dehydrate, clear, and mount .
Signaling Pathway and Staining Mechanism Diagrams
Conclusion
This comparative guide provides researchers with essential data and protocols to evaluate this compound's performance against established commercial dyes. While Alizarin Red S and Congo Red remain the standards for their specific applications, this compound shows promise as a potential histological stain. However, further research is required to fully characterize its quantum yield, photostability, and optimal staining conditions for various biological targets. The provided experimental protocols offer a framework for conducting such validation studies.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Excited state intramolecular proton transfer in hydroxyanthraquinones: Toward predicting fading of organic red colorants in art - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Optimization of the Alizarin Red S Assay by Enhancing Mineralization of Osteoblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Higher detectability of amyloid with phenol Congo red compared with alkaline Congo red - PMC [pmc.ncbi.nlm.nih.gov]
- 7. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
Safety Operating Guide
Proper Disposal of Flavopurpurin: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. Flavopurpurin (also known as 1,2,4-Trihydroxyanthraquinone), a dye and potential intermediate in drug development, requires careful management due to its hazardous properties. This guide provides a comprehensive, step-by-step procedure for the proper disposal of this compound, ensuring compliance with safety regulations and promoting a secure laboratory environment.
Hazard Identification and Safety Precautions
This compound is classified with several hazards that necessitate careful handling and the use of appropriate personal protective equipment (PPE).[1] Before beginning any disposal procedure, it is imperative to be familiar with the associated risks.
Quantitative Hazard Classification
| Hazard Classification | Category | Description |
| Skin Corrosion/Irritation | Category 2 | Causes skin irritation.[1] |
| Serious Eye Damage/Eye Irritation | Category 2 | Causes serious eye irritation.[1] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | May cause respiratory irritation.[1] |
Essential Personal Protective Equipment (PPE)
-
Eye Protection: Wear chemical safety goggles or a face shield.
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile rubber).
-
Respiratory Protection: If dust is generated, use a NIOSH-approved respirator.
-
Protective Clothing: Wear a lab coat and closed-toe shoes.
Step-by-Step Disposal Protocol
The following protocol outlines the necessary steps for the safe disposal of this compound waste. This procedure is designed to minimize exposure and prevent environmental contamination.
-
Waste Segregation:
-
Identify and collect all waste materials containing this compound. This includes unused or expired chemicals, contaminated labware (e.g., pipette tips, vials, gloves), and any solutions containing the compound.
-
Segregate this compound waste from all other waste streams to prevent unintentional chemical reactions.
-
-
Containment:
-
Place all solid this compound waste into a designated, leak-proof, and clearly labeled hazardous waste container.
-
For solutions containing this compound, use a compatible, sealed container.
-
Ensure the container is kept closed except when actively adding waste.
-
-
Labeling:
-
Clearly label the hazardous waste container with "Hazardous Waste," the full chemical name "this compound" or "1,2,4-Trihydroxyanthraquinone," and the appropriate hazard pictograms (e.g., irritant).
-
Include the date of waste accumulation and the name of the generating laboratory or researcher.
-
-
Storage:
-
Store the sealed and labeled waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.
-
The storage area should be away from incompatible materials, such as strong oxidizing agents.[1]
-
-
Disposal:
-
Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.
-
Do not dispose of this compound down the drain or in regular trash.
-
Experimental Workflow for Disposal
The following diagram illustrates the logical flow of the this compound disposal procedure, from waste generation to final disposal.
Caption: Workflow for the safe disposal of this compound waste.
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, protecting both themselves and the environment. Always consult your institution's specific safety guidelines and the Safety Data Sheet (SDS) for the most current and detailed information.
References
Personal protective equipment for handling Flavopurpurin
This guide provides immediate safety and logistical information for researchers, scientists, and drug development professionals handling Flavopurpurin. The following procedural steps and data are designed to ensure safe operational use and disposal.
Hazard Identification and Personal Protective Equipment
This compound is classified with several hazards, necessitating the use of appropriate personal protective equipment (PPE).
| Hazard Category | Description | Precautionary Measures |
| Skin Irritation | Causes skin irritation.[1] | Wear protective gloves and clothing. Wash thoroughly after handling.[1] |
| Eye Irritation | Causes serious eye irritation.[1] | Wear safety glasses with side-shields or goggles.[1] |
| Respiratory Irritation | May cause respiratory irritation.[1] | Use only in a well-ventilated area, preferably in a fume hood. Avoid breathing dust.[1] |
Recommended Personal Protective Equipment (PPE) for Handling this compound:
-
Eye Protection: Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1][2]
-
Hand Protection: Wear chemical-resistant gloves (e.g., nitrile).[3]
-
Body Protection: A lab coat is required to protect clothing and skin.[3]
-
Respiratory Protection: Use in a well-ventilated area, preferably under a chemical fume hood, to minimize inhalation of vapors or dust.[1][3]
Operational Plan: Step-by-Step Handling Procedures
1. Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
Store in a tightly sealed container in a cool, dry, and well-ventilated place.[1]
-
Keep away from incompatible materials such as strong oxidizing agents.[1]
2. Preparation and Use:
-
Always handle this compound within a certified chemical fume hood to avoid inhalation of dust or vapors.
-
Ensure an eyewash station and safety shower are readily accessible.[4]
-
Don the appropriate PPE as outlined in the table above.
-
Avoid contact with skin and eyes.[1] Do not breathe dust.[1]
-
Wash hands thoroughly after handling.[1]
3. Spill and Emergency Procedures:
-
Spill Cleanup:
-
First Aid:
-
Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.[1]
-
Skin Contact: Wash off immediately with soap and plenty of water while removing all contaminated clothes and shoes. Get medical attention.[1]
-
Inhalation: Remove from exposure and move to fresh air. If not breathing, give artificial respiration. Get medical attention.[1]
-
Ingestion: Clean mouth with water and get medical attention.[1]
-
4. Disposal Plan:
-
Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[1][5]
-
Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's EHS office.
Experimental Workflow for Safe Handling
The following diagram illustrates the logical workflow for the safe handling of this compound, from preparation to disposal.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
